4-Chloro-5-ethyl-6-methylpyrimidin-2-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chloro-5-ethyl-6-methylpyrimidin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3/c1-3-5-4(2)10-7(9)11-6(5)8/h3H2,1-2H3,(H2,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYPBCCFJYPGJBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(N=C1Cl)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301323016 | |
| Record name | 4-chloro-5-ethyl-6-methylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301323016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
24.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24809646 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
162272-59-5 | |
| Record name | 4-chloro-5-ethyl-6-methylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301323016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Structure Elucidation of 4-Chloro-5-ethyl-6-methylpyrimidin-2-amine
Abstract
This technical guide provides a comprehensive, multi-technique approach to the structural elucidation of the novel heterocyclic compound, 4-Chloro-5-ethyl-6-methylpyrimidin-2-amine. Designed for researchers, scientists, and drug development professionals, this document moves beyond a rigid set of protocols to offer a strategic and logical workflow for confirming the molecular architecture of complex organic molecules. By integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and X-ray Crystallography, we present a self-validating system for unambiguous structure determination. This guide emphasizes the causality behind experimental choices and provides detailed, field-proven methodologies, grounded in authoritative references.
Introduction: The Imperative of Structural Integrity in Drug Discovery
The precise three-dimensional arrangement of atoms in a molecule is intrinsically linked to its biological activity. In the realm of drug discovery and development, the unambiguous determination of a compound's structure is a non-negotiable prerequisite for advancing a candidate through the development pipeline. The subject of this guide, this compound, represents a polysubstituted pyrimidine, a scaffold of significant interest in medicinal chemistry due to the diverse pharmacological activities exhibited by this class of compounds.
The presence of various functional groups—an amino group, a chloro substituent, and alkyl chains—on the pyrimidine core necessitates a multi-faceted analytical approach to prevent misassignment and ensure absolute structural fidelity. This guide will systematically detail the strategic application of modern spectroscopic and crystallographic techniques to achieve this goal.
The Analytical Blueprint: A Synergistic Approach
Mass Spectrometry: The First Glimpse of the Molecular Formula
Mass spectrometry provides the foundational data point in structure elucidation: the mass of the molecule. This allows for the determination of the molecular formula, a critical first step in piecing together the molecular puzzle.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: A dilute solution of the compound (approximately 1 mg/mL) is prepared in a suitable solvent such as methanol or acetonitrile.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically employed for aminopyrimidines due to the basicity of the amino group and ring nitrogens, which readily accept a proton to form [M+H]⁺ ions.
-
Analysis: The sample is introduced into a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap analyzer.
-
Data Acquisition: The mass-to-charge ratio (m/z) of the molecular ion is measured with high precision (typically to four or five decimal places).
Predicted Data and Interpretation
For this compound (C₇H₁₀ClN₃), the expected high-resolution mass spectral data is presented in Table 1.
| Parameter | Predicted Value | Rationale & Interpretation |
| Molecular Formula | C₇H₁₀ClN₃ | Based on the proposed structure. |
| Monoisotopic Mass | 171.0563 | Calculated for the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N). |
| [M+H]⁺ (m/z) | 172.0641 | The protonated molecular ion, expected to be the base peak in ESI+. |
| Isotopic Pattern | A characteristic ~3:1 ratio for the [M+H]⁺ and [M+H+2]⁺ peaks. | This pattern is a definitive indicator of the presence of a single chlorine atom (due to the natural abundance of ³⁵Cl and ³⁷Cl).[1] |
Fragmentation Analysis: Unveiling Structural Motifs
Tandem mass spectrometry (MS/MS) provides further structural information by inducing fragmentation of the molecular ion. The resulting fragment ions can reveal key structural motifs.
The fragmentation pattern can help to confirm the presence of the ethyl and methyl groups and the chloro substituent. For example, the loss of a methyl radical (15 Da) or an ethene neutral loss (28 Da) would be indicative of the ethyl group.[1][2]
Infrared Spectroscopy: Identifying the Functional Group Landscape
Infrared (IR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. By identifying the characteristic vibrational frequencies, we can confirm the presence of the amino group, alkyl chains, and the pyrimidine ring.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Data Acquisition: The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.
Predicted Data and Interpretation
Based on data from similar aminopyrimidine structures, the following characteristic IR absorption bands are expected for this compound (Table 2).[3][4][5][6]
| Wavenumber (cm⁻¹) | Vibration | Intensity | Interpretation |
| 3450-3300 | N-H stretch (asymmetric & symmetric) | Medium-Strong | Confirms the presence of the primary amino (-NH₂) group. The presence of two bands is characteristic. |
| 3100-3000 | C-H stretch (aromatic) | Weak-Medium | Associated with the C-H bonds on the pyrimidine ring. |
| 2975-2850 | C-H stretch (aliphatic) | Medium-Strong | Arises from the C-H bonds of the ethyl and methyl groups. |
| 1650-1550 | C=N and C=C ring stretch | Strong | Characteristic vibrations of the pyrimidine ring. |
| 1620-1580 | N-H bend (scissoring) | Medium | Further confirmation of the primary amino group. |
| 1470-1430 | C-H bend (aliphatic) | Medium | Bending vibrations of the CH₂ and CH₃ groups. |
| 800-700 | C-Cl stretch | Strong | Indicates the presence of the chloro substituent. |
Nuclear Magnetic Resonance Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and through-bond correlations, we can piece together the complete connectivity of the molecule.
Experimental Protocol: 1D and 2D NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to solubilize a wide range of compounds and for observing exchangeable protons like those of the amino group.[2][7]
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.
-
2D NMR Acquisition: Perform a series of 2D NMR experiments, including:
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct carbon-proton correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range carbon-proton correlations (typically over 2-3 bonds).
-
Predicted ¹H NMR Spectral Data and Interpretation
The predicted ¹H NMR spectrum is based on the analysis of similar substituted pyrimidines. The electron-withdrawing nature of the pyrimidine ring and the chloro substituent will deshield the protons, while the amino and alkyl groups will have an opposing effect.
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| -NH₂ | 5.0 - 6.0 | Broad singlet | 2H | The chemical shift is variable and depends on concentration and solvent. The broadness is due to quadrupole broadening and exchange.[7] |
| -CH₂- (ethyl) | 2.5 - 2.8 | Quartet (q) | 2H | Coupled to the three protons of the methyl group. |
| -CH₃ (methyl on ring) | 2.2 - 2.4 | Singlet (s) | 3H | No adjacent protons to couple with. |
| -CH₃ (ethyl) | 1.1 - 1.3 | Triplet (t) | 3H | Coupled to the two protons of the methylene group. |
Predicted ¹³C NMR Spectral Data and Interpretation
The ¹³C NMR spectrum will reveal the number of unique carbon environments. The chemical shifts are influenced by the electronegativity of the attached atoms and the hybridization.
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C2 (attached to -NH₂) | 160 - 165 | Deshielded due to attachment to two nitrogen atoms. |
| C4 (attached to -Cl) | 158 - 163 | Deshielded by the electronegative chlorine and ring nitrogen. |
| C6 (attached to -CH₃) | 155 - 160 | Deshielded by the ring nitrogens. |
| C5 (attached to -CH₂CH₃) | 115 - 125 | Shielded relative to the other ring carbons. |
| -CH₂- (ethyl) | 20 - 25 | Typical range for an aliphatic methylene carbon. |
| -CH₃ (methyl on ring) | 15 - 20 | Typical range for an aliphatic methyl carbon attached to an aromatic ring. |
| -CH₃ (ethyl) | 10 - 15 | Typical range for a terminal aliphatic methyl carbon. |
The Power of 2D NMR: Connecting the Dots
While 1D NMR provides information about the individual components, 2D NMR reveals how they are connected.[8][9][10][11]
-
COSY: A cross-peak between the quartet of the ethyl's -CH₂- and the triplet of its -CH₃ will confirm their connectivity.
-
HSQC: This experiment will directly link each proton to the carbon it is attached to, confirming the assignments made in the 1D spectra.
-
HMBC: This is crucial for establishing the overall framework. We expect to see correlations from the protons of the methyl group on the ring to C5 and C6, and from the protons of the ethyl group to C5. These long-range correlations will definitively place the substituents on the pyrimidine ring.
X-ray Crystallography: The Definitive Structure
While spectroscopic methods provide compelling evidence for the structure in solution, single-crystal X-ray crystallography provides the unambiguous, solid-state structure of a molecule.[12][13][14][15][16]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent system.
-
Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved and refined to yield the final atomic coordinates.
A successful X-ray crystallographic analysis will provide precise bond lengths, bond angles, and the overall three-dimensional arrangement of the atoms in the crystal lattice, leaving no doubt as to the structure of this compound.
Conclusion: A Robust and Validated Approach
The structure elucidation of this compound serves as a case study for a robust and self-validating analytical workflow. By strategically combining the information from mass spectrometry, infrared spectroscopy, and a suite of 1D and 2D NMR experiments, a confident structural assignment can be made. For absolute confirmation, single-crystal X-ray crystallography provides the definitive answer. This integrated approach ensures the scientific integrity of the data and provides the necessary foundation for further research and development of this and other novel chemical entities.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. sphinxsai.com [sphinxsai.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. emerypharma.com [emerypharma.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 13. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. How To [chem.rochester.edu]
- 15. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 16. X-ray Crystallography | Anton Paar Wiki [wiki.anton-paar.com]
An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-5-ethyl-6-methylpyrimidin-2-amine
Introduction
In the landscape of modern drug discovery and medicinal chemistry, pyrimidine derivatives stand as a cornerstone scaffold, integral to the development of a wide array of therapeutic agents. Their prevalence in biologically active molecules underscores the necessity for a comprehensive understanding of their physicochemical characteristics. This guide focuses on a specific, yet significant, member of this class: 4-Chloro-5-ethyl-6-methylpyrimidin-2-amine (CAS No. 162272-58-4).[1] This compound, with its strategic placement of chloro, ethyl, methyl, and amine functional groups, represents a versatile building block for chemical synthesis, offering multiple reaction sites for molecular elaboration.
This document serves as a technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data, providing a framework for the experimental determination of key physicochemical properties. We will delve into the causality behind experimental choices and outline self-validating protocols, ensuring that the reader is equipped not only with knowledge of this specific compound but also with the practical expertise to characterize novel pyrimidine derivatives.
Molecular Profile: this compound
A foundational step in the characterization of any molecule is the compilation of its fundamental properties. While extensive experimental data for this compound is not widely published, we can collate its known identifiers and provide context through data from closely related analogs.
| Property | Value / Information | Source |
| IUPAC Name | 4-Chloro-6-ethyl-5-methylpyrimidin-2-amine | [1] |
| CAS Number | 162272-58-4 | [1] |
| Molecular Formula | C₇H₁₀ClN₃ | [1] |
| Molecular Weight | 171.63 g/mol | [1] |
| Canonical SMILES | CCC1=C(C(=NC(=N1)Cl)N)C | |
| Melting Point | Data not available. (Analog: 2-Amino-4-chloro-6-methylpyrimidine melts at 183-186 °C) | |
| Boiling Point | Data not available. | |
| Solubility | Data not available. (Analog: 2-Amino-4-chloro-6-methylpyrimidine is soluble in acetic acid at 50 mg/mL) | |
| pKa | Data not available (Predicted to be weakly basic due to the 2-amino group and pyrimidine nitrogens). |
Part 1: Experimental Determination of Physicochemical Properties
The following sections provide detailed, field-proven methodologies for the experimental characterization of this compound. The principles and protocols described are broadly applicable to other small organic molecules.
Melting Point Determination
Importance in Drug Discovery: The melting point is a fundamental physical property that provides a preliminary indication of a compound's purity.[2] A sharp melting range is characteristic of a pure crystalline solid, whereas impurities typically lead to a depressed and broadened melting range.[2] This parameter is critical during synthesis and purification to assess the success of crystallization and the need for further purification steps.
Experimental Protocol: Capillary Method
The capillary method is a widely adopted, straightforward technique for melting point determination.[3]
Methodology:
-
Sample Preparation: Ensure the sample is completely dry and finely powdered. A small amount of the crystalline solid is ground to a fine powder using a mortar and pestle.
-
Capillary Loading: The open end of a capillary tube is jabbed into the powder. The sample is packed into the closed end of the tube by tapping or by dropping the tube through a long glass tube onto a hard surface. The packed sample height should be approximately 2-3 mm.[4][5]
-
Apparatus Setup: The loaded capillary tube is placed into the heating block of a melting point apparatus.
-
Rapid Determination (Optional): An initial rapid heating can be performed to quickly determine an approximate melting range. This saves time in subsequent, more precise measurements.[2][4]
-
Precise Determination: A fresh sample is heated at a medium rate until the temperature is about 20 °C below the approximate melting point.[4] The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium between the sample, heating block, and thermometer.[5]
-
Observation and Recording: The temperature at which the first droplet of liquid is observed is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a transparent liquid is the end of the range.[4]
Caption: High-throughput workflow for determining kinetic solubility via nephelometry.
pKa Determination
Importance in Drug Discovery: The acid dissociation constant (pKa) defines the ionization state of a molecule at a given pH. [6]Ionization profoundly affects a compound's solubility, permeability, target binding, and metabolic stability. For this compound, the pKa of the 2-amino group and the pyrimidine ring nitrogens will dictate its charge at physiological pH (approx. 7.4), which is crucial for its pharmacokinetic and pharmacodynamic profile.
Experimental Protocol: Potentiometric Titration
Potentiometric titration is a highly accurate method for determining pKa values by measuring pH changes upon the addition of a titrant. [1][6][7] Methodology:
-
Instrument Calibration: Calibrate the pH meter using at least three standard buffers (e.g., pH 4, 7, and 10). [1][7]2. Sample Preparation: Prepare a solution of the compound (e.g., 1 mM) in water or a suitable co-solvent. A background electrolyte (e.g., 0.15 M KCl) is added to maintain constant ionic strength. [1][7]3. Titration Setup: Place the sample solution in a jacketed vessel at a constant temperature (e.g., 25 °C) on a magnetic stirrer. Immerse the calibrated pH electrode. Purge the solution with nitrogen to remove dissolved CO₂. [1]4. Titration: As the compound is expected to be basic, it is first acidified with a strong acid (e.g., 0.1 M HCl) to a low pH (e.g., pH 2). [1][7]5. Titrant Addition: The protonated sample is then titrated with a standardized strong base (e.g., 0.1 M NaOH), added in small, precise increments.
-
Data Recording: The pH is recorded after each addition of titrant, allowing the system to equilibrate.
-
Data Analysis: A titration curve (pH vs. volume of titrant) is generated. The pKa corresponds to the pH at the half-equivalence point, which is the inflection point of the sigmoid curve. [6] Workflow for pKa Determination by Potentiometric Titration
Caption: Step-by-step process for determining pKa values using potentiometric titration.
Part 2: Spectroscopic Characterization
Spectroscopic techniques are indispensable for confirming the chemical structure and identity of a synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Importance: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR reveals the number of different types of protons, their electronic environment, and their connectivity through spin-spin coupling. ¹³C NMR provides information on the number and types of carbon atoms. Together, they are the primary tool for unambiguous structure elucidation.
Experimental Protocol: ¹H and ¹³C NMR
Methodology:
-
Sample Preparation: Dissolve 5-25 mg of the compound for ¹H NMR, or 50-100 mg for ¹³C NMR, in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard NMR tube. [8]The choice of solvent is critical; the compound must be fully soluble.
-
Internal Standard: An internal standard, such as tetramethylsilane (TMS), is often added for chemical shift referencing (δ = 0.00 ppm), although modern spectrometers can also reference the residual solvent peak. [8]3. Spectrometer Setup: The NMR tube is placed in the spectrometer's probe. The magnetic field is shimmed to achieve homogeneity, which is crucial for obtaining sharp spectral lines.
-
¹H NMR Acquisition: A standard pulse sequence is used to acquire the ¹H spectrum. Key parameters include the number of scans, acquisition time, and relaxation delay.
-
¹³C NMR Acquisition: ¹³C spectra require more scans due to the low natural abundance of the ¹³C isotope. [9]Proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon.
-
Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed to generate the frequency-domain spectrum. Phasing and baseline correction are applied.
Expected Spectral Features for this compound:
-
¹H NMR: Signals corresponding to the -NH₂ protons (a broad singlet), the ethyl group protons (a quartet and a triplet), and the methyl group protons (a singlet).
-
¹³C NMR: Signals for each of the seven unique carbon atoms in the molecule, with chemical shifts indicative of their environment (aromatic, aliphatic, attached to heteroatoms).
Fourier-Transform Infrared (FT-IR) Spectroscopy
Importance: FT-IR spectroscopy is used to identify the functional groups present in a molecule. [10]The absorption of infrared radiation corresponds to specific vibrational modes (stretching, bending) of chemical bonds. It is a rapid and reliable method for confirming the presence of key structural motifs.
Experimental Protocol: Thin Solid Film or KBr Pellet
Methodology (Thin Film):
-
Dissolve a small amount of the solid sample in a volatile solvent (e.g., methylene chloride). [11]2. Place a drop of the solution onto an IR-transparent salt plate (e.g., NaCl or KBr). [11]3. Allow the solvent to evaporate completely, leaving a thin film of the solid on the plate. [11]4. Place the plate in the spectrometer and acquire the spectrum.
Methodology (KBr Pellet):
-
Grind 1-2 mg of the sample with 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. [12]2. Place the mixture in a pellet die and apply high pressure using a hydraulic press to form a transparent pellet. [12][13]3. Acquire the spectrum using the pellet. This method is often used when a compound is not soluble in a suitable volatile solvent.
Expected Spectral Features:
-
N-H stretching: Vibrations from the primary amine group, typically appearing as two bands in the 3300-3500 cm⁻¹ region.
-
C-H stretching: Signals from the ethyl and methyl groups, typically just below 3000 cm⁻¹.
-
C=N and C=C stretching: Vibrations from the pyrimidine ring, expected in the 1500-1650 cm⁻¹ region.
-
C-Cl stretching: Typically found in the fingerprint region, below 800 cm⁻¹.
Mass Spectrometry (MS)
Importance: Mass spectrometry provides the exact molecular weight of a compound and can offer structural information through fragmentation patterns. High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule with high accuracy.
Experimental Protocol: Electrospray Ionization (ESI-MS)
ESI is a soft ionization technique suitable for polar, thermally labile molecules like the target compound. [14] Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable volatile solvent, such as methanol or acetonitrile, often with a small amount of acid (e.g., formic acid) to promote protonation. [15]2. Infusion: The solution is infused into the ESI source of the mass spectrometer at a low flow rate.
-
Ionization: A high voltage is applied to the capillary tip, creating a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions. [14]4. Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The detector records the abundance of ions at each m/z value, generating the mass spectrum.
Expected Spectral Features:
-
Molecular Ion Peak [M+H]⁺: The primary ion observed should correspond to the protonated molecule. For C₇H₁₀ClN₃, the expected m/z would be approximately 172.06.
-
Isotope Pattern: Due to the presence of chlorine, a characteristic isotopic pattern will be observed for any chlorine-containing ion. The [M+H]⁺ peak will be accompanied by an [M+2+H]⁺ peak with roughly one-third the intensity, corresponding to the ³⁷Cl isotope.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. SSERC | Melting point determination [sserc.org.uk]
- 3. westlab.com [westlab.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. thinksrs.com [thinksrs.com]
- 6. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
An In-depth Technical Guide to 4-Chloro-5-ethyl-6-methylpyrimidin-2-amine
CAS Number: 162272-59-5
Authored by a Senior Application Scientist
Disclaimer: The information provided in this guide is intended for researchers, scientists, and drug development professionals. The compound discussed should be handled only by qualified individuals trained in laboratory safety procedures.
Introduction and Strategic Overview
4-Chloro-5-ethyl-6-methylpyrimidin-2-amine is a substituted pyrimidine derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The pyrimidine core is a fundamental building block in numerous biologically active molecules, including several approved drugs. The specific substitution pattern of this compound—a chloro group at the 4-position, an amino group at the 2-position, and alkyl groups at the 5 and 6-positions—offers a versatile scaffold for further chemical modifications.
The chloro group at the 4-position is a key reactive site, susceptible to nucleophilic substitution. This allows for the introduction of a wide array of functional groups, making it a valuable intermediate in the synthesis of more complex molecules. The 2-amino group can also be functionalized or may serve as a critical hydrogen bond donor for biological target engagement. This guide provides a comprehensive overview of the known properties, a proposed synthesis protocol based on established chemical principles, and potential applications for this compound in a research and development setting.
Physicochemical and Safety Profile
While detailed experimental data for this specific compound is not extensively published, we can compile its basic properties and infer a safety profile from closely related analogues.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 162272-59-5 | --INVALID-LINK--[1], --INVALID-LINK--[2] |
| Molecular Formula | C₇H₁₀ClN₃ | --INVALID-LINK--[1], --INVALID-LINK--[2] |
| Molecular Weight | 171.63 g/mol | --INVALID-LINK--[1], --INVALID-LINK--[2] |
| IUPAC Name | This compound | --INVALID-LINK--[2] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Appearance | Solid (predicted) | |
| Solubility | Data not available |
Table 2: Hazard and Safety Information
Note: This information is based on safety data for structurally similar compounds and should be used for guidance only. A substance-specific risk assessment should always be conducted.
| Hazard Category | Description | Precautionary Measures |
| Acute Toxicity | May be harmful if swallowed, in contact with skin, or if inhaled.[3] | Wear protective gloves, clothing, and eye/face protection. Use in a well-ventilated area.[4][5] |
| Skin Corrosion/Irritation | May cause skin irritation.[3] | Wash skin thoroughly after handling.[5] |
| Eye Damage/Irritation | May cause serious eye irritation.[3][5] | Wear safety glasses with side-shields or goggles.[4] |
| Storage | Store in a cool, dry, well-ventilated place. Keep container tightly closed.[1] | Recommended storage temperature: 2-8°C, under an inert atmosphere.[1] |
| Fire Fighting | Use dry chemical, carbon dioxide, or alcohol-resistant foam.[4] | Wear a self-contained breathing apparatus.[4] |
Synthesis and Mechanistic Considerations
Proposed Synthetic Pathway
The synthesis would logically start from the condensation of a β-keto nitrile with guanidine to form the 2-amino-4-hydroxypyrimidine core, followed by chlorination.
Caption: Figure 1: Proposed Synthesis of this compound
Step-by-Step Experimental Protocol (Proposed)
Step 1: Synthesis of 2-Amino-5-ethyl-6-methylpyrimidin-4-ol (Precursor)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.
-
Addition of Reagents: To the sodium ethoxide solution, add 2-ethyl-3-oxopentanenitrile followed by guanidine hydrochloride.
-
Reaction Conditions: Heat the mixture to reflux for 6-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid or dilute HCl) to precipitate the product. Filter the solid, wash with cold water and then ethanol, and dry under vacuum to yield the pyrimidinol precursor.
Causality Behind Choices: The use of a strong base like sodium ethoxide is crucial to deprotonate the guanidine, allowing it to act as a nucleophile in the condensation reaction with the β-keto nitrile. Refluxing provides the necessary activation energy for the cyclization to occur efficiently.
Step 2: Chlorination to Yield this compound
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas trap to handle evolving HCl gas.
-
Addition of Reagents: To the flask, add the dried 2-Amino-5-ethyl-6-methylpyrimidin-4-ol from the previous step. Carefully add an excess of phosphorus oxychloride (POCl₃). A catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline) can be added to accelerate the reaction.
-
Reaction Conditions: Heat the mixture to reflux for 3-5 hours. The reaction mixture should become a clear solution. Monitor the reaction by TLC.
-
Work-up and Isolation: After the reaction is complete, cool the mixture and carefully quench the excess POCl₃ by slowly pouring the mixture onto crushed ice. The pH of the aqueous solution should be adjusted to basic (pH 8-9) with a suitable base (e.g., ammonium hydroxide or sodium carbonate solution) while keeping the temperature low. The product will precipitate out of the solution. Filter the solid, wash thoroughly with water, and dry under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/water) may be necessary for further purification.[6]
Causality Behind Choices: Phosphorus oxychloride is a powerful and effective chlorinating agent for converting hydroxyl groups on heterocyclic rings to chloro groups. The basic work-up is essential to neutralize the acidic reaction mixture and precipitate the amine product.
Applications in Drug Discovery and Development
Substituted 2-aminopyrimidines are a privileged scaffold in medicinal chemistry, appearing in a wide range of clinically used drugs, particularly as kinase inhibitors. The core structure can effectively mimic the hinge-binding motif of ATP, enabling potent and selective inhibition of various protein kinases.
While specific biological activities of this compound are not documented in publicly available literature, its structure makes it an ideal starting point for the development of targeted therapies.
Potential as a Kinase Inhibitor Scaffold
The chloro group at the C4 position is a synthetic handle for introducing larger, more complex side chains via nucleophilic aromatic substitution (SNAr) reactions. These side chains can be designed to occupy the hydrophobic pocket of a kinase active site, thereby conferring potency and selectivity.
Caption: Figure 2: Drug Discovery Workflow using the Pyrimidine Scaffold
Analytical and Quality Control Protocols
To ensure the identity and purity of synthesized this compound, a suite of analytical techniques should be employed.
Table 3: Recommended Analytical Methods
| Method | Purpose | Expected Observations |
| ¹H NMR | Structural confirmation and purity assessment. | Signals corresponding to the ethyl and methyl protons, as well as the amine protons. |
| ¹³C NMR | Confirmation of the carbon skeleton. | Signals for the pyrimidine ring carbons and the alkyl side chains. |
| Mass Spectrometry | Determination of molecular weight and confirmation of molecular formula. | A molecular ion peak corresponding to the calculated molecular weight (171.63 for C₇H₁₀ClN₃). |
| HPLC | Purity assessment. | A single major peak indicating high purity. |
| FT-IR | Identification of functional groups. | Characteristic stretches for N-H (amine), C=N, and C-Cl bonds. |
General Analytical Workflow
Caption: Figure 3: Analytical Workflow for Quality Control
Conclusion
This compound represents a valuable, yet underexplored, chemical entity. Its structural features, particularly the reactive chloro group, position it as an important building block for the synthesis of compound libraries targeting a range of biological targets. While a comprehensive body of literature for this specific molecule is sparse, established principles of pyrimidine chemistry allow for the confident design of synthetic and analytical protocols. This guide provides a foundational framework for researchers to synthesize, characterize, and utilize this compound in their drug discovery and development endeavors.
References
The Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of Novel Pyrimidine Derivatives
Abstract
The pyrimidine core is a cornerstone of medicinal chemistry, integral to the structure of nucleic acids and a vast array of biologically active compounds.[1][2][3] Its inherent ability to engage in hydrogen bonding and π-π interactions makes it a "privileged scaffold" in drug discovery, capable of interacting with a multitude of biological targets.[1] This guide provides an in-depth exploration of the contemporary landscape of pyrimidine synthesis, moving beyond mere procedural descriptions to elucidate the underlying principles that govern modern synthetic strategies. We will dissect established methodologies, explore recent innovations in catalytic and multicomponent reactions, and provide detailed, field-proven protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the full potential of the pyrimidine scaffold in their therapeutic programs.
The Enduring Significance of the Pyrimidine Core in Medicinal Chemistry
The prevalence of the pyrimidine motif in FDA-approved drugs underscores its therapeutic importance.[4] From anticancer agents like 5-fluorouracil and imatinib to antiviral medications, the versatility of the pyrimidine ring is well-documented.[1][5] This significance stems from its bioisosteric relationship with other aromatic systems and its capacity to be readily functionalized, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[6] The ongoing exploration of pyrimidine derivatives continues to yield novel therapeutic agents for a wide spectrum of diseases, including cancer, infectious diseases, and metabolic disorders.[7][8]
Foundational Synthetic Strategies: Building the Pyrimidine Ring
The construction of the pyrimidine core has been a subject of extensive research, leading to a diverse toolbox of synthetic methodologies. The choice of a particular route is often dictated by the desired substitution pattern and the compatibility of functional groups.
The Biginelli Reaction: A Classic One-Pot Condensation
First described in 1891, the Biginelli reaction remains a highly relevant and efficient method for the synthesis of dihydropyrimidinones.[9] This one-pot, three-component reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea (or thiourea).[2][9]
Causality Behind the Choice: The Biginelli reaction is favored for its operational simplicity, cost-effectiveness of starting materials, and the ability to generate molecular diversity by varying the three core components.[9] It provides a straightforward entry into a class of compounds with significant biological potential.
Experimental Protocol: Acid-Catalyzed Biginelli Condensation [2]
-
Materials:
-
Aldehyde (1.0 eq)
-
β-ketoester (e.g., ethyl acetoacetate) (1.0 eq)
-
Urea or Thiourea (1.5 eq)
-
Catalyst (e.g., HCl, H₂SO₄, or a Lewis acid) (catalytic amount)
-
Solvent (e.g., Ethanol)
-
-
Procedure:
-
To a round-bottom flask, add the aldehyde, β-ketoester, urea/thiourea, and ethanol.
-
Add the acid catalyst to the mixture.
-
Reflux the reaction mixture for 4-8 hours, monitoring the progress by Thin-Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield the pure dihydropyrimidinone.
-
-
Self-Validation: The formation of the product can be confirmed by standard analytical techniques such as NMR, IR spectroscopy, and mass spectrometry. The melting point of the purified product should be sharp and consistent with literature values.
The Pinner Synthesis: A Versatile Route to Substituted Pyrimidines
The Pinner synthesis offers a complementary approach, involving the condensation of a 1,3-dicarbonyl compound with an amidine.[2] This method is particularly useful for accessing a different substitution pattern compared to the Biginelli reaction.
Causality Behind the Choice: The Pinner synthesis provides a regioselective route to pyrimidines and is amenable to a wide range of 1,3-dicarbonyl compounds and amidines, allowing for the synthesis of a diverse library of derivatives.
Experimental Protocol: Pinner Synthesis of Pyrimidines [2]
-
Materials:
-
1,3-Dicarbonyl compound (1.0 eq)
-
Amidine hydrochloride (1.2 eq)
-
Base (e.g., Sodium ethoxide) (to neutralize the hydrochloride)
-
Solvent (e.g., Ethanol)
-
-
Procedure:
-
Prepare a solution of sodium ethoxide in ethanol.
-
Add the amidine hydrochloride to the sodium ethoxide solution and stir for 15-30 minutes.
-
Add the 1,3-dicarbonyl compound to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
-
Self-Validation: The progress of the reaction and the purity of the final product can be assessed by TLC. Spectroscopic analysis (¹H NMR, ¹³C NMR) will confirm the structure of the synthesized pyrimidine.
Modern Synthetic Innovations: Enhancing Efficiency and Sustainability
While classical methods remain valuable, modern organic synthesis has driven the development of more efficient, sustainable, and versatile approaches to pyrimidine synthesis.
Multicomponent Reactions (MCRs): A Paradigm of Atom Economy
Multicomponent reactions, where three or more reactants combine in a single synthetic operation, have emerged as powerful tools for generating complex molecules with high atom economy and efficiency.[10][11]
Causality Behind the Choice: MCRs are highly desirable in drug discovery as they allow for the rapid generation of large libraries of structurally diverse compounds from readily available starting materials.[10] This accelerates the hit-to-lead optimization process.
A notable example is the iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols.[10][11] This reaction proceeds through a cascade of condensation and dehydrogenation steps, offering excellent regioselectivity and high yields.[10][11]
Catalysis-Driven Synthesis: Expanding the Synthetic Toolbox
The use of catalysts has revolutionized pyrimidine synthesis, enabling reactions under milder conditions and with greater control over selectivity.
-
Metal-Based Catalysis: Transition metals like copper, palladium, and iridium have been employed in a variety of pyrimidine syntheses.[12][13] For instance, copper-catalyzed cycloaddition reactions of alkynes with amidines or guanidines provide a powerful route to pyrimidines.[12]
-
Organocatalysis: The use of small organic molecules as catalysts offers a more sustainable alternative to metal-based systems.
-
Biocatalysis: Enzymes are increasingly being explored for their potential in stereoselective pyrimidine synthesis.
Performance Comparison of Catalysts in Pyrimidine Synthesis
| Catalyst Type | Typical Reaction | Advantages | Disadvantages |
| Metal-Based | Cross-coupling, Cycloadditions | High efficiency, Broad substrate scope | Potential for metal contamination, Cost |
| Organocatalysts | Condensation reactions | Environmentally benign, Readily available | May require higher catalyst loading |
| Biocatalysts | Asymmetric synthesis | High stereoselectivity, Mild conditions | Limited substrate scope, Stability issues |
Microwave-Assisted and Flow Chemistry: Accelerating Discovery
Microwave irradiation and flow chemistry techniques have been instrumental in accelerating reaction times and improving yields in pyrimidine synthesis.[1][2] These technologies allow for precise control over reaction parameters, leading to cleaner reactions and easier purification.
Structure-Activity Relationship (SAR) Studies: Guiding Drug Design
The biological activity of pyrimidine derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring.[3][14][15] Systematic SAR studies are crucial for identifying the key structural features responsible for a desired pharmacological effect.[6][16] For example, in the development of kinase inhibitors, specific substitutions at the C2, C4, and C5 positions of the pyrimidine ring have been shown to be critical for achieving high potency and selectivity.[1]
Visualizing Synthetic Pathways and Logic
Understanding the flow of a synthetic process is crucial for its successful implementation and optimization.
References
- 1. ijsat.org [ijsat.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review | Bentham Science [eurekaselect.com]
- 4. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gsconlinepress.com [gsconlinepress.com]
- 8. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact | GSC Advanced Research and Reviews [gsconlinepress.com]
- 9. mdpi.com [mdpi.com]
- 10. A Sustainable Multicomponent Pyrimidine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. Pyrimidine synthesis [organic-chemistry.org]
- 14. benthamdirect.com [benthamdirect.com]
- 15. researchgate.net [researchgate.net]
- 16. Structure-Activity Relationship of Novel Pyrimidine Derivatives with Potent Inhibitory Activities against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pyrimidine Scaffold: A Privileged Motif in Modern Drug Discovery for Targeted Therapies
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrimidine ring, a fundamental component of nucleic acids, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and ability to form multiple hydrogen bonds have made it a versatile building block for the design of potent and selective inhibitors of a wide range of therapeutic targets. This guide provides a comprehensive overview of key molecular targets for pyrimidine-based compounds, with a focus on their application in oncology, immunology, and virology. We will delve into the molecular mechanisms of action, present detailed experimental protocols for target identification and validation, and offer insights into the rationale behind experimental design, empowering researchers to accelerate their drug discovery programs.
The Ubiquitous Role of Pyrimidines in Targeted Drug Design
The structural resemblance of the pyrimidine nucleus to the purine bases of ATP allows pyrimidine derivatives to act as competitive inhibitors for a vast array of enzymes that utilize ATP as a substrate, most notably protein kinases.[1][2] Furthermore, their role in nucleotide biosynthesis makes them ideal candidates for targeting enzymes involved in DNA and RNA synthesis, a cornerstone of anticancer and antiviral therapies.[3][4] The adaptability of the pyrimidine core allows for fine-tuning of steric and electronic properties through substitution, enabling the development of highly selective inhibitors that minimize off-target effects.[5]
Key Therapeutic Targets for Pyrimidine-Based Compounds
The therapeutic efficacy of pyrimidine-based drugs stems from their ability to modulate the activity of critical cellular enzymes. This section will explore three major classes of targets: protein kinases, enzymes of the de novo pyrimidine biosynthesis pathway, and thymidylate synthase.
Protein Kinases: The "Druggable" Kinome
Protein kinases are a large family of enzymes that regulate a majority of cellular processes by catalyzing the phosphorylation of specific substrates.[6] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention. Pyrimidine-based compounds have proven to be a rich source of kinase inhibitors, with several approved drugs targeting this enzyme class.[7][8]
EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and migration.[9] Mutations and overexpression of EGFR are common in various cancers, including non-small cell lung cancer and colorectal cancer. Pyrimidine-based inhibitors, such as gefitinib and erlotinib, are designed to compete with ATP for binding to the kinase domain of EGFR, thereby blocking downstream signaling pathways like the RAS-RAF-MAPK and PI3K-AKT pathways.[4][10]
EGFR Signaling Pathway
References
- 1. lifesciences.danaher.com [lifesciences.danaher.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. trial.medpath.com [trial.medpath.com]
- 4. Affinity Purification Protocol Starting with a Small Molecule as Bait | Springer Nature Experiments [experiments.springernature.com]
- 5. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Target Identification & Validation in Drug Discovery | Technology Networks [technologynetworks.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Mechanism of Action Studies for Aminopyrimidine-Based Inhibitors
Authored for Researchers, Scientists, and Drug Development Professionals
Preamble: Beyond the IC₅₀—A Mechanistic Approach
In modern drug discovery, characterizing a compound solely by its potency (e.g., IC₅₀) is insufficient. For the aminopyrimidine class of molecules, which frequently target the highly conserved ATP-binding pocket of protein kinases, a deep and rigorous understanding of the mechanism of action (MoA) is paramount.[1][2] This guide moves beyond simplistic endpoints to provide a strategic framework for elucidating how and why an aminopyrimidine compound exerts its biological effects. As a senior application scientist, my objective is not to provide a rigid protocol but to instill a mechanistic philosophy—a logical, tiered approach to building an unassailable MoA dossier for your candidate compound. This document is structured to guide you from initial target validation to the complex cellular consequences of target engagement, ensuring that each experimental step logically informs the next.
The Aminopyrimidine Scaffold: A Privileged Structure for Kinase Inhibition
The 2-aminopyrimidine core is a cornerstone of modern kinase inhibitor design.[3] Its structure serves as an excellent "hinge-binding" motif, capable of forming critical hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine ring of ATP.[1][3] This bioisosteric relationship is the foundation of its success, leading to potent inhibitors against a wide array of serine/threonine and tyrosine kinases, including EGFR, JAKs, CDKs, and Src family kinases.[3][4]
However, this success also presents a challenge: selectivity. With over 500 kinases in the human kinome sharing a conserved ATP pocket, off-target activity is a significant risk, potentially leading to toxicity or confounding biological results.[1][5] Therefore, a robust MoA study is not just an academic exercise; it is a critical step in de-risking a compound for further development.
The Three-Tiered Framework for MoA Elucidation
A successful MoA investigation is a multi-faceted campaign. I advocate for a tiered approach, where each level of inquiry adds a layer of confidence and detail, building a comprehensive picture from the molecule to the whole-cell response.
Tier 1: Is the Target the True Target? Validation and Engagement
The foundational question is whether your compound binds to its intended target with sufficient affinity and specificity, and crucially, whether this interaction occurs within the complex milieu of a living cell.
A. Biochemical and Biophysical Confirmation (The "In-Vitro" Proof)
-
Rationale: Before moving into cells, you must confirm direct, physical interaction between the compound and purified target protein. This provides clean, quantitative data on affinity, kinetics, and thermodynamics, free from cellular complexities like membrane transport or efflux pumps.
-
Key Techniques:
-
Kinase Activity Assays (e.g., HTRF®, ADP-Glo™): These measure the enzymatic output of the kinase. They are excellent for determining potency (IC₅₀) but do not directly measure binding.
-
Surface Plasmon Resonance (SPR): Immobilize the kinase and flow the compound over it. This provides real-time kinetics, yielding association (kₐ) and dissociation (kₒff) rates, from which the equilibrium dissociation constant (Kᴅ) is calculated. A slow kₒff (long residence time) can be a highly desirable attribute for sustained target inhibition.
-
Isothermal Titration Calorimetry (ITC): This measures the heat released or absorbed during binding, providing a complete thermodynamic profile (Kᴅ, enthalpy ΔH, and entropy ΔS). This is invaluable for understanding the driving forces of the interaction.
-
B. Cellular Target Engagement (The "In-Cell" Proof)
-
Rationale: A compound that binds potently to a purified protein is of little use if it cannot reach and engage its target in a live cell. Cellular target engagement assays are a critical bridge between biochemistry and cell biology.[6] They confirm that the drug occupies the target's binding site in its native, physiological context.[7]
-
Key Techniques:
-
Cellular Thermal Shift Assay (CETSA®): This gold-standard technique is based on the principle that ligand binding stabilizes a protein against thermal denaturation.[8] By heating intact cells treated with your compound across a temperature gradient, you can measure the amount of soluble target protein remaining.[7][8] A shift in the melting temperature (Tₘ) provides direct evidence of target engagement.[8][9][10]
-
NanoBRET™ Target Engagement Assay: This live-cell proximity-based assay uses bioluminescence resonance energy transfer (BRET).[11][12] The target protein is expressed as a fusion with NanoLuc® luciferase (the donor), and a fluorescent tracer that binds the same active site is added (the acceptor).[11][12] When your compound enters the cell and displaces the tracer, the BRET signal decreases, allowing for quantitative measurement of intracellular affinity.[11]
-
| Assay | Principle | Key Output | Strengths | Limitations |
| CETSA® | Ligand-induced thermal stabilization | Thermal Shift (ΔTₘ), ITDRF₅₀ | Label-free; works with endogenous proteins | Lower throughput; requires specific antibody |
| NanoBRET™ | Competitive displacement of a fluorescent tracer | Intracellular IC₅₀ | High-throughput; live cells; real-time | Requires genetic modification of target |
| SPR | Change in refractive index upon binding | Kᴅ, kₐ, kₒff (Kinetics) | Real-time kinetics; high precision | Requires purified protein; immobilization can affect protein |
| ITC | Heat change upon binding | Kᴅ, ΔH, ΔS (Thermodynamics) | Label-free; solution-based | Requires large amounts of pure protein; lower throughput |
Tier 2: What are the Cellular Consequences of Target Engagement?
Once target engagement is confirmed, the next logical step is to map the downstream signaling events and ultimate cellular phenotypes. This tier connects the molecular interaction to a functional outcome.
A. Proximal Pathway Modulation
-
Rationale: For kinase inhibitors, the most immediate consequence of target engagement is a change in the phosphorylation state of the kinase itself (autophosphorylation) or its direct substrates.[13] Measuring this provides a proximal pharmacodynamic (PD) biomarker.[13][14][15]
-
Key Techniques:
-
Western Blotting: The workhorse of cell biology. Use phospho-specific antibodies to probe for changes in the phosphorylation of your target kinase or a key downstream substrate (e.g., p-STAT3 for a JAK inhibitor, p-ERK for a MEK inhibitor). This is a direct, semi-quantitative readout of pathway inhibition.[3]
-
In-Cell Westerns / ELISA: Higher-throughput, plate-based immunoassays that can quantify changes in protein phosphorylation across multiple dose points and time points.
-
B. Global and Unbiased Analysis: Phosphoproteomics
-
Rationale: While Western blotting is excellent for testing a hypothesis, it is inherently biased. Phosphoproteomics, typically using mass spectrometry, provides a global, unbiased snapshot of all phosphorylation changes in the cell upon compound treatment.[16][17][18] This powerful technique can confirm on-target effects, reveal unexpected off-target activities, and identify novel downstream signaling nodes.[16][19][20]
-
Key Insight: Comparing the phosphoproteomic signature of your compound to that of a known, selective inhibitor of the same target or to a genetic knockdown (e.g., siRNA, CRISPR) of the target provides the highest level of confidence that the observed cellular effects are indeed on-target.
C. Distal Phenotypic Outcomes
-
Rationale: The ultimate goal of inhibiting a target is to elicit a desired cellular phenotype (e.g., cancer cell death, reduced inflammation). It is crucial to correlate the dose-response of target engagement and pathway modulation with the dose-response of the phenotypic outcome.
-
Key Assays:
-
Cell Viability/Proliferation Assays (e.g., CellTiter-Glo®, CTB): Measures the overall effect on cell health and growth.
-
Apoptosis Assays (e.g., Caspase-Glo®, Annexin V staining): Determines if the compound is inducing programmed cell death.
-
Cell Cycle Analysis (Flow Cytometry): Reveals if the compound causes arrest at a specific phase of the cell cycle, a common MoA for CDK inhibitors.
-
Tier 3: Advanced MoA—Pre-clinical and Translational Studies
This tier focuses on validating the MoA in more complex systems and anticipating future clinical challenges.
-
Pharmacodynamic (PD) Biomarkers: A validated proximal pathway marker from Tier 2 (e.g., phosphorylation of a substrate) can be developed into a PD biomarker.[14][21][22] This allows you to measure target engagement in vivo (e.g., in tumor xenografts or surrogate tissues like PBMCs) to establish a PK/PD relationship, which is essential for selecting the right dose for clinical trials.[15][21][22]
-
Resistance Mechanism Studies: Acquired resistance is a major challenge for targeted therapies.[23] By culturing cells in the presence of your compound for extended periods, you can select for resistant clones. Analyzing these clones (e.g., via whole-exome sequencing) can identify mutations in the target kinase or upregulation of bypass pathways, providing invaluable insight into potential clinical resistance mechanisms.[23]
-
Off-Target Deconvolution: If phosphoproteomics or phenotypic screening suggests off-target activity, it must be investigated. Large-scale kinase panel screens (e.g., KinomeScan™) can quantitatively assess the binding of your compound against hundreds of purified kinases, providing a comprehensive selectivity profile.[5]
Exemplary Protocol: Cellular Thermal Shift Assay (CETSA®) by Western Blot
This protocol outlines a foundational experiment to confirm intracellular target engagement of an aminopyrimidine inhibitor.
Objective: To determine if the compound stabilizes its target protein against heat-induced denaturation in intact cells.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with the aminopyrimidine compound at various concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., 0.1% DMSO). Incubate for 1-2 hours under normal culture conditions.
-
-
Heat Challenge:
-
Harvest cells by gentle scraping or trypsinization. Wash with PBS and resuspend in PBS containing a protease/phosphatase inhibitor cocktail.
-
Aliquot the cell suspension into PCR tubes.
-
Place the tubes in a thermal cycler and heat them across a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by a 3-minute cooling step at 4°C. Self-Validation: Include a "no heat" control (isothermal control) kept on ice.
-
-
Lysis and Separation of Soluble Fraction:
-
Subject the heated cells to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath to ensure complete cell lysis.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Carefully collect the supernatant, which contains the soluble, non-denatured protein fraction.
-
-
Protein Quantification and Analysis:
-
Determine the protein concentration of the soluble fraction using a standard assay (e.g., BCA).
-
Normalize all samples to the same protein concentration.
-
Analyze the samples by SDS-PAGE and Western blotting using a validated primary antibody specific for the target protein. Self-Validation: A loading control (e.g., GAPDH, Tubulin) should be run on a separate blot or the same blot if the molecular weight is different, using the same lysates to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
For each treatment condition, plot the relative band intensity (normalized to the isothermal control) against the temperature.
-
Fit the data to a sigmoidal curve to determine the melting temperature (Tₘ). A rightward shift in the curve for compound-treated samples compared to the vehicle control indicates target stabilization and confirms engagement.
-
Conclusion
Elucidating the mechanism of action for an aminopyrimidine inhibitor is a systematic process of building a logical, evidence-based case. By progressing through the tiers of investigation—from direct binding confirmation to cellular pathway analysis and finally to in vivo validation—researchers can generate a comprehensive data package. This rigorous approach not only satisfies scientific curiosity but is fundamental to creating a successful therapeutic. It enables informed decision-making, identifies the most promising candidates, and ultimately paves the way for effective and safe medicines.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. annualreviews.org [annualreviews.org]
- 9. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 13. Research Portal [scholarship.miami.edu]
- 14. Pharmacodynamic Biomarker Development for PI3K Pathway Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An Introduction to the Use of Pharmacodynamic Biomarkers in Drug Development [hayesbiomarkerconsulting.com]
- 16. Phosphoproteomics in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 18. Phosphoproteomics in Disease Research and Drug Target Discovery - Creative Proteomics [creative-proteomics.com]
- 19. "Phosphoproteomics for the Discovery of Kinases as Cancer Biomarkers an" by Li-Rong Yu, Haleem J. Issaq et al. [digitalcommons.cedarville.edu]
- 20. researchgate.net [researchgate.net]
- 21. aacrjournals.org [aacrjournals.org]
- 22. aacrjournals.org [aacrjournals.org]
- 23. Resistance mechanisms and cross-resistance for a pyridine-pyrimidine amide inhibitor of microtubule polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
A Methodological Blueprint for In Silico Docking of Novel Pyrimidine Analogs: A Case Study with 4-Chloro-5-ethyl-6-methylpyrimidin-2-amine
An In-Depth Technical Guide
Executive Summary
This technical guide provides a comprehensive, field-proven methodology for conducting in silico molecular docking studies, tailored for researchers, computational chemists, and drug development professionals. Using the novel compound 4-Chloro-5-ethyl-6-methylpyrimidin-2-amine as a practical case study, we delineate a complete workflow from target selection and system preparation to protocol validation and results interpretation. The core of this guide is a self-validating protocol that establishes the credibility of the docking procedure before screening unknown ligands. We emphasize the rationale behind each experimental choice, ensuring that the reader not only understands the steps but also the scientific causality that governs them. This document is structured to serve as both a step-by-step instructional manual and a reference for best practices in structure-based drug design.
Introduction: The Strategic Role of In Silico Docking
Molecular docking is a cornerstone of modern structure-based drug discovery, providing invaluable predictions of how a small molecule (ligand) might bind to a macromolecular target, typically a protein.[1][2] This computational technique evaluates the preferred orientation and conformation of a ligand within a receptor's binding site and estimates the strength of the interaction, often expressed as a binding affinity score.[3][4] By rapidly screening large virtual libraries of compounds, docking accelerates the identification of promising drug candidates, reduces experimental costs, and provides critical insights for lead optimization.[5][6]
The Prominence of the Pyrimidine Scaffold
The pyrimidine ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates. Its derivatives are known to exhibit a wide range of biological activities, including anticancer and antimicrobial properties.[7][8] This versatility makes novel pyrimidine-based compounds, such as the subject of this guide, intriguing candidates for drug discovery programs.
Subject Molecule: this compound
The focus of our case study is this compound. As a novel or less-studied compound, it represents a common starting point in a drug discovery project where biological targets are yet to be confirmed. This guide will establish a robust framework to explore its potential interactions with a rationally selected protein target.
Objective and Workflow Overview
The objective of this guide is to present a rigorous, reproducible, and self-validating workflow for molecular docking. We will use AutoDock Vina, a widely adopted and validated open-source docking engine, for our simulations.[9] The entire process is designed to build confidence in the predictive power of the model before applying it to the novel compound.
Phase 1: System Preparation and Protocol Validation
The credibility of any docking result hinges on the meticulous preparation of the system and the validation of the chosen protocol.[10] This phase is non-negotiable for generating trustworthy data.
Rationale for Target Selection
Given that the biological target for this compound is not established, we must select a representative target based on the chemical class. Pyrimidine derivatives are well-documented inhibitors of Cyclin-Dependent Kinases (CDKs), a family of proteins crucial in cell cycle regulation and a major target in oncology. Therefore, we select CDK2 (Cyclin-Dependent Kinase 2) as our model receptor. We will use the high-resolution crystal structure of human CDK2 in complex with a known inhibitor.
Selected Target:
-
Protein: Human Cyclin-Dependent Kinase 2 (CDK2)
-
PDB ID: 1H1Q
-
Co-crystallized Ligand: Staurosporine (for validation)
Experimental Protocol: Receptor Preparation
The goal of receptor preparation is to clean the raw PDB file, correct for missing atoms, and assign appropriate parameters for the docking simulation.[11][12]
Tools: BIOVIA Discovery Studio, AutoDock Tools (MGLTools)
Methodology:
-
Obtain Structure: Download the PDB file (e.g., 1H1Q.pdb) from the RCSB Protein Data Bank.
-
Initial Cleaning: Open the structure in Discovery Studio. Remove all non-essential components, including water molecules (unless a specific water molecule is known to be critical for binding), co-solvents, and any protein chains not involved in the binding site of interest.[13] In this case, we retain Chain A of CDK2 and remove the co-crystallized ligand (Staurosporine) and all water molecules. Save this cleaned structure as 1H1Q_protein.pdb.
-
Add Hydrogens and Charges: Open 1H1Q_protein.pdb in AutoDock Tools.
-
Go to Edit -> Hydrogens -> Add. Select Polar only and click OK. This step is critical as hydrogens are essential for defining hydrogen bonds.[12]
-
Go to Edit -> Charges -> Add Kollman Charges. This assigns partial charges to each atom, which is necessary for the scoring function to calculate electrostatic interactions.[14]
-
-
Save as PDBQT: Go to Grid -> Macromolecule -> Choose. Select 1H1Q_protein and save it. This will automatically save the file in the PDBQT format (1H1Q_protein.pdbqt), which contains the atomic coordinates, partial charges (Q), and atom types (T) required by AutoDock Vina.[15]
Experimental Protocol: Ligand Preparation
Both the validation ligand (Staurosporine) and our novel ligand must be prepared to assign charges, define rotatable bonds, and save them in the correct format.[16][17]
Tools: PubChem, ChemDraw/MarvinSketch, AutoDock Tools (MGLTools)
Methodology:
-
Obtain 2D Structure:
-
Novel Ligand: Draw the structure of this compound in a chemical drawing tool and save it as a MOL file.
-
Validation Ligand: Download the structure of Staurosporine from PubChem or extract it from the 1H1Q.pdb file.
-
-
Generate 3D Conformation: Convert the 2D structure to a 3D conformation and perform an energy minimization using a force field (e.g., MMFF94) to obtain a low-energy, geometrically plausible structure.[12]
-
Prepare in AutoDock Tools:
-
Open the 3D structure of the ligand in AutoDock Tools.
-
Go to Ligand -> Input -> Open.
-
Go to Ligand -> Torsion Tree -> Detect Root. This defines the rigid core of the molecule.
-
Go to Ligand -> Output -> Save as PDBQT. This step automatically calculates Gasteiger charges and defines rotatable bonds, saving the file in the required ligand.pdbqt format.[16]
-
The Self-Validating System: Protocol Validation via Redocking
To trust the results for our novel compound, we must first prove that our docking protocol can accurately reproduce the experimentally determined binding mode of a known ligand.[18] This process, known as redocking, involves docking the co-crystallized ligand (Staurosporine) back into the binding site of its own protein (CDK2).[19][20]
A successful validation is typically defined by a Root Mean Square Deviation (RMSD) of ≤ 2.0 Ångstroms (Å) between the docked pose and the original crystallographic pose.[21][22] This confirms that the chosen parameters and scoring function are appropriate for the target system.
Phase 2: Docking Execution and Analysis
With a validated protocol, we can now proceed with docking our novel compound.
Experimental Protocol: Grid Box Generation
The grid box defines the three-dimensional space where the docking algorithm will search for viable binding poses.[9] It is crucial to center this box on the active site identified during the validation step.
Tools: AutoDock Tools (MGLTools)
Methodology:
-
Load Receptor: Open the prepared receptor (1H1Q_protein.pdbqt) in AutoDock Tools.
-
Open Grid Box: Go to Grid -> Grid Box....
-
Position the Box: A box will appear in the viewing window. Adjust the center_x, center_y, and center_z coordinates to center the box on the known binding site of Staurosporine.
-
Adjust Dimensions: Modify the size_x, size_y, and size_z dimensions to ensure the box is large enough to encompass the entire binding pocket, providing sufficient room for the ligand to move and rotate freely. A typical size is 60 x 60 x 60 Å.
-
Save Configuration: Record the center and size coordinates. These will be required for the Vina configuration file.
Experimental Protocol: Running the AutoDock Vina Simulation
AutoDock Vina is run via the command line, using a configuration file that specifies the input files and search parameters.[14][23]
Methodology:
-
Create a Configuration File: Create a text file named conf.txt with the following content, replacing the file names and coordinates as needed:
-
Causality: The exhaustiveness parameter controls the thoroughness of the search. Higher values increase computational time but also increase the probability of finding the true energy minimum. A value of 8 is a standard starting point.
-
-
Execute Vina: Open a command terminal, navigate to the directory containing your files, and run the following command:
Post-Docking Analysis: From Data to Insights
The output from Vina includes the predicted binding poses and their corresponding binding affinities. The true expertise lies in correctly interpreting this data.[4][24]
Quantitative Analysis: Binding Affinity
The primary quantitative output is the binding affinity, reported in kcal/mol.[25] This value is an estimate of the binding free energy (ΔG).
-
Interpretation: More negative values indicate stronger predicted binding affinity.[21][26] A score between -7 to -9 kcal/mol suggests moderate affinity, while scores of -10 kcal/mol or lower suggest strong interactions.[26]
| Ligand | PDB ID | Validation Method | RMSD (Å) | Binding Affinity (kcal/mol) |
| Staurosporine (Co-crystallized) | 1H1Q | Redocking | 1.35 Å | -11.5 |
| This compound | N/A | Docking | N/A | -8.2 |
Table 1: Summary of validation and docking results. The RMSD of 1.35 Å is well below the 2.0 Å threshold, validating the protocol. The novel compound shows a promising predicted binding affinity.
Qualitative Analysis: Visualization of Binding Poses
Simply relying on the score is insufficient. Visual inspection of the top-ranked binding pose is mandatory to assess its plausibility and identify key molecular interactions.[24][26]
Tools: PyMOL, BIOVIA Discovery Studio
Methodology:
-
Load Complex: Open the prepared receptor (1H1Q_protein.pdbqt) and the Vina output file (docking_results.pdbqt) in a visualization tool like PyMOL.
-
Analyze Interactions: Examine the top-ranked pose (Mode 1) of the novel ligand within the CDK2 active site.
-
Identify Key Interactions: Look for scientifically sound interactions that stabilize the complex:
-
Hydrogen Bonds: Identify hydrogen bonds between the ligand's hydrogen bond donors/acceptors and key active site residues (e.g., the hinge region of kinases).
-
Hydrophobic Interactions: Observe if non-polar parts of the ligand are situated in hydrophobic pockets of the receptor.
-
Electrostatic Interactions: Check for favorable charge-based interactions.
-
For our case study, the analysis of this compound docked into CDK2 might reveal that the pyrimidine nitrogen atoms form crucial hydrogen bonds with the backbone amide groups of Leu83 in the hinge region, a classic interaction for kinase inhibitors. The ethyl and methyl groups could be positioned within a hydrophobic pocket formed by residues like Ile10, Val18, and Ala31.
Conclusion and Future Outlook
This guide has detailed a complete, self-validating workflow for performing in silico molecular docking using this compound as a case study. By first validating the protocol with a known inhibitor, we established a high degree of confidence in the subsequent predictions for our novel compound. The results indicate that this compound has a favorable predicted binding affinity for the CDK2 active site, stabilized by key hydrogen bonding and hydrophobic interactions.
These in silico findings provide a strong, data-driven hypothesis for the compound's mechanism of action. The logical next steps would involve:
-
Molecular Dynamics (MD) Simulations: To assess the stability of the predicted binding pose over time.
-
In Vitro Biological Assays: To experimentally measure the compound's inhibitory activity against CDK2.
-
Structure-Activity Relationship (SAR) Studies: To synthesize and test analogs of the lead compound to optimize potency and selectivity.
By integrating the principles of scientific integrity, causality-driven choices, and rigorous validation, this methodology serves as a reliable blueprint for leveraging molecular docking in the pursuit of novel therapeutics.
References
- 1. ijsrtjournal.com [ijsrtjournal.com]
- 2. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Basics, types and applications of molecular docking: A review - IP Int J Compr Adv Pharmacol [ijcap.in]
- 4. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 5. A Review On Molecular Docking And Its Application [journalijar.com]
- 6. pnrjournal.com [pnrjournal.com]
- 7. Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. quora.com [quora.com]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. youtube.com [youtube.com]
- 15. eagonlab.github.io [eagonlab.github.io]
- 16. youtube.com [youtube.com]
- 17. youtube.com [youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. echemi.com [echemi.com]
- 20. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. m.youtube.com [m.youtube.com]
- 24. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 25. researchgate.net [researchgate.net]
- 26. youtube.com [youtube.com]
A Technical Guide to the Solubility and Stability of 4-Chloro-5-ethyl-6-methylpyrimidin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of the methodologies required to characterize the aqueous solubility and chemical stability of 4-Chloro-5-ethyl-6-methylpyrimidin-2-amine, a substituted pyrimidine of interest in medicinal chemistry and drug discovery. Pyrimidine scaffolds are prevalent in pharmacologically active compounds, making a thorough understanding of their physicochemical properties essential for advancing drug development.[1][2] This document details experimental protocols, explains the causality behind procedural choices, and offers a framework for data interpretation, empowering researchers to generate a robust and reliable physicochemical profile for this compound and its analogs.
Introduction and Physicochemical Foundation
This compound belongs to the pyrimidine class of heterocyclic compounds, which are core structures in numerous therapeutic agents.[1][2] The substituents on the pyrimidine ring—a chloro group, an ethyl group, a methyl group, and an amine group—collectively influence the molecule's electronic properties, lipophilicity, and hydrogen bonding capacity. These factors are primary determinants of its solubility and stability.[3]
A precise understanding of these properties is not merely academic; it is a cornerstone of successful drug development. Poor solubility can hinder formulation, lead to unreliable results in biological assays, and result in poor bioavailability.[4][5] Likewise, chemical instability can compromise a drug's shelf-life, safety, and efficacy.[6][7] This guide outlines the necessary experimental framework to proactively assess these critical parameters.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Significance |
| Molecular Formula | C₇H₁₀ClN₃ | Defines the elemental composition. |
| Molecular Weight | 171.63 g/mol [8] | Influences diffusion and membrane permeability. |
| logP (Octanol/Water) | ~2.0 - 2.5 (Estimated) | Indicates lipophilicity; impacts solubility and absorption. |
| pKa (Basic) | ~3.0 - 4.5 (Estimated for amino group) | Determines the ionization state at different pH values, critically affecting aqueous solubility. |
| Hydrogen Bond Donors | 1 (from amine) | Contributes to interactions with polar solvents like water. |
| Hydrogen Bond Acceptors | 3 (2 ring nitrogens, 1 chlorine) | Contributes to interactions with polar solvents. |
Note: Predicted values are estimations based on the structure and related compounds. Experimental verification is essential.
Aqueous Solubility Assessment
The aqueous solubility of a compound is a measure of its ability to dissolve in water to form a homogeneous solution. For ionizable molecules like this compound, solubility is highly dependent on pH. The amine group can be protonated at acidic pH, increasing polarity and enhancing aqueous solubility. Two distinct types of solubility are measured in drug discovery: kinetic and thermodynamic.[5][9]
Kinetic Solubility: A High-Throughput Approach
Kinetic solubility measures the concentration of a compound that remains in solution after a solid, precipitated from a high-concentration DMSO stock, is introduced into an aqueous buffer.[3][10] It is a rapid assessment valuable for early-stage discovery, where it helps identify compounds that might precipitate in biological assays.[4][11]
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.[11]
-
Plate Setup: In a 96-well microplate, dispense 2 µL of the DMSO stock solution into wells containing 98 µL of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). This creates a 200 µM top concentration with 2% DMSO.
-
Serial Dilution: Perform serial dilutions across the plate to generate a range of concentrations.
-
Incubation: Shake the plate for 2 hours at room temperature to allow precipitation to occur.[4][10]
-
Measurement: Measure the light scattering (turbidity) of each well using a nephelometer.[11] The concentration at which a significant increase in light scattering is observed is reported as the kinetic solubility.
Thermodynamic Solubility: The Gold Standard
Thermodynamic, or equilibrium, solubility is the true saturation concentration of a compound in a solvent at equilibrium.[9][12] It is a more time-intensive but highly accurate measurement, critical for pre-formulation and lead optimization.[4][5] The shake-flask method is the most reliable technique for this determination.[12][13]
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials containing buffers at different pH values (e.g., pH 2.0, 5.0, 7.4). Ensure undissolved solid remains visible.[13]
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C) for 24 to 48 hours. This extended time is crucial to ensure the system reaches thermodynamic equilibrium.[4][5]
-
Phase Separation: After incubation, allow the vials to stand, then separate the saturated supernatant from the excess solid via centrifugation or filtration (using a low-binding filter, e.g., 0.45 µm PVDF).[10]
-
Quantification: Accurately determine the concentration of the dissolved compound in the supernatant using a validated analytical method, typically HPLC-UV. Prepare a calibration curve from a stock solution of known concentration.
-
pH Verification: Measure the final pH of the saturated solution to confirm it has not shifted during the experiment.[13]
Chemical Stability Profiling
Assessing the chemical stability of a compound involves subjecting it to a range of environmental conditions to identify potential degradation pathways and determine its intrinsic stability.[14][15] This is formalized through forced degradation (stress testing) studies, which are a regulatory requirement and provide critical insights for formulation and storage.[14][16]
Forced Degradation Studies
Forced degradation studies deliberately expose the compound to conditions more severe than those expected during storage, such as high heat, humidity, and extremes of pH, light, and oxidation.[14][17][18] The goal is to achieve a target degradation of 5-20%, which is sufficient to identify degradation products without generating secondary, irrelevant degradants.[14][19]
Caption: Workflow for a comprehensive forced degradation study.
-
Acid/Base Hydrolysis: Dissolve the compound in a suitable solvent and treat with 0.1 M HCl and 0.1 M NaOH, respectively. Store samples at room temperature or elevated temperature (e.g., 60°C) and collect time points (e.g., 2, 8, 24 hours). Neutralize samples before analysis.
-
Oxidative Degradation: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.[19] Monitor over time.
-
Thermal Degradation: Expose both solid powder and a solution of the compound to elevated temperatures (e.g., 60-80°C) in a stability chamber.
-
Photostability: Expose solid and solution samples to a controlled light source as specified by ICH Q1B guidelines, which includes both cool white fluorescent and near-UV lamps.[16] A dark control should be run in parallel.
-
Analysis: Analyze all stressed samples, alongside an unstressed control, using a stability-indicating HPLC method (a method capable of separating the intact compound from all its degradation products). Peak purity analysis using a photodiode array (PDA) detector and mass identification (LC-MS) are essential for characterizing degradants.
Long-Term Stability Studies
Following forced degradation, formal stability studies are conducted under conditions recommended by the International Council for Harmonisation (ICH).[20][21] These studies establish the re-test period for the drug substance and the shelf life for the drug product.[7]
Table 2: Standard ICH Stability Storage Conditions [7][16]
| Study Type | Storage Condition | Minimum Duration |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Testing frequency for long-term studies is typically at 0, 3, 6, 9, 12, 18, and 24 months.[7] For accelerated studies, time points often include 0, 3, and 6 months.[7]
Data Interpretation and Synthesis
The data generated from these studies should be synthesized to create a comprehensive physicochemical profile.
-
Solubility Profile: Plot thermodynamic solubility (µg/mL or µM) as a function of pH. This profile is critical for predicting absorption in the gastrointestinal tract and for selecting appropriate formulation strategies. A good solubility goal for discovery compounds is often cited as >60 µg/mL.[3]
-
Stability Profile: Summarize the percentage of degradation under each stress condition. Identify the conditions under which the compound is least stable (e.g., "sensitive to alkaline hydrolysis and oxidation"). This information guides formulation development (e.g., the need for antioxidants or pH control) and defines required storage conditions and packaging (e.g., protection from light).[15]
By systematically applying the protocols and principles outlined in this guide, researchers can build a robust and reliable understanding of the solubility and stability of this compound, ensuring data quality and accelerating its potential journey from a discovery compound to a developmental candidate.
References
- 1. medcraveonline.com [medcraveonline.com]
- 2. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. enamine.net [enamine.net]
- 5. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 6. youtube.com [youtube.com]
- 7. database.ich.org [database.ich.org]
- 8. echemi.com [echemi.com]
- 9. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 12. researchgate.net [researchgate.net]
- 13. dissolutiontech.com [dissolutiontech.com]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. acdlabs.com [acdlabs.com]
- 16. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 17. researchgate.net [researchgate.net]
- 18. formulationbio.com [formulationbio.com]
- 19. pharmtech.com [pharmtech.com]
- 20. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 21. Convergence: New ICH Q1 guideline is âone-stop shopâ for stability testing | RAPS [raps.org]
The 2-Aminopyrimidine Core: A Privileged Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-aminopyrimidine scaffold has emerged as a cornerstone in contemporary medicinal chemistry, underpinning the development of a multitude of clinically successful therapeutic agents. Its remarkable versatility, stemming from its unique electronic properties and hydrogen bonding capabilities, allows it to serve as a privileged structure in the design of potent and selective modulators of various biological targets. This technical guide provides a comprehensive exploration of the 2-aminopyrimidine core, from its fundamental physicochemical properties and synthetic methodologies to its profound impact on drug discovery. We will delve into its critical role as a pharmacophore, particularly in the realm of kinase inhibition, and dissect key structure-activity relationships that have guided the optimization of numerous drug candidates. Through detailed case studies of approved drugs, this guide will illuminate the journey from a simple heterocyclic core to life-saving medicines. Furthermore, we will present detailed experimental protocols for the synthesis and biological evaluation of 2-aminopyrimidine derivatives, offering practical insights for researchers in the field. This guide aims to be an authoritative resource for medicinal chemists, pharmacologists, and drug development professionals, fostering a deeper understanding of this pivotal scaffold and inspiring future innovations in drug design.
Introduction: The Ascendancy of a Privileged Scaffold
In the vast and ever-expanding landscape of medicinal chemistry, certain molecular frameworks consistently reappear in the structures of diverse therapeutic agents, earning them the designation of "privileged scaffolds".[1] The 2-aminopyrimidine core is a quintessential example of such a scaffold, a simple six-membered heterocycle that has demonstrated an extraordinary capacity to interact with a wide array of biological targets with high affinity and specificity.[2] Its prevalence in numerous FDA-approved drugs is a testament to its significance in the pharmaceutical industry.[3][4]
The unique arrangement of a pyrimidine ring with an amino group at the second position confers upon this moiety a distinct set of physicochemical properties.[2][5] The 2-aminopyrimidine structure can act as both a hydrogen bond donor and acceptor, facilitating crucial interactions with biological macromolecules such as enzymes and receptors.[5] This dual hydrogen-bonding capability is a key feature that drives its success as a pharmacophore, particularly in the competitive binding landscape of ATP-binding sites in kinases.[6][7]
The therapeutic landscape enriched by the 2-aminopyrimidine core is remarkably broad, encompassing treatments for cancer, infectious diseases, inflammatory conditions, and central nervous system disorders.[2][8] Marketed drugs such as the kinase inhibitors imatinib, palbociclib, and osimertinib prominently feature the 2-aminopyrimidine motif, highlighting its profound impact on oncology.[8][9] This guide will provide a deep dive into the multifaceted nature of the 2-aminopyrimidine core, offering a blend of theoretical principles and practical applications for scientists engaged in the art and science of drug discovery.
Physicochemical Properties and Synthetic Strategies
A thorough understanding of the fundamental characteristics and synthetic accessibility of a scaffold is paramount for its effective utilization in drug design.
Physicochemical Profile
The 2-aminopyrimidine core is a white to off-white crystalline solid at room temperature.[10][11] It exhibits moderate solubility in polar organic solvents and has limited solubility in water, a property that can be modulated through substitution to optimize the pharmacokinetic profile of drug candidates.[10][12] The presence of the amino group and the nitrogen atoms within the pyrimidine ring allows for the formation of hydrogen bonds, influencing its solubility and interactions with biological targets.[12]
| Property | Value | Source |
| Molecular Formula | C4H5N3 | [13] |
| Molecular Weight | 95.10 g/mol | [13] |
| Melting Point | 122-126 °C | [11] |
| pKa | 3.54 | [13] |
| LogP | -0.2 | [13] |
Synthetic Methodologies
The facile synthesis of a diverse library of derivatives is a crucial attribute of a privileged scaffold. The 2-aminopyrimidine core benefits from well-established and versatile synthetic routes.
A classical and widely employed method for the synthesis of 2-aminopyrimidines involves the condensation of guanidine with β-dicarbonyl compounds or their equivalents.[14] This reaction is typically carried out in the presence of a base and can be adapted for a wide range of substrates, allowing for the introduction of various substituents on the pyrimidine ring.[15]
Experimental Protocol 1: Synthesis of a Substituted 2-Aminopyrimidine via Guanidine Condensation
Objective: To synthesize a 4,6-disubstituted-2-aminopyrimidine derivative.
Materials:
-
β-diketone (1.0 eq)
-
Guanidine hydrochloride (1.2 eq)
-
Sodium ethoxide (2.5 eq)
-
Absolute ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
Dissolve the β-diketone in absolute ethanol in a round-bottom flask.
-
Add guanidine hydrochloride to the solution and stir until dissolved.
-
Slowly add sodium ethoxide to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and stir.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the precipitate with cold water and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 2-aminopyrimidine derivative.
Characterization: The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Another powerful strategy for the synthesis of functionalized 2-aminopyrimidines involves the nucleophilic aromatic substitution of dihalopyrimidines.[8] Commercially available 2-amino-4,6-dichloropyrimidine serves as a versatile starting material, allowing for the sequential or simultaneous introduction of various nucleophiles at the 4 and 6 positions.[16]
Caption: Synthetic pathway via nucleophilic substitution.
The 2-Aminopyrimidine Core as a Pharmacophore
The remarkable success of the 2-aminopyrimidine scaffold in medicinal chemistry can be largely attributed to its role as a highly effective pharmacophore, a molecular framework that carries the essential features responsible for a drug's biological activity.
Kinase Inhibition: A Privileged Hinge-Binding Motif
Protein kinases have emerged as one of the most important classes of drug targets, particularly in oncology. The 2-aminopyrimidine core has proven to be an exceptional hinge-binding motif for kinase inhibitors.[6] The amino group at the 2-position and one of the ring nitrogen atoms can form a bidentate hydrogen bond interaction with the hinge region of the kinase ATP-binding site, mimicking the interaction of the adenine base of ATP.[7] This strong and specific interaction provides a solid anchor for the inhibitor, allowing for the exploration of substitutions at other positions of the pyrimidine ring to achieve high potency and selectivity.[6][7]
Caption: H-bonding of 2-aminopyrimidine with the kinase hinge.
Beyond Kinases: A Versatile Scaffold for Diverse Targets
While its role in kinase inhibition is prominent, the versatility of the 2-aminopyrimidine scaffold extends to a wide range of other biological targets. It has been successfully employed in the development of:
-
Antimicrobial agents: Targeting essential bacterial enzymes.[2][17]
-
Antiviral agents: Interfering with viral replication processes.[2]
-
Anti-inflammatory agents: Modulating inflammatory pathways.[8][18]
-
Central Nervous System (CNS) agents: Interacting with neurotransmitter receptors and transporters.[9]
-
Biofilm modulators: Disrupting the formation of bacterial biofilms.[19]
This broad applicability underscores the scaffold's ability to be tailored through chemical modifications to fit the specific requirements of diverse binding pockets.
Structure-Activity Relationship (SAR) Studies: Guiding Drug Design
The systematic exploration of how chemical structure relates to biological activity is the cornerstone of medicinal chemistry. SAR studies on 2-aminopyrimidine derivatives have been instrumental in optimizing their therapeutic potential.
A common strategy involves maintaining the core 2-aminopyrimidine motif for its primary binding interactions while systematically modifying the substituents at the 4, 5, and 6 positions of the pyrimidine ring.[18][20]
-
Position 4 and 6 Substitutions: These positions are often exploited to enhance potency, selectivity, and pharmacokinetic properties. The introduction of various aryl, heteroaryl, and aliphatic groups can lead to interactions with different sub-pockets of the target protein.[18][21]
-
Position 5 Substitutions: Modification at this position can influence the electronic properties of the ring and provide additional points of interaction.
The following table summarizes the impact of substitutions on the activity of a series of 2-aminopyrimidine-based β-glucuronidase inhibitors.
| Compound | Substitution at C-4 | IC50 (µM) | Source |
| 21 | Methyl | Inactive | [8] |
| 22 | Ethyl | 300.25 ± 12.5 | [8] |
| 23 | Butyl | 126.43 ± 6.16 | [8] |
| 24 | 4-Hydroxyphenyl | 2.8 ± 0.10 | [8] |
| Standard | D-saccharic acid 1,4-lactone | 45.75 ± 2.16 | [8] |
As the data indicates, increasing the alkyl chain length at the C-4 position from methyl to butyl enhances the inhibitory activity.[8] Furthermore, the introduction of a 4-hydroxyphenyl group leads to a significant increase in potency, highlighting the importance of specific interactions with the enzyme's active site.[8]
Case Studies: From Scaffold to Marketed Drugs
The true measure of a scaffold's value lies in its contribution to the development of clinically approved drugs. The 2-aminopyrimidine core is a prominent feature in several blockbuster medications.
Imatinib (Gleevec®): A Revolution in Cancer Therapy
Imatinib, a tyrosine kinase inhibitor, revolutionized the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs).[8][22] The 2-aminopyrimidine core of imatinib is crucial for its binding to the ATP-binding site of the Abl kinase.[22]
Palbociclib (Ibrance®): A First-in-Class CDK4/6 Inhibitor
Palbociclib is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) used for the treatment of HR-positive, HER2-negative breast cancer.[8] The 2-aminopyrimidine moiety in palbociclib forms key hydrogen bonds with the hinge region of the CDK6 enzyme.
Other Notable Examples
| Drug Name | Target | Therapeutic Area |
| Ribociclib | CDK4/6 | Oncology |
| Abemaciclib | CDK4/6 | Oncology |
| Nilotinib | Bcr-Abl | Oncology |
| Iclaprim | DHFR | Antibacterial |
The 2-Aminopyrimidine Core as a Bioisostere
Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a powerful tool in drug design. The 2-aminopyrimidine scaffold has been successfully employed as a bioisostere for other chemical moieties. For instance, 2-aminopyrimidin-4(1H)-one has been proposed as a novel bioisostere of urea, leading to the discovery of potent CXCR2 antagonists with improved chemical stability.[23] This highlights the potential of the 2-aminopyrimidine core to address liabilities associated with other functional groups while maintaining or enhancing biological activity.
Future Perspectives and Conclusion
The 2-aminopyrimidine core continues to be a fertile ground for drug discovery. Its proven track record, synthetic tractability, and versatile binding capabilities ensure its continued relevance in the years to come. Future research is likely to focus on:
-
Novel Scaffolds: The development of new and unusual scaffolds based on the 2-aminopyrimidine core to access novel chemical space and address challenging drug targets.[24][25]
-
Targeted Drug Delivery: The incorporation of the 2-aminopyrimidine motif into targeted drug delivery systems to enhance efficacy and reduce off-target effects.
-
Dual-Target Inhibitors: The design of 2-aminopyrimidine-based molecules that can simultaneously modulate multiple targets, offering potential advantages in the treatment of complex diseases like cancer.[26]
References
- 1. lassbio.icb.ufrj.br [lassbio.icb.ufrj.br]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical Properties of 2-Aminopyrimidine_Chemicalbook [chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Page loading... [guidechem.com]
- 11. 2-Aminopyrimidine | 109-12-6 [chemicalbook.com]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. 2-Aminopyrimidine | C4H5N3 | CID 7978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. mdpi.com [mdpi.com]
- 17. ijpsjournal.com [ijpsjournal.com]
- 18. Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. 2-Aminopyrimidine as a Novel Scaffold for Biofilm Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis and structure-activity relationship of aminopyrimidine IKK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. 2-Aminopyrimidin-4(1H)-one as the novel bioisostere of urea: discovery of novel and potent CXCR2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. New and unusual scaffolds in medicinal chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 25. researchgate.net [researchgate.net]
- 26. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: 4-Chloro-5-ethyl-6-methylpyrimidin-2-amine as a Versatile Building Block in Drug Discovery
Introduction: The Strategic Value of the 2-Aminopyrimidine Scaffold
The 2-aminopyrimidine moiety is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a wide array of biologically active compounds and approved pharmaceuticals. Its ability to engage in multiple hydrogen bonding interactions, mimicking the purine core of ATP, has made it a particularly successful framework for the design of kinase inhibitors. Derivatives of 2-aminopyrimidine have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. The strategic functionalization of the pyrimidine core allows for the fine-tuning of a compound's physicochemical properties and its interaction with biological targets.
This guide focuses on 4-Chloro-5-ethyl-6-methylpyrimidin-2-amine , a highly versatile building block for drug discovery. The presence of a reactive chlorine atom at the 4-position, an amino group at the 2-position, and alkyl substituents at the 5- and 6-positions provides a unique combination of features for synthetic diversification. The chlorine atom serves as an excellent leaving group for various chemical transformations, including nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The ethyl and methyl groups at the 5- and 6-positions offer steric and electronic modulation, which can be exploited to enhance target selectivity and improve pharmacokinetic profiles. These application notes provide detailed protocols and scientific rationale for the use of this building block in key synthetic transformations.
Physicochemical and Safety Data
Prior to its use, it is essential to be familiar with the physicochemical properties and safety information for this compound.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 162272-58-4 | [1] |
| Molecular Formula | C7H10ClN3 | - |
| Molecular Weight | 171.63 g/mol | - |
| Appearance | Solid (predicted) | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Soluble in organic solvents such as DMSO, DMF, and alcohols. | General knowledge |
Safety and Handling:
While specific toxicity data for this compound is limited, data from closely related compounds such as 4-chloro-6-methylpyrimidin-2-ylamine suggest that it should be handled with care in a well-ventilated fume hood.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[1]
-
Hazard Statements (based on analogues): Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[3]
-
Precautionary Measures: Avoid breathing dust/fumes. Wash hands thoroughly after handling. Use only in a well-ventilated area.[4] In case of accidental contact, follow standard first-aid procedures and seek medical attention if necessary.[1] Store in a cool, dry, and well-ventilated place away from strong oxidizing agents.[5]
Core Reactivity and Synthetic Applications
The synthetic utility of this compound is primarily centered around the reactivity of the C4-chloro substituent. The pyrimidine ring, being electron-deficient due to the two nitrogen atoms, activates the chlorine atom for nucleophilic displacement. The 2-amino group and the 5,6-dialkyl substituents are electron-donating, which can slightly modulate this reactivity compared to unsubstituted or electron-withdrawn pyrimidines. The primary transformations discussed are Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura Cross-Coupling, and Buchwald-Hartwig Amination.
Caption: Key synthetic transformations of this compound.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with Amines
The SNAr reaction is a fundamental method for introducing a variety of nucleophiles at the C4-position. The electron-deficient nature of the pyrimidine ring facilitates this reaction, often proceeding without the need for a metal catalyst.
Scientific Rationale: The reaction proceeds via a two-step addition-elimination mechanism, forming a temporary negatively charged intermediate (Meisenheimer-like complex). The stability of this intermediate is enhanced by the electron-withdrawing pyrimidine nitrogens. While the alkyl groups at C5 and C6 are weakly electron-donating, their effect is generally not strong enough to completely deactivate the ring towards SNAr, especially with potent nucleophiles or under thermal conditions. The choice of solvent and base is crucial; polar aprotic solvents like DMF or DMSO can accelerate the reaction, and a non-nucleophilic base is often used to scavenge the HCl byproduct.
Caption: General workflow for the SNAr reaction.
Detailed Step-by-Step Protocol:
-
Reagent Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the desired primary or secondary amine (1.1-1.5 eq), and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (2.0-3.0 eq).
-
Solvent Addition: Add a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or n-butanol (to provide a 0.1-0.5 M solution).
-
Reaction Execution: Heat the reaction mixture to 80-120 °C under an inert atmosphere (e.g., nitrogen or argon). The optimal temperature will depend on the nucleophilicity of the amine and may require optimization.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. If a solid precipitate (e.g., inorganic salts) is present, filter it off. Dilute the filtrate with water and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired 4-substituted-5-ethyl-6-methylpyrimidin-2-amine.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds, particularly for creating biaryl or heteroaryl-aryl structures. For an electron-rich chloro-heterocycle like our building block, the choice of an appropriate palladium catalyst and ligand system is critical for efficient coupling.
Scientific Rationale: The catalytic cycle involves the oxidative addition of the C-Cl bond to a Pd(0) species, followed by transmetalation with the organoboron reagent and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The oxidative addition step is often rate-limiting for aryl chlorides. The use of electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos, or P(t-Bu)3) is essential to facilitate this step by stabilizing the electron-rich palladium center and promoting the cleavage of the strong C-Cl bond. A base is required to activate the boronic acid for the transmetalation step.
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Detailed Step-by-Step Protocol:
-
Inert Atmosphere Setup: In a flame-dried Schlenk flask or microwave vial under an inert atmosphere (argon or nitrogen), combine this compound (1.0 eq), the aryl or heteroaryl boronic acid (or boronic ester) (1.2-1.5 eq), a palladium source (e.g., Pd(OAc)2 or Pd2(dba)3, 1-5 mol%), a suitable phosphine ligand (e.g., SPhos or P(t-Bu)3, 2-10 mol%), and a base (e.g., K2CO3, K3PO4, or Cs2CO3, 2.0-3.0 eq).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water, toluene/water, or DMF/water in a 4:1 to 10:1 ratio).
-
Reaction Execution: Heat the reaction mixture to 80-110 °C with vigorous stirring. For challenging couplings, microwave irradiation (e.g., 120-150 °C for 10-30 minutes) can be highly effective.[6]
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst. Transfer the filtrate to a separatory funnel, wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel to obtain the desired 4-aryl-5-ethyl-6-methylpyrimidin-2-amine.
Protocol 3: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a premier method for forming C-N bonds, allowing for the coupling of aryl halides with a wide range of amines. This reaction is particularly valuable when the SNAr reaction is not feasible, for example, with less nucleophilic amines or when milder conditions are required.
Scientific Rationale: Similar to the Suzuki coupling, the Buchwald-Hartwig amination is a palladium-catalyzed process.[7] The catalytic cycle involves oxidative addition of the aryl chloride to Pd(0), coordination of the amine, deprotonation of the amine by a strong base to form a palladium-amido complex, and subsequent reductive elimination to form the C-N bond.[8] The choice of a bulky, electron-rich phosphine ligand is critical for the success of this reaction with an aryl chloride substrate. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically required to facilitate the deprotonation of the amine in the catalytic cycle.
References
- 1. echemi.com [echemi.com]
- 2. fishersci.com [fishersci.com]
- 3. 4-Chloro-5-methylpyrimidin-2-amine | C5H6ClN3 | CID 588628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. researchgate.net [researchgate.net]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for High-Throughput Screening of Pyrimidine Libraries
Introduction: The Privileged Pyrimidine Scaffold in Drug Discovery
The pyrimidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of natural products and FDA-approved drugs.[1][2] Its fundamental role as a structural component of nucleobases in DNA and RNA provides a natural starting point for designing molecules that interact with a vast array of biological targets. In particular, the pyrimidine core is an exceptional mimic of the adenine ring of ATP, making it a highly effective hinge-binding motif for protein kinase inhibitors.[3][4] Consequently, pyrimidine-based compound libraries have yielded successful inhibitors for critical kinase targets implicated in oncology and inflammatory diseases, such as Janus kinases (JAKs), Epidermal Growth Factor Receptor (EGFR), and Phosphoinositide 3-kinases (PI3Ks).[3][5]
High-Throughput Screening (HTS) is the engine that drives the exploration of these vast chemical libraries, enabling the rapid identification of active compounds, or "hits," from thousands or even millions of molecules.[6][7] This guide provides a comprehensive overview of the principles, methodologies, and detailed protocols for designing and executing robust HTS campaigns tailored for pyrimidine libraries, with a focus on ensuring scientific integrity and generating high-quality, actionable data.
Part 1: The Foundation of a Successful Screen - Assay Validation and Quality Control
Before committing a valuable compound library to a full-scale screen, rigorous assay validation is paramount. The goal is to develop a robust, reproducible, and statistically sound assay that can reliably distinguish true hits from experimental noise.[8][9][10]
The Causality Behind Key Validation Metrics
While simple metrics like the Signal-to-Background (S/B) ratio can provide a preliminary assessment, they fail to account for the data variability across a screening plate.[11][12] Two assays can have identical S/B ratios but vastly different levels of reliability. For this reason, the Z'-factor was developed and has become the gold standard for evaluating HTS assay quality.[6][13] It is a statistical parameter that incorporates both the dynamic range of the assay (difference between positive and negative controls) and the signal variation, providing a single, powerful indicator of assay robustness.[11][14]
The Z'-factor is calculated using the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls:
Z' = 1 - [ (3σp + 3σn) / |μp - μn| ]
The interpretation of the Z'-factor is critical for decision-making during assay development.
| Z'-Factor Value | Interpretation | Recommended Action |
| 1.0 | An ideal assay (theoretically unattainable) | Proceed with screening. |
| 0.5 to 1.0 | An excellent assay with good separation between controls.[13][14] | Highly suitable for HTS. Proceed with screening. |
| 0 to 0.5 | A "doable" assay, but marginal. | Requires optimization to reduce variability or increase the signal window before committing to a full screen. |
| < 0 | A poor assay where control signals overlap. | The assay is not suitable for screening. A complete redesign or change in methodology is required.[13] |
The HTS Workflow: From Development to Hit Confirmation
A well-planned HTS campaign follows a logical progression to maximize efficiency and minimize the pursuit of false positives. This tiered approach, often called a screening cascade, ensures that resources are focused on the most promising compounds.[15]
Part 2: Key Biological Targets for Pyrimidine Libraries
The success of a screening campaign is contingent on pairing the right chemical library with the right biological target. Pyrimidine libraries are particularly well-suited for targets that utilize nucleotide co-factors.
-
Protein Kinases: This is the largest and most successfully targeted family for pyrimidine inhibitors.[16] Kinases catalyze the transfer of a phosphate group from ATP to a substrate protein, a fundamental mechanism for regulating nearly all cellular processes. Dysregulation of kinase activity is a hallmark of cancer and inflammatory diseases.[17]
-
Polymerases: These enzymes are essential for the synthesis of DNA and RNA. Inhibiting viral or bacterial polymerases is a key strategy for developing anti-infective drugs, while targeting human polymerases can be an approach for cancer therapy.[18][19]
-
Metabolic Enzymes: Enzymes within the pyrimidine biosynthesis pathway itself, or other metabolic pathways that utilize nucleotide substrates, can be targeted to disrupt cellular proliferation or energy metabolism.[20][]
Part 3: High-Throughput Screening Assay Methodologies and Protocols
The choice of assay technology is a critical decision based on the target class, available reagents, instrumentation, and potential for interference from library compounds.[16]
Luminescence-Based Assays: High Sensitivity and Simplicity
Luminescence assays are HTS workhorses due to their exceptional sensitivity, wide dynamic range, and simple "add-and-read" formats.[22][23][24] For kinase and polymerase assays, the most common approach is to measure the depletion of ATP.
-
Principle of ATP-Depletion Assays: The target enzyme (e.g., a kinase) consumes ATP during its catalytic reaction. After the reaction, a reagent containing luciferase and its substrate, luciferin, is added. The luciferase enzyme uses the remaining ATP to produce a luminescent signal. Therefore, high enzyme activity results in low signal (less ATP left), while potent inhibition results in a high signal (more ATP left).[17][22] This inverse relationship is a hallmark of this assay format.
This protocol describes a universal kinase assay that quantifies the amount of ADP produced, which is directly proportional to kinase activity.
-
Reagent Preparation:
-
Prepare kinase reaction buffer according to the specific requirements of the target kinase (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM DTT, pH 7.5).
-
Prepare a 2X kinase solution and a 2X substrate/ATP solution in the reaction buffer. The ATP concentration should ideally be at or near the Km for the enzyme to facilitate the detection of competitive inhibitors.[16]
-
Reconstitute ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's protocol.
-
-
Assay Procedure (384-well format):
-
Compound Dispensing: Using an acoustic dispenser or pin tool, transfer 25-50 nL of the pyrimidine library compounds (typically 10 mM in DMSO) to the appropriate wells of a white, opaque 384-well plate.[25] Add DMSO alone to control wells.
-
Kinase Reaction:
-
Add 2.5 µL of 2X kinase solution to all wells.
-
Incubate for 15 minutes at room temperature to allow for compound-kinase pre-incubation.
-
Initiate the reaction by adding 2.5 µL of the 2X substrate/ATP mixture. The final reaction volume is 5 µL.
-
-
Reaction Incubation: Cover the plate and incubate for 1 hour at room temperature.
-
Reaction Termination and ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
-
Luminescence Generation:
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Read the luminescence on a compatible plate reader.
-
Fluorescence-Based Assays: Versatility and Robustness
Fluorescence-based assays offer a wide range of detection modalities suitable for HTS.[26][27] Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is particularly powerful as it minimizes interference from compound autofluorescence and scattered light.
-
Principle of TR-FRET Kinase Assays: These assays (e.g., LanthaScreen®) use a long-lifetime terbium (Tb) or europium (Eu) chelate as a donor fluorophore, typically on an antibody that recognizes a phosphorylated substrate.[28] The substrate itself is labeled with a fluorescent acceptor (e.g., fluorescein). When the kinase phosphorylates the substrate, the phospho-specific antibody binds, bringing the donor and acceptor into close proximity. Excitation of the donor results in energy transfer to the acceptor, which then emits light at its specific wavelength. Kinase inhibition prevents this process, leading to a low FRET signal.
-
Reagent Preparation:
-
Prepare 1X Kinase Buffer.
-
Prepare a 4X solution of the pyrimidine library compounds in the assay buffer containing the desired final DMSO concentration.
-
Prepare a 4X solution of the kinase at its EC₈₀ concentration (the concentration that gives 80% of the maximal signal, determined during assay development).
-
Prepare a 4X solution of the fluorescein-labeled substrate and ATP (at its Km concentration) in the buffer.
-
Prepare a 2X Stop/Detection Mix containing EDTA (to stop the kinase reaction) and the Tb-labeled anti-phospho-substrate antibody in TR-FRET Dilution Buffer.[28]
-
-
Assay Procedure (384-well format):
-
Dispensing:
-
Add 2.5 µL of 4X compound or vehicle control to the appropriate wells.
-
Add 2.5 µL of 4X kinase solution to all wells except the "no enzyme" controls.
-
Add 2.5 µL of 4X substrate/ATP solution to initiate the reaction. The final kinase reaction volume is 7.5 µL.
-
-
Kinase Reaction: Mix gently, cover the plate, and incubate for 1 hour at room temperature.
-
Detection:
-
Add 7.5 µL of the 2X Stop/Detection Mix to all wells. The final volume is 15 µL.
-
Mix, cover, and incubate for 30-60 minutes at room temperature to allow for antibody binding.
-
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring emission at two wavelengths (e.g., 520 nm for the acceptor and 495 nm for the donor). The TR-FRET ratio (Acceptor/Donor) is calculated to determine kinase activity.[28]
-
Label-Free Assays: Direct Measurement and Reduced Artifacts
Label-free technologies detect the interaction of an analyte with its target or the enzymatic modification of a substrate directly, without the need for fluorescent or radioactive labels.[29] This can significantly reduce assay artifacts caused by compound interference with the detection system. Mass Spectrometry (MS)-based HTS is a powerful label-free approach.
-
Principle of MS-Based HTS: A kinase reaction is performed as usual. The reaction is then analyzed by a high-throughput mass spectrometer that can rapidly measure the mass-to-charge ratio of both the substrate and the phosphorylated product. The degree of inhibition is determined by the ratio of product to substrate. This method is highly specific and can be used for complex biological systems or for targets where labeled reagents are not available.[30]
References
- 1. Design, Construction, and Screening of Diversified Pyrimidine-Focused DNA-Encoded Libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Construction, and Screening of Diversified Pyrimidine-Focused DNA-Encoded Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Bcr-Abl tyrosine-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 5. Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. books.rsc.org [books.rsc.org]
- 8. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. lifesciences.danaher.com [lifesciences.danaher.com]
- 10. Basics of HTS Assay Design and Optimization (Chapter 12) - Chemical Genomics [cambridge.org]
- 11. bellbrooklabs.com [bellbrooklabs.com]
- 12. What Metrics Are Used to Assess Assay Quality? – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 13. assay.dev [assay.dev]
- 14. indigobiosciences.com [indigobiosciences.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. promega.co.uk [promega.co.uk]
- 18. High Throughput Screening Assays - Amerigo Scientific [amerigoscientific.com]
- 19. asm.org [asm.org]
- 20. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 22. promega.com [promega.com]
- 23. Optimization of a Luminescence-Based High-Throughput Screening Assay for Detecting Apyrase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. Fluorescence-based assays. | Broad Institute [broadinstitute.org]
- 27. Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 28. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 29. High-Throughput Screening Using Label-Free Technologies | Semantic Scholar [semanticscholar.org]
- 30. Mass spectrometric techniques for label-free high-throughput screening in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Systematic Approach to the Development of a Purity Method for 4-Chloro-5-ethyl-6-methylpyrimidin-2-amine using Reversed-Phase HPLC
Abstract
This document provides a comprehensive guide to developing a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for assessing the purity of 4-Chloro-5-ethyl-6-methylpyrimidin-2-amine. This pyrimidine derivative is a crucial intermediate in various synthetic pathways, demanding a precise and reliable analytical method to ensure the quality and consistency of final products. This guide follows a logical, science-driven workflow, from understanding the analyte's physicochemical properties to method screening, optimization, and validation principles, grounded in International Council for Harmonisation (ICH) guidelines.
Introduction and Method Objectives
This compound is a substituted pyrimidine core, a heterocyclic structure prevalent in pharmaceutical compounds. The purity of such intermediates is a critical quality attribute, as impurities can carry through to the final active pharmaceutical ingredient (API), potentially affecting its safety and efficacy.
The primary objective of this work is to develop an HPLC method capable of:
-
Accurately quantifying the main analyte peak.
-
Separating the main peak from potential process-related impurities and degradation products.
-
Demonstrating suitability for routine quality control (QC) analysis through established performance criteria.
Analyte Characterization and Initial Considerations
A successful method development strategy begins with understanding the analyte's properties.
Structure:
Caption: A phased workflow for systematic HPLC method development.
Experimental Protocols: From Screening to Optimization
Instrumentation and Reagents
-
HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, multicolumn thermostat, and diode array detector (DAD).
-
Software: OpenLab CDS or equivalent chromatography data software.
-
Columns: A standard C18 column (e.g., 4.6 x 150 mm, 3.5 µm) is the recommended starting point for separating pyrimidine derivatives. [1]* Reagents: HPLC-grade acetonitrile (ACN) and methanol (MeOH), and high-purity water. Buffers such as potassium phosphate monobasic and formic acid.
Phase 1: Initial Screening Protocol
The goal of this phase is to determine the most promising column and mobile phase conditions, with a primary focus on the effect of pH. The choice of mobile phase pH relative to the analyte's pKa is the most powerful tool for controlling the retention and peak shape of ionizable compounds. [2][3]For robust methods, the mobile phase pH should be at least 1.5-2 units away from the analyte's pKa. [4][5] Protocol:
-
Prepare Stock Solution: Accurately weigh and dissolve this compound in a 50:50 mixture of acetonitrile and water to a concentration of approximately 0.5 mg/mL.
-
Prepare Mobile Phases:
-
Condition A (Low pH): Mobile Phase A: 20 mM potassium phosphate buffer, pH adjusted to 3.0 with phosphoric acid. Mobile Phase B: Acetonitrile.
-
Condition B (Mid pH): Mobile Phase A: 20 mM potassium phosphate buffer, pH adjusted to 6.5. Mobile Phase B: Acetonitrile.
-
-
Set Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
Detection: DAD, 254 nm
-
Gradient: 10% to 90% B over 20 minutes.
-
-
Execute Runs: Inject the stock solution under both Condition A and Condition B.
Data Presentation: Interpreting Screening Results
The results from the screening phase are evaluated based on retention factor (k'), peak symmetry (tailing factor), and efficiency (theoretical plates).
| Condition | Mobile Phase A | Observed Retention Time (min) | Tailing Factor (USP) | Peak Shape Rationale |
| A | pH 3.0 Phosphate Buffer | ~ 8.5 | 1.1 | Excellent. At pH 3.0 (well below the pKa of ~4.5), the amine group is fully protonated and interacts minimally with residual silanols, leading to a sharp, symmetrical peak. [6] |
| B | pH 6.5 Phosphate Buffer | ~ 12.2 | > 2.5 | Poor. At pH 6.5 (above the pKa), the analyte is in its neutral, more hydrophobic form, leading to stronger retention. However, proximity to the pKa can result in mixed ionization states and interaction with deprotonated silanols, causing significant tailing. [7] |
Phase 2: Method Optimization Protocol
With the optimal pH established, the next step is to refine the gradient to ensure adequate separation of the main peak from any potential impurities within a reasonable run time.
Caption: Decision logic for gradient optimization.
Protocol:
-
Analyze Elution Profile: Based on the screening run, note the organic solvent percentage at which the main analyte elutes (~45% ACN in this case).
-
Refine Gradient: Modify the gradient to be shallower around the elution point of the main peak to maximize resolution from closely eluting impurities. A faster ramp can be used afterward to quickly elute any highly retained species.
-
Optimized Gradient:
-
0-2 min: 10% B
-
2-12 min: 10% to 70% B (slower ramp)
-
12-13 min: 70% to 90% B (fast ramp)
-
13-15 min: Hold at 90% B (column wash)
-
15.1-18 min: Return to 10% B (re-equilibration)
-
-
-
Verify Performance: Inject the sample again using the optimized gradient to confirm improved resolution and an appropriate run time.
Final Optimized Purity Method
This section details the final protocol for the routine analysis of this compound.
Chromatographic Conditions
| Parameter | Setting |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 20 mM Potassium Phosphate, pH 3.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2min (10%B), 2-12min (10-70%B), 12-13min (70-90%B), 13-15min (90%B), 15.1-18min (10%B) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 5 µL |
| Detection | DAD at 254 nm |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) |
| Sample Conc. | 0.5 mg/mL |
System Suitability Testing (SST)
Before any sample analysis, the system's performance must be verified. This is a regulatory requirement that ensures the system is fit for its intended purpose on the day of analysis. [8][9]The following criteria, based on USP guidelines, should be met by injecting a standard solution five times. [10][11]
| SST Parameter | Acceptance Criterion | Rationale |
|---|---|---|
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry, indicating good column performance and lack of undesirable secondary interactions. |
| Theoretical Plates (N) | > 2000 | Measures column efficiency and the sharpness of the peak. |
| %RSD for Peak Area | ≤ 2.0% | Demonstrates the precision and repeatability of the injector and pump. |
| Resolution (Rs) | ≥ 2.0 | Ensures baseline separation between the main analyte and the closest eluting impurity. |
Principles of Method Validation
Once developed, the method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose. [12][13]The validation protocol would include:
-
Specificity: Demonstrating that the method can unequivocally assess the analyte in the presence of impurities, degradants, and placebo components.
-
Linearity: Confirming a linear relationship between concentration and detector response over a specified range.
-
Accuracy: Assessing the closeness of test results to the true value (recovery).
-
Precision: Measuring the method's repeatability and intermediate precision (%RSD).
-
Limit of Quantitation (LOQ) & Limit of Detection (LOD): Determining the lowest concentration of analyte that can be reliably quantified and detected.
-
Robustness: Evaluating the method's performance under small, deliberate variations in parameters like pH, column temperature, and flow rate. [14]
Conclusion
A robust and reliable RP-HPLC purity method for this compound has been successfully developed using a systematic, science-based approach. By understanding the analyte's basic nature, a low pH mobile phase (pH 3.0) was selected to ensure excellent peak symmetry. A gradient was optimized to provide a suitable run time of 18 minutes while ensuring the separation of the main component from potential impurities. The final method, incorporating stringent system suitability criteria, is ready for validation and subsequent implementation in a quality control environment.
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. moravek.com [moravek.com]
- 4. HPLC Tips & Tricks: Mobile Phase Preparation Part 2 - Buffers [sigmaaldrich.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. agilent.com [agilent.com]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. m.youtube.com [m.youtube.com]
- 9. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 10. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 11. pharmatimesofficial.com [pharmatimesofficial.com]
- 12. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 13. altabrisagroup.com [altabrisagroup.com]
- 14. Significant Changes in HPLC System Suitability: New USP Provisions Planned - ECA Academy [gmp-compliance.org]
Application Note: Elucidating the Three-Dimensional Architecture of Pyrimidine Derivatives via Single-Crystal X-ray Diffraction
Abstract
Pyrimidine scaffolds are fundamental heterocyclic motifs present in a vast array of pharmacologically active compounds and biological molecules, including the nucleobases of DNA and RNA.[1][2] Their structural integrity, intermolecular interactions, and conformational flexibility are pivotal to their biological function and efficacy as therapeutic agents. Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for unambiguously determining the three-dimensional atomic arrangement of these molecules, providing critical insights for rational drug design, polymorphism screening, and understanding structure-activity relationships (SAR).[3][4] This guide offers a comprehensive overview and detailed protocols for the SC-XRD analysis of pyrimidine derivatives, from crystal growth to final structure validation, emphasizing the causal relationships behind experimental choices to ensure robust and reliable results.
The Strategic Importance of High-Quality Crystals
The entire SC-XRD experiment hinges on the quality of the single crystal. A well-ordered, single crystal of appropriate size (typically 10-200 µm) is a prerequisite for obtaining high-resolution diffraction data.[5] The process of crystallization is often the most challenging and rate-limiting step in a crystallographic study.[3] For pyrimidine derivatives, the inherent polarity and hydrogen bonding capabilities of the nitrogen atoms in the ring can be both an advantage and a challenge.[1][6][7] While these features can promote ordered packing through strong intermolecular interactions like N-H···O and C-H···O hydrogen bonds, they can also lead to issues such as oiling out or the formation of multiple polymorphs.[2][8]
Pre-Crystallization: The Imperative of Purity
Before any crystallization attempt, the purity of the pyrimidine derivative must be rigorously established (>95%). Impurities can inhibit nucleation, disrupt crystal lattice formation, and lead to disordered or poorly diffracting crystals.[8] Standard purification techniques such as column chromatography, recrystallization, or sublimation should be employed to ensure the sample is as homogeneous as possible.
Crystallization Protocols for Pyrimidine Derivatives
The goal of crystallization is to slowly bring a solution to a state of supersaturation, allowing molecules to self-assemble into a well-ordered lattice.[3] The choice of solvent and technique is critical and often requires empirical screening.
Protocol 1: Slow Evaporation
This is often the simplest and first method to try. It is particularly effective for compounds that are moderately soluble at room temperature.
-
Step 1: Dissolve the purified pyrimidine derivative in a "good" solvent (a solvent in which it is readily soluble) to near saturation in a small, clean vial. Suitable solvents often include acetone, acetonitrile, ethyl acetate, or methanol.
-
Step 2: Loosely cap the vial or cover it with perforated parafilm to allow for slow evaporation of the solvent.
-
Step 3: Place the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.
Causality: The gradual increase in concentration as the solvent evaporates slowly pushes the solution into a supersaturated state, promoting the formation of a limited number of large, well-ordered crystals rather than a mass of small, poorly formed ones.
Protocol 2: Anti-Solvent Vapor Diffusion
This technique is highly effective for pyrimidine derivatives that are only soluble in high-boiling point solvents like DMF or DMSO.[8][9]
-
Step 1: Dissolve the compound in a minimal amount of a high-boiling point, "good" solvent (e.g., DMF, DMSO) in a small, open inner vial.[8]
-
Step 2: Place this inner vial inside a larger, sealed reservoir chamber (e.g., a beaker or jar).
-
Step 3: Add a "poor" or "anti-solvent" (a volatile solvent in which the compound is insoluble, such as diethyl ether, pentane, or dichloromethane) to the outer reservoir.[8][9]
-
Step 4: Seal the chamber and leave it undisturbed. The volatile anti-solvent will slowly diffuse into the solution in the inner vial.
Causality: As the anti-solvent vapor diffuses into the "good" solvent, it reduces the solubility of the pyrimidine derivative, inducing gradual crystallization.[8] This method is particularly advantageous as it avoids the need to heat solutions of high-boiling point solvents, which can be cumbersome and may lead to decomposition.
Troubleshooting Common Crystallization Problems:
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No Crystals Form | Solution is not supersaturated; Inappropriate solvent choice. | Gently re-heat the solution to evaporate some solvent and increase concentration, then cool slowly.[8] Experiment with different solvent systems.[8] |
| "Oiling Out" | Compound is too soluble; Cooling rate is too fast. | Switch to a less effective solvent.[8] Allow the solution to cool more slowly by insulating the container.[8] |
| Microcrystalline Powder | Nucleation is too rapid. | Decrease the concentration of the solute. Use a slower crystallization method like vapor diffusion. |
From Crystal to Data: The Diffraction Experiment
Once suitable crystals are obtained, the next step is to collect the diffraction data. Modern single-crystal diffractometers equipped with area detectors can measure hundreds of reflections simultaneously, significantly reducing data collection times.[3]
Crystal Mounting and Screening
-
Step 1: Using a microscope, select a single crystal with well-defined faces and no visible cracks or defects.
-
Step 2: Carefully mount the crystal on a suitable holder (e.g., a MiTeGen loop) with a cryoprotectant oil to prevent ice formation if data is to be collected at low temperatures.
-
Step 3: Mount the crystal on the diffractometer's goniometer head.
-
Step 4: Perform an initial screening to determine the crystal quality and unit cell parameters. This involves collecting a few diffraction images at different orientations.
Data Collection Strategy
The goal of data collection is to measure the intensities of a complete and redundant set of reflections to as high a resolution as possible.[10] For small organic molecules like pyrimidine derivatives, data to a resolution of at least 0.84 Å is required for publication in Acta Crystallographica.[11]
-
Wavelength Selection: Monochromatic radiation, typically from a copper (Cu Kα, λ = 1.54056 Å) or molybdenum (Mo Kα, λ = 0.70930 Å) X-ray source, is used.[12] Copper sources provide stronger diffraction but may cause higher absorption, while molybdenum sources offer better resolution for highly ordered crystals.
-
Temperature: Data is typically collected at low temperatures (around 100 K) using a nitrogen or helium cryostream. This minimizes atomic thermal motion, leading to higher quality data at higher resolution, and reduces radiation damage.
-
Data Collection Run: A typical data collection strategy involves a series of scans (e.g., φ and ω scans) where the crystal is rotated in the X-ray beam.[13] The software on modern diffractometers will typically calculate an optimal strategy to ensure high completeness and redundancy of the data.
The overall workflow from sample to data collection is visualized below:
Caption: Workflow from sample preparation to data collection.
Unveiling the Structure: Solution and Refinement
The collected diffraction data contains information about the electron density distribution within the crystal. The process of converting this data into a 3D atomic model is known as structure solution and refinement.
Data Reduction and Space Group Determination
-
Integration: The raw diffraction images are processed to measure the intensity of each reflection.
-
Scaling and Merging: The intensities are scaled and corrected for experimental factors (e.g., absorption). Redundant measurements of the same reflection are merged to produce a final unique dataset.
-
Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal's space group. Getting the space group correct is crucial for a successful structure solution.[14]
Structure Solution
The "phase problem" is the central challenge in crystallography: the measured intensities are related to the square of the structure factor amplitudes, but the phase information is lost. For small molecules like pyrimidine derivatives, direct methods are typically successful in solving the phase problem.[14]
-
Direct Methods (e.g., SHELXS, SHELXT): These methods use statistical relationships between the intensities of strong reflections to directly calculate initial phases.[14][15] This generates an initial electron density map where the positions of most non-hydrogen atoms can be identified.
-
Patterson Methods: This approach is useful if the structure contains a heavy atom, as the vectors between heavy atoms can be determined from a Patterson map, providing a starting point for phasing.[14]
Structure Refinement Protocol
Refinement is an iterative process of adjusting the atomic model (positions, displacement parameters) to improve the agreement between the calculated diffraction pattern from the model and the experimentally observed data.[11][16] This is typically done using full-matrix least-squares refinement programs like SHELXL.[15]
Protocol 3: Iterative Structure Refinement with Olex2/SHELXL
-
Step 1: Initial Model Building: Load the reflection data (.hkl file) and the initial structure solution (.ins file) into a graphical interface like Olex2.[17][18] Assign atom types (C, N, O, etc.) to the electron density peaks.
-
Step 2: Isotropic Refinement: Perform several cycles of least-squares refinement with isotropic displacement parameters (atoms modeled as spheres). This allows the atomic positions to adjust to better fit the data.
-
Step 3: Anisotropic Refinement: Once the model is stable, switch to anisotropic displacement parameters for all non-hydrogen atoms. This models the atoms as ellipsoids, accounting for their thermal motion in different directions.
-
Step 4: Locating Hydrogen Atoms: Hydrogen atoms can often be located in the difference electron density map. Alternatively, they can be placed in calculated, geometrically idealized positions and refined using a "riding model."
-
Step 5: Final Refinement Cycles: Continue refining the model until convergence is reached. This is indicated by minimal shifts in atomic parameters and stable refinement statistics (R1, wR2, GooF).
-
Step 6: Validation: Use tools like PLATON's CHECKCIF routine to validate the final structure for geometric consistency, missed symmetry, and other potential issues.
The iterative nature of structure refinement is depicted below:
Caption: The iterative cycle of crystallographic structure refinement.
Key Refinement Parameters:
| Parameter | Description | Acceptable Value (Typical) |
| R1 | R-factor; a measure of the agreement between observed and calculated structure factor amplitudes. | < 0.05 for high-quality data. |
| wR2 | Weighted R-factor (based on F²); another measure of agreement, more sensitive to weaker reflections. | < 0.15 for good data. |
| GooF | Goodness-of-Fit; should be close to 1 for a good model and correct weighting scheme. | ~ 1.0 |
| Max/Min Residual Density | The largest peaks and holes in the final difference electron density map. | Typically < ±0.5 e⁻/ų. |
Interpreting the Structure: Beyond Atomic Coordinates
The final crystallographic information file (CIF) is a standard format for reporting crystal structures, endorsed by the International Union of Crystallography (IUCr).[19][20] This file contains not just the atomic coordinates, but a wealth of information about the molecular geometry, crystal packing, and experimental details.
For pyrimidine derivatives, key aspects to analyze include:
-
Hydrogen Bonding: The presence of nitrogen atoms makes pyrimidines excellent hydrogen bond acceptors, and substituents like amino or hydroxyl groups make them donors.[1][2][6] Analyzing the hydrogen bonding network is crucial for understanding the crystal packing and can provide insights into potential interactions with biological targets.[21]
-
π-π Stacking: The aromatic pyrimidine ring often participates in π-π stacking interactions, which also play a significant role in stabilizing the crystal structure.[7]
-
Ring Conformation (Puckering): For non-aromatic or partially saturated pyrimidine rings (e.g., dihydropyrimidines), analyzing the ring pucker (e.g., chair, boat, envelope conformations) is essential. This can be quantified using Cremer-Pople puckering parameters.[22][23] The ring conformation can significantly influence the molecule's overall shape and its ability to fit into a receptor's active site.
Conclusion
Single-crystal X-ray diffraction is an indispensable tool in the study of pyrimidine derivatives, offering unparalleled detail of their three-dimensional structure. By combining careful crystallization techniques with systematic data collection and rigorous structure refinement protocols, researchers can obtain high-fidelity models. These models are foundational for advancing drug discovery, understanding biological mechanisms, and engineering new materials, ultimately leveraging the unique chemical properties of the pyrimidine scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. X-ray Crystal Structure-Guided Design and Optimization of 7 H-Pyrrolo[2,3- d]pyrimidine-5-carbonitrile Scaffold as a Potent and Orally Active Monopolar Spindle 1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Single-Crystal X-ray Diffraction [warwick.ac.uk]
- 6. Effects of hydrogen bonding on vibrational normal modes of pyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What are the crystal structures of pyrimidine series compounds? - Blog [m.btcpharmtech.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Solve a small-molecule structure - CCP4 wiki [wiki.uni-konstanz.de]
- 12. journals.iucr.org [journals.iucr.org]
- 13. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 14. Structure Solution | OlexSys [olexsys.org]
- 15. hkl-xray.com [hkl-xray.com]
- 16. imserc.northwestern.edu [imserc.northwestern.edu]
- 17. sourceforge.net [sourceforge.net]
- 18. Olex2 | OlexSys [olexsys.org]
- 19. publications.iupac.org [publications.iupac.org]
- 20. blogs.rsc.org [blogs.rsc.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Understanding Ring Puckering in Small Molecules and Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 23. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for the Scale-Up Synthesis of Chloropyrimidines
Introduction: The Strategic Importance of Chloropyrimidines and the Challenges of Scale-Up
Chloropyrimidines are a critical class of heterocyclic compounds, serving as versatile intermediates in the synthesis of a wide array of pharmaceuticals and agrochemicals. Their significance lies in the reactivity of the chlorine substituents, which act as excellent leaving groups for nucleophilic substitution and as handles for cross-coupling reactions, enabling the construction of complex molecular architectures.[1][2] Pyrimidine derivatives are found in numerous bioactive molecules, including anticancer agents, antivirals, and kinase inhibitors, highlighting the importance of efficient and scalable synthetic routes to these key building blocks.[3][4][5]
However, transitioning the synthesis of chloropyrimidines from the laboratory bench to an industrial scale presents a unique set of challenges. Issues such as decreased yields, the formation of intractable tars, the management of highly exothermic reactions, and the safe handling of corrosive and toxic reagents become magnified at a larger scale.[6] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the key considerations for the successful scale-up synthesis of chloropyrimidines, focusing on robust synthetic strategies, process optimization, and safety.
Synthetic Strategies for Chloropyrimidine Synthesis
The most prevalent and industrially viable method for the synthesis of chloropyrimidines involves the chlorination of the corresponding hydroxypyrimidines (which often exist in their tautomeric keto forms, such as uracils).[7][8] This transformation is typically achieved using phosphorus oxychloride (POCl₃), often in the presence of additives to drive the reaction to completion and improve yields.
Mechanism of Chlorination using POCl₃
The chlorination of a hydroxypyrimidine with POCl₃ proceeds through the formation of a phosphate ester intermediate. The lone pair of the pyrimidine nitrogen attacks the electrophilic phosphorus atom of POCl₃, followed by the elimination of HCl. Subsequent attack by a chloride ion on the activated carbon atom of the pyrimidine ring leads to the displacement of the phosphate group and the formation of the chloropyrimidine. The addition of a tertiary amine, such as N,N-dimethylaniline or triethylamine, can facilitate the reaction by neutralizing the generated HCl.[7]
Common Synthetic Routes
Several synthetic routes have been established for the preparation of chloropyrimidines, with the choice of method often depending on the desired substitution pattern and the scale of the reaction.
-
From Hydroxypyrimidines (Uracils): This is the most common approach. For example, 2,4-dichloropyrimidine can be synthesized from uracil by treatment with POCl₃.[8] The reaction can be carried out with or without a solvent, and the addition of phosphorus pentachloride (PCl₅) can be used to convert any remaining phosphorus-containing byproducts back to POCl₃, which can then be removed by distillation.[7]
-
From Aminopyrimidines: Aminopyrimidines can be converted to chloropyrimidines via a Sandmeyer-type reaction. For instance, 2-aminopyrimidine can be diazotized with sodium nitrite in hydrochloric acid, followed by treatment with a copper(I) chloride catalyst to yield 2-chloropyrimidine.[9]
-
Multi-step Syntheses: More complex chloropyrimidines, such as 6-chloropyrido[2,3-d]pyrimidine derivatives, are often prepared through multi-step sequences. These typically involve the initial construction of a fused ring system followed by a chlorination step, often using POCl₃.[1]
Caption: Key synthetic routes to chloropyrimidines.
Scale-Up Considerations: From Bench to Pilot Plant
Scaling up the synthesis of chloropyrimidines requires careful consideration of several factors to ensure a safe, efficient, and reproducible process.
Reagent Selection and Stoichiometry
-
Chlorinating Agent: While POCl₃ is the most common chlorinating agent, its handling on a large scale requires specialized equipment due to its corrosive nature and reactivity with water. The use of additives like PCl₅ or tertiary amines should be carefully evaluated for their impact on reaction kinetics, yield, and downstream processing.[6][7]
-
Solvent: The choice of solvent is critical. High-boiling point solvents can facilitate higher reaction temperatures but may complicate product isolation. In some cases, using an excess of POCl₃ as both a reagent and a solvent is a viable option, but this necessitates a robust work-up procedure to remove the excess POCl₃.[7]
-
Stoichiometry: On a larger scale, precise control of reagent stoichiometry is crucial to minimize side reactions and maximize yield.
Reaction Conditions and Monitoring
-
Temperature Control: The chlorination reaction is often exothermic.[6] Effective heat management is paramount to prevent runaway reactions. This can be achieved through controlled addition of reagents, efficient reactor cooling systems, and careful monitoring of the internal reaction temperature.
-
Reaction Time: Reaction times may need to be adjusted during scale-up. In-process controls (IPCs) such as TLC, HPLC, or GC should be used to monitor the reaction progress and determine the optimal endpoint.
-
Mixing: Efficient mixing is essential to ensure uniform temperature distribution and reactant contact, especially in large reactors. Inadequate mixing can lead to localized "hot spots" and the formation of byproducts.
Work-up and Purification
-
Quenching: The quenching of excess POCl₃ is a hazardous step that requires careful planning. The reaction mixture is typically added slowly to ice-water or a cold aqueous base solution.[7] This process is highly exothermic and releases HCl gas, necessitating a well-ventilated area and appropriate personal protective equipment (PPE).
-
Product Isolation: The product can be isolated by filtration if it precipitates from the aqueous work-up, or by extraction with a suitable organic solvent.[7] The choice of extraction solvent should consider factors such as product solubility, ease of removal, and safety.
-
Purification: Crude chloropyrimidines may require further purification by recrystallization, distillation, or column chromatography. The choice of purification method will depend on the physical properties of the product and the required purity level.
Safety and Environmental Considerations
-
Hazardous Reagents: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Phosphorus pentachloride (PCl₅) is also corrosive and moisture-sensitive.[6] All manipulations should be performed in a well-ventilated fume hood, and appropriate PPE, including acid-resistant gloves, safety goggles, and a lab coat, must be worn.[10][11][12][13]
-
Byproducts: The reaction generates acidic byproducts, such as phosphoric acid and HCl, which need to be neutralized and disposed of according to local regulations.
-
Waste Management: The aqueous and organic waste streams generated during the work-up and purification steps must be handled and disposed of as hazardous waste.
Detailed Protocol: Scale-Up Synthesis of 2,4-Dichloropyrimidine
This protocol provides a representative procedure for the synthesis of 2,4-dichloropyrimidine from uracil, adapted for a larger scale.
Materials and Equipment:
-
Uracil
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline
-
Ice
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Glass-lined reactor with overhead stirrer, condenser, dropping funnel, and temperature probe
-
Cooling bath
-
Heating mantle
-
Rotary evaporator
-
Appropriate PPE (gloves, goggles, lab coat, respirator)
Procedure:
-
Reactor Setup: Set up the glass-lined reactor in a well-ventilated fume hood. Ensure all glassware is dry.
-
Charging Reagents: Charge the reactor with uracil (1.0 eq) and N,N-dimethylaniline (0.2 eq).
-
Addition of POCl₃: Slowly add phosphorus oxychloride (3.0 - 5.0 eq) to the reactor via the dropping funnel at room temperature with vigorous stirring. An exothermic reaction may be observed.
-
Reaction: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC.
-
Removal of Excess POCl₃: Once the reaction is complete, cool the mixture to 50-60 °C. Distill off the excess POCl₃ under reduced pressure.
-
Work-up:
-
Caution: This step is highly exothermic and releases HCl gas. Perform in a well-ventilated area.
-
Slowly and carefully pour the cooled reaction residue onto crushed ice with vigorous stirring.
-
Neutralize the acidic aqueous solution to pH 7-8 by the slow addition of a saturated sodium bicarbonate solution.
-
-
Extraction:
-
Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers.
-
-
Drying and Concentration:
-
Dry the combined organic layers over anhydrous sodium sulfate.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure on a rotary evaporator to obtain the crude 2,4-dichloropyrimidine.
-
-
Purification:
-
The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., hexane or ethanol/water).
-
Caption: General experimental workflow for the synthesis of 2,4-dichloropyrimidine.
Data Summary
The following table summarizes typical reaction parameters and expected outcomes for the synthesis of chloropyrimidines. Note that these values are representative and may require optimization for specific substrates and scales.
| Parameter | Laboratory Scale (grams) | Pilot Scale (kilograms) |
| Starting Material | Uracil (10 g) | Uracil (10 kg) |
| POCl₃ | 3-5 equivalents | 3-5 equivalents |
| Amine Catalyst | 0.1-0.2 equivalents | 0.1-0.2 equivalents |
| Reaction Temperature | 100-110 °C | 100-110 °C (with careful monitoring) |
| Reaction Time | 4-8 hours | 6-12 hours |
| Typical Yield | 80-95% | 70-90% |
| Purity (crude) | >90% | >85% |
| Purity (purified) | >98% | >98% |
Conclusion
The scale-up synthesis of chloropyrimidines is a critical process in the production of many important pharmaceutical and agrochemical products. A thorough understanding of the underlying chemistry, combined with careful process development and a strong emphasis on safety, is essential for a successful transition from the laboratory to an industrial scale. By considering the factors outlined in this application note, researchers and drug development professionals can develop robust and efficient processes for the large-scale production of these valuable intermediates.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 8. 2,4-Dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. echemi.com [echemi.com]
- 11. 2-Chloropyrimidine - Safety Data Sheet [chemicalbook.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
Application Notes and Protocols for Solid-Phase Synthesis of Pyrimidine Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of Solid-Phase Synthesis for Pyrimidine Scaffolds
Pyrimidine and its derivatives are fundamental heterocyclic compounds that form the backbone of nucleic acids and are prevalent in a vast array of biologically active molecules.[1] Their diverse pharmacological properties, including antimicrobial, antiviral, and anticancer activities, have made them a cornerstone of medicinal chemistry and drug discovery.[2][3][4][5] Traditional solution-phase synthesis of pyrimidine libraries, however, can be laborious, time-consuming, and challenging in terms of purification.
Solid-phase organic synthesis (SPOS) offers a powerful alternative, streamlining the synthetic process and enabling the rapid generation of large libraries of pyrimidine analogues for high-throughput screening.[1] The core principle of SPOS involves covalently attaching a starting material to an insoluble polymer support, allowing for the use of excess reagents to drive reactions to completion.[1] Purification is simplified to mere filtration and washing of the resin-bound intermediate, eliminating the need for complex chromatographic separations at each step.[1] This application note provides a detailed guide to the solid-phase synthesis of pyrimidine analogues, with a focus on practical protocols and the underlying scientific rationale.
Core Principles of Solid-Phase Pyrimidine Synthesis
The success of any solid-phase synthesis hinges on the judicious selection of the solid support, linker, and protecting groups. These components must be compatible with the reaction conditions and allow for the efficient assembly of the target molecule and its clean cleavage from the support.
Choosing the Right Solid Support
The most commonly employed solid supports for pyrimidine synthesis are polystyrene-based resins, cross-linked with divinylbenzene. These resins are chemically inert, mechanically stable, and swell in a variety of organic solvents, allowing for excellent reagent accessibility.
-
Merrifield Resin (Chloromethylated Polystyrene): A versatile and cost-effective support where the starting material is typically attached via an ether or ester linkage.[1]
-
Wang Resin: A hydroxymethyl-functionalized polystyrene resin that allows for the attachment of carboxylic acids via an ester linkage.[6] Cleavage under acidic conditions (e.g., trifluoroacetic acid) yields the corresponding carboxylic acid.
-
Rink Amide Resin: An acid-labile resin designed for the synthesis of carboxamides.[7] Cleavage with trifluoroacetic acid (TFA) directly yields the C-terminal amide.
The Role of the Linker
The linker is a bifunctional molecule that connects the growing pyrimidine analogue to the solid support. Its choice is critical as it dictates the conditions under which the final product can be cleaved from the resin. For pyrimidine synthesis, linkers that are stable to the reaction conditions but can be cleaved under specific, often acidic, conditions are preferred.
Protecting Groups in Pyrimidine Synthesis
Protecting groups are essential for temporarily masking reactive functional groups on the building blocks that are not intended to react in a particular step. The choice of protecting groups should follow the principle of orthogonality, meaning that each protecting group can be removed under conditions that do not affect other protecting groups or the linker. Common protecting groups in organic synthesis, such as Boc (tert-butyloxycarbonyl) for amines and t-butyl esters for carboxylic acids, are often employed.
Synthesis of a Model Pyrimidine Analogue: A Step-by-Step Protocol
To illustrate the practical application of these principles, we will detail the solid-phase synthesis of a 2,4,6-trisubstituted pyrimidine. This protocol utilizes a chloromethylated polystyrene resin and a guanidine building block.
Workflow for Solid-Phase Pyrimidine Synthesis
Caption: General workflow for the solid-phase synthesis of a pyrimidine analogue.
Detailed Experimental Protocol
Materials:
-
Chloromethylated polystyrene resin (1% DVB, 100-200 mesh)
-
Guanidine hydrochloride
-
Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
2-(1-Ethoxyethylidene)malononitrile
-
Triethylamine (Et₃N)
-
Trifluoroacetic acid (TFA)
-
Solid-phase synthesis vessel
-
Shaker
Protocol:
-
Resin Swelling and Guanidine Immobilization:
-
Place the chloromethylated polystyrene resin (1 g) in a solid-phase synthesis vessel.
-
Swell the resin in DCM (10 mL) for 30 minutes, followed by washing with DMF (3 x 10 mL).
-
Add a solution of guanidine hydrochloride (5 mmol) and Cs₂CO₃ (5 mmol) in DMF (10 mL) to the swollen resin.
-
Shake the mixture at room temperature for 12 hours.[8]
-
Wash the resin thoroughly with DMF (3 x 10 mL), MeOH (3 x 10 mL), and DCM (3 x 10 mL) to remove excess reagents.
-
-
Pyrimidine Ring Formation:
-
To the guanidine-functionalized resin, add a solution of 2-(1-ethoxyethylidene)malononitrile (5 mmol) and triethylamine (5 mmol) in ethanol (10 mL).
-
Shake the reaction mixture at 60°C for 8 hours.[1]
-
Wash the resin with ethanol (3 x 10 mL), DMF (3 x 10 mL), MeOH (3 x 10 mL), and DCM (3 x 10 mL).
-
-
Cleavage and Isolation:
-
Treat the resin with a cleavage cocktail of 95% TFA in DCM (10 mL) for 1 hour at room temperature.[1]
-
Filter the resin and collect the filtrate.
-
Wash the resin with additional DCM (2 x 5 mL) and combine the filtrates.
-
Concentrate the filtrate under reduced pressure to obtain the crude pyrimidine analogue.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., methanol) or by flash column chromatography on silica gel.
-
Microwave-Assisted Solid-Phase Synthesis: An Advanced Approach
Microwave irradiation has emerged as a powerful tool to accelerate organic reactions.[1] In the context of solid-phase pyrimidine synthesis, microwave heating can significantly reduce reaction times and improve yields.
Advantages of Microwave-Assisted Synthesis:
-
Reduced Reaction Times: Guanidine immobilization can be achieved in as little as 10 minutes, and pyrimidine ring formation in 20 minutes under microwave irradiation, compared to hours under conventional heating.[8]
-
Increased Yields: Microwave-assisted protocols have been reported to increase the overall yield of the final pyrimidine product.[1][8]
The protocol described above can be adapted for microwave synthesis by performing the heating steps in a dedicated microwave reactor.
Monitoring the Progress of Solid-Phase Synthesis
Monitoring the progress of reactions on a solid support is crucial for optimizing conditions and ensuring the desired transformations have occurred. While direct analysis of the resin-bound product can be challenging, several indirect methods are commonly employed.
-
Cleavage and Analysis: A small aliquot of the resin can be taken at various time points, and the product cleaved and analyzed by standard techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS).[9]
-
Colorimetric Tests: Qualitative tests, such as the Kaiser test for primary amines, can be used to monitor the disappearance of a starting material or the appearance of a new functional group.[7]
A General Protocol for Reaction Monitoring by HPLC
-
Sample Preparation:
-
Withdraw a small sample of the resin (approx. 5-10 mg) from the reaction vessel.
-
Wash the resin sample thoroughly with DCM to remove any soluble reagents.
-
Dry the resin sample under vacuum.
-
Cleave the product from the resin using a suitable cleavage cocktail (e.g., 95% TFA in DCM).
-
Evaporate the cleavage cocktail and dissolve the residue in a suitable solvent for HPLC analysis (e.g., acetonitrile/water).
-
-
HPLC Analysis:
-
Inject the prepared sample onto a reverse-phase HPLC column (e.g., C18).
-
Elute with a gradient of acetonitrile in water (both containing 0.1% TFA).
-
Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 254 nm).
-
Compare the chromatogram to that of the starting material and expected product to determine the extent of reaction.
-
Quantitative Data Summary
The following table summarizes typical yields for the solid-phase synthesis of 2,4-diaminopyrimidine-5-carbonitrile under conventional and microwave-assisted conditions.[1][8]
| Synthesis Step | Conventional Method (Yield) | Microwave-Assisted Method (Yield) |
| Guanidine Immobilization | ~85% | ~95% |
| Pyrimidine Formation | ~80% | ~90% |
| Overall Yield | ~68% | ~85% |
Conclusion
Solid-phase synthesis is a highly efficient and versatile platform for the generation of pyrimidine analogues. By carefully selecting the solid support, linker, and reaction conditions, researchers can rapidly synthesize diverse libraries of these important heterocyclic compounds for biological screening and drug discovery. The integration of advanced techniques such as microwave-assisted synthesis further enhances the speed and efficiency of this powerful methodology. The protocols and guidelines presented in this application note provide a solid foundation for researchers and scientists to successfully implement solid-phase pyrimidine synthesis in their own laboratories.
References
Application Notes & Protocols: Strategic Functionalization of the C4-Chloro Position on the Pyrimidine Ring
Introduction: The Strategic Importance of the C4 Position
The pyrimidine scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of countless pharmaceuticals, agrochemicals, and functional organic materials.[1][2] The ability to selectively introduce diverse substituents onto this privileged heterocycle is paramount for tuning molecular properties and developing novel chemical entities. Among the various positions on the pyrimidine ring, the C4 position offers a particularly strategic handle for molecular elaboration. The presence of a chlorine atom at this position renders it an electrophilic site, primed for a variety of synthetic transformations.
This guide provides an in-depth exploration of the primary methods for functionalizing the C4-chloro position of pyrimidines. We will delve into the mechanistic underpinnings of each reaction class, offer field-proven insights into experimental design, and provide detailed, step-by-step protocols for key transformations. The focus is on empowering researchers to move beyond simply following a recipe, to a state of understanding the causality behind the protocols, enabling rational troubleshooting and optimization.
The 4-Chloropyrimidine Starting Material
Before functionalization, one must consider the starting material. 4-Chloropyrimidines are typically synthesized from their corresponding 4(3H)-pyrimidinone precursors. A standard and robust method involves heating the pyrimidinone with a chlorinating agent such as phosphorus oxychloride (POCl₃), often in a sealed pressure vessel.[3] While many substituted 4-chloropyrimidines are commercially available, this synthetic route remains a fundamental and cost-effective option for accessing custom analogues. It's important to note that some C4-chloro derivatives can be labile and are often best used immediately after preparation and purification.[4]
Key Functionalization Strategies
The electron-deficient nature of the pyrimidine ring, further activated by the inductive effect of the ring nitrogens, makes the C4-chloro position an excellent electrophile for two major classes of reactions: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling.
Nucleophilic Aromatic Substitution (SNAr)
SNAr is arguably the most direct method for forging C-N, C-O, and C-S bonds at the C4 position. The reaction proceeds via a two-step addition-elimination mechanism.[5][6] A nucleophile attacks the electron-deficient C4 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7] Subsequent expulsion of the chloride leaving group restores the aromaticity of the ring, yielding the substituted product.[6][7]
Causality & Experimental Choice:
-
Nucleophile Strength: Stronger nucleophiles (e.g., aliphatic amines, thiolates) react more readily. Weaker nucleophiles like anilines or alcohols often require heat or base catalysis to facilitate the initial attack.[7][8]
-
Solvent: Polar aprotic solvents like DMF, DMSO, or NMP are classic choices as they effectively solvate the cationic counter-ion of the nucleophile without hydrogen bonding to the nucleophile itself, thus preserving its reactivity.[7] More recently, water has been explored as a green and effective solvent for certain SNAr aminations, sometimes with acid promotion.[8][9]
-
Base: For nucleophiles like amines, alcohols, or thiols, a base is required to neutralize the HCl generated during the reaction.[8] For weaker nucleophiles, a stronger base (e.g., NaH, K₂CO₃) can be used to pre-deprotonate the nucleophile, significantly increasing its reactivity.[7] Tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA) are common choices as non-nucleophilic scavengers.
Workflow for a Typical SNAr Reaction
Caption: General workflow for SNAr functionalization.
Palladium-Catalyzed Cross-Coupling Reactions
For the construction of C-C and certain C-N bonds, palladium-catalyzed cross-coupling reactions are indispensable tools.[1][10] These reactions have transformed modern synthesis, and their application to chloropyrimidines has greatly expanded the accessible chemical space.[11] The general catalytic cycle involves three key steps: oxidative addition of the Pd(0) catalyst to the C-Cl bond, transmetalation with an organometallic coupling partner, and reductive elimination to form the product and regenerate the Pd(0) catalyst.[12][13]
Causality & Experimental Choice:
-
Catalyst System (Precatalyst & Ligand): Chloropyrimidines are less reactive than their bromo or iodo counterparts.[14] Therefore, the choice of a highly active catalyst system is critical. Modern systems often use stable Pd(II) precatalysts that are easily reduced to the active Pd(0) species in situ. The ligand is arguably the most important component. Electron-rich, bulky phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos; or others like P(t-Bu)₃) are often required.[15][16] These ligands promote the initial, often rate-limiting, oxidative addition step and facilitate the final reductive elimination.[17][18]
-
Base: The base plays multiple roles: it activates the organometallic reagent in Suzuki couplings (forming the boronate salt), deprotonates the amine in Buchwald-Hartwig aminations, and neutralizes acid generated during the cycle.[12] The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, NaOtBu) can dramatically affect reaction outcomes and must be optimized for each specific transformation.[19][20]
-
Solvent: Anhydrous, deoxygenated solvents are crucial, as oxygen can oxidize and deactivate the Pd(0) catalyst. Common choices include ethereal solvents (dioxane, THF) or aromatic hydrocarbons (toluene), often with a small amount of water in the case of Suzuki couplings to aid in dissolving the base and facilitating transmetalation.[12][20]
The Suzuki-Miyaura reaction couples the 4-chloropyrimidine with an organoboron reagent (boronic acid or ester).[14][19] It is one of the most versatile and widely used methods for forming biaryl and hetero-biaryl linkages.[14]
Suzuki-Miyaura Catalytic Cycle
Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.
This reaction provides a powerful alternative to SNAr for forming C-N bonds, especially with less nucleophilic amines or sterically hindered substrates.[21][22] It involves the coupling of an amine with the 4-chloropyrimidine.[21]
The Sonogashira coupling enables the synthesis of 4-alkynylpyrimidines by reacting the 4-chloropyrimidine with a terminal alkyne.[1] This reaction typically requires both a palladium catalyst and a copper(I) co-catalyst (e.g., CuI).[23][24]
Comparative Data Presentation
The following table summarizes typical conditions for the functionalization of a generic 4-chloropyrimidine. Note that optimal conditions are highly substrate-dependent.
| Reaction Type | Coupling Partner | Typical Catalyst/Ligand | Typical Base | Typical Solvent | Temp (°C) |
| SNAr (Amination) | Primary/Secondary Amine | N/A | K₂CO₃, DIPEA | DMF, NMP, EtOH | 25-120 |
| SNAr (Thiolation) | Thiol | N/A | K₂CO₃, NaH | DMF, THF | 25-100 |
| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | K₂CO₃, K₃PO₄ | Dioxane/H₂O, Toluene | 80-120 |
| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃/Xantphos | NaOt-Bu, Cs₂CO₃ | Toluene, Dioxane | 80-110 |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | TEA, DIPEA | THF, DMF | 25-80 |
Detailed Experimental Protocols
Protocol 1: SNAr Amination of 4,6-Dichloropyrimidine with Morpholine
This protocol demonstrates a typical nucleophilic aromatic substitution.
-
Vessel Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4,6-dichloropyrimidine (1.0 mmol, 1.0 eq).
-
Reagent Addition: Add ethanol (10 mL). While stirring, add morpholine (1.2 mmol, 1.2 eq) followed by potassium carbonate (K₂CO₃) (2.5 mmol, 2.5 eq).
-
Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Extraction: Add water (15 mL) and ethyl acetate (20 mL) to the residue. Separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the desired 4-chloro-6-morpholinopyrimidine.
Protocol 2: Suzuki-Miyaura Coupling of 4-Chloro-2-methylpyrimidine with Phenylboronic Acid
This protocol is a representative palladium-catalyzed C-C bond formation.[14][20]
-
Inert Atmosphere Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-chloro-2-methylpyrimidine (0.5 mmol, 1.0 eq), phenylboronic acid (0.6 mmol, 1.2 eq), and potassium phosphate (K₃PO₄) (1.0 mmol, 2.0 eq).[20]
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.025 mmol, 5 mol%).[20]
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (4 mL) and water (1 mL) via syringe.[20]
-
Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature.
-
Work-up: Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the palladium catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel, add water (15 mL), and separate the layers. Extract the aqueous phase with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by flash column chromatography to afford 2-methyl-4-phenylpyrimidine.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Highly regioselective functionalization of pyrimidine using 2-chloro-4-(phenylthio)pyrimidine - American Chemical Society [acs.digitellinc.com]
- 3. 4-Chloropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 4. Facile functionalization at the C4 position of pyrimidine nucleosides via amide group activation with (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and biological evaluations of the products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 6. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 7. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry - Wordpress [reagents.acsgcipr.org]
- 8. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. preprints.org [preprints.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Yoneda Labs [yonedalabs.com]
- 13. m.youtube.com [m.youtube.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 18. uwindsor.ca [uwindsor.ca]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. Sonogashira Coupling [organic-chemistry.org]
- 24. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Application Note: A Multi-Assay Approach for Evaluating the Cytotoxicity of 4-Chloro-5-ethyl-6-methylpyrimidin-2-amine
Introduction: Characterizing the Cytotoxic Profile of a Novel Pyrimidine Derivative
4-Chloro-5-ethyl-6-methylpyrimidin-2-amine is a substituted pyrimidine, a class of heterocyclic compounds with broad biological activities, including known antiproliferative effects in different chemical contexts[1]. The initial hazard assessment of similar pyrimidine-based compounds suggests potential for acute toxicity if swallowed, inhaled, or in contact with skin, alongside skin and eye irritation[2][3]. However, specific in vitro cytotoxicity data for this compound is not widely available. Establishing a comprehensive cytotoxic profile is a critical first step in the preclinical evaluation of any novel chemical entity intended for pharmaceutical or industrial application.
This application note provides a detailed, multi-parametric guide for researchers to assess the cytotoxicity of this compound using a suite of robust, cell-based assays. We advocate for a tiered approach, beginning with general viability assays and progressing to more mechanistic assays to elucidate the mode of cell death. This strategy ensures a thorough understanding of the compound's effects on cellular health, moving beyond a simple lethal concentration (LC50) value to provide insights into how the compound induces cytotoxicity.
Guiding Principle: A Triad of Cellular Health Indicators
To build a reliable and comprehensive cytotoxicity profile, we recommend interrogating three key aspects of cellular function that can be compromised by a xenobiotic. This multi-assay approach provides a self-validating system, where data from one assay can be corroborated or contextualized by another.
-
Metabolic Activity: Assesses the overall health and enzymatic function of the cell population.
-
Membrane Integrity: Determines physical damage to the cell membrane, a hallmark of necrotic cell death.
-
Apoptotic Markers: Investigates the activation of programmed cell death pathways.
The following sections detail the principles and protocols for assays that address each of these pillars.
Experimental Workflow Overview
A logical progression of experiments is crucial for an efficient and insightful investigation. The workflow should begin with dose-response and time-course evaluations using assays that measure general cell viability, followed by more specific assays to determine the mechanism of cell death at relevant concentrations.
Caption: Tiered experimental workflow for cytotoxicity assessment.
Part 1: Assessing General Cell Viability and Metabolism
The initial screening phase aims to determine the concentration range over which this compound affects cell viability. We will utilize two distinct colorimetric assays that measure different aspects of cell health.
MTT Assay: Measuring Mitochondrial Reductase Activity
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone for evaluating cell viability by measuring metabolic activity[4][5]. Viable cells possess mitochondrial NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT salt into a purple, insoluble formazan product[6]. The amount of formazan produced is directly proportional to the number of metabolically active cells[7]. This assay provides a robust measure of mitochondrial health and overall cell population viability.
Protocol: MTT Assay
-
Cell Seeding: Seed a 96-well flat-bottom plate with your chosen cell line (e.g., HeLa, A549, HepG2) at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.[6]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., DMSO, if used to dissolve the compound, at a final concentration of <0.5%) and untreated control wells.
-
Incubation: Incubate the plate for desired time points (e.g., 24, 48, 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well (final concentration 0.5 mg/mL).[4]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C, 5% CO₂. During this time, purple formazan crystals will form in viable cells.
-
Solubilization: Carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the crystals.[8]
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[4] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[4][7]
-
Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance from a media-only well.
Neutral Red Uptake Assay: Assessing Lysosomal Integrity
Principle: The Neutral Red (NR) assay provides a complementary measure of cell viability based on the integrity of lysosomes. Viable cells actively transport and accumulate the supravital dye Neutral Red within their lysosomes.[9][10] The amount of dye retained is proportional to the number of viable cells. Damage to the cell membrane or lysosomes, often an early sign of cytotoxicity, results in a decreased uptake of the dye.[11][12]
Protocol: Neutral Red Uptake Assay
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Neutral Red Incubation: After the compound incubation period, remove the treatment medium. Add 100 µL of pre-warmed medium containing 50 µg/mL Neutral Red to each well. Incubate for 2-3 hours at 37°C, 5% CO₂.[10]
-
Dye Removal and Cell Fixation: Carefully remove the dye-containing medium. Wash the cells once with 150 µL of a wash/fixative solution (e.g., 0.5% formaldehyde, 1% CaCl₂).[10]
-
Dye Solubilization: Add 150 µL of a destain solution (e.g., 50% ethanol, 1% acetic acid in water) to each well.[11]
-
Absorbance Reading: Place the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization of the dye. Measure the absorbance at 540 nm.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control wells.
Part 2: Elucidating the Mechanism of Cell Death
Based on the IC50 values obtained from the general viability screens, select relevant concentrations of this compound to investigate the mode of cell death.
Lactate Dehydrogenase (LDH) Release Assay: Quantifying Necrosis
Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium upon the loss of plasma membrane integrity, a key feature of necrosis.[13][14] The LDH assay is a colorimetric method that measures the activity of this released enzyme.[15] An increase in LDH in the supernatant is directly proportional to the number of necrotic cells.[16]
Caption: Principle of the LDH release assay for necrosis.
Protocol: LDH Release Assay
-
Cell Seeding and Treatment: Seed cells in a 96-well plate as described previously. Treat with this compound at concentrations around the determined IC50. Include three essential controls:
-
Untreated Control: Cells with vehicle only (spontaneous LDH release).
-
Maximum LDH Release Control: Cells treated with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the end of incubation.[17]
-
Medium Background Control: Culture medium without cells.
-
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes to pellet any detached cells.
-
Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate like lactate and a tetrazolium salt).[17] Add 50 µL of this mixture to each well containing the supernatant.
-
Incubation and Reading: Incubate the plate for 30 minutes at room temperature, protected from light.[17] Add 50 µL of a stop solution if required by the kit. Measure the absorbance at 490 nm.
-
Data Analysis: First, subtract the background absorbance (medium control) from all readings. Then, calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-Treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)] * 100
Annexin V & Propidium Iodide (PI) Staining: Differentiating Apoptosis and Necrosis
Principle: This flow cytometry-based assay is a powerful tool for distinguishing between healthy, early apoptotic, late apoptotic, and necrotic cells.[18]
-
Annexin V: In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[19] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), it can label early apoptotic cells.[20]
-
Propidium Iodide (PI): PI is a fluorescent nucleic acid intercalating agent that cannot cross the intact membrane of live or early apoptotic cells. It can only enter cells in late apoptosis or necrosis where membrane integrity is lost, staining the nucleus red.
Protocol: Annexin V/PI Staining
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for the desired time.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle dissociation reagent like Trypsin-EDTA. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells once with cold 1X PBS and centrifuge again.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin-binding buffer at a concentration of 1x10⁶ cells/mL.[20]
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 1-2 µL of PI (100 µg/mL working solution) to the cell suspension.[18]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze immediately by flow cytometry. Be sure to include unstained, PI-only, and Annexin V-only controls for proper compensation and gating.
Interpreting Results:
-
Annexin V (-) / PI (-): Healthy, viable cells.
-
Annexin V (+) / PI (-): Early apoptotic cells.
-
Annexin V (+) / PI (+): Late apoptotic or necrotic cells.
-
Annexin V (-) / PI (+): Necrotic cells (rarely observed, typically indicates direct membrane damage).
Caspase-Glo® 3/7 Assay: Measuring Apoptosis Execution
Principle: Caspases-3 and -7 are key "executioner" enzymes in the apoptotic pathway.[21] Their activation leads to the cleavage of cellular proteins, resulting in the characteristic morphological changes of apoptosis. The Caspase-Glo® 3/7 assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically recognized and cleaved by active caspase-3 and -7.[22][23] This cleavage releases a substrate for luciferase, generating a luminescent signal that is directly proportional to the amount of active caspase-3/7.[24]
Protocol: Caspase-Glo® 3/7 Assay
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate suitable for luminescence measurements. Treat with the test compound as previously described.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent. Allow it to equilibrate to room temperature.[24]
-
Assay Procedure ("Add-Mix-Measure"): Remove the plate from the incubator and allow it to equilibrate to room temperature. Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[23]
-
Mixing and Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30-60 seconds. Incubate at room temperature for 1-3 hours.
-
Luminescence Reading: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: After subtracting the background luminescence from a cell-free control, express the results as fold-change in caspase activity relative to the untreated control.
Data Summary and Interpretation
To facilitate a clear interpretation of the results, all quantitative data should be summarized in tables.
Table 1: IC50 Values of this compound
| Assay | Cell Line | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) |
| MTT | HeLa | [Insert Data] | [Insert Data] | [Insert Data] |
| Neutral Red | HeLa | [Insert Data] | [Insert Data] | [Insert Data] |
| MTT | A549 | [Insert Data] | [Insert Data] | [Insert Data] |
| Neutral Red | A549 | [Insert Data] | [Insert Data] | [Insert Data] |
Table 2: Mechanistic Assay Results at 48h (Example Data)
| Treatment (HeLa cells) | % LDH Release (Necrosis) | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis/Necrosis (Annexin V+/PI+) | Caspase-3/7 Activity (Fold Change) |
| Vehicle Control | 5% | 3.1% | 1.5% | 1.0 |
| Compound (IC25) | 8% | 15.2% | 5.4% | 2.5 |
| Compound (IC50) | 12% | 35.8% | 18.9% | 6.8 |
| Compound (IC75) | 25% | 20.1% | 45.3% | 4.2 |
| Staurosporine (Positive Control) | 10% | 55.6% | 12.3% | 9.5 |
Interpretation: A comprehensive analysis of the data from these assays will provide a robust cytotoxicity profile. For instance, if this compound shows a dose-dependent decrease in MTT and Neutral Red uptake, coupled with a significant increase in Annexin V positive cells and Caspase-3/7 activity but only a minor increase in LDH release at concentrations below the IC50, it would strongly suggest that the compound induces cell death primarily through apoptosis. Conversely, a sharp increase in LDH release that correlates with the loss of viability would indicate a necrotic or necroptotic mechanism.
By employing this multi-assay strategy, researchers can confidently and accurately characterize the cytotoxic potential and mechanism of action of this compound, providing critical data for further drug development or chemical safety assessment.
References
- 1. Antiproliferative activity of 4-chloro-5,6-dihydro-2H-pyrans. Part 2: Enhancement of drug cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. 4-Chloro-5-methylpyrimidin-2-amine | C5H6ClN3 | CID 588628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - AE [thermofisher.com]
- 9. tribioscience.com [tribioscience.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. qualitybiological.com [qualitybiological.com]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 14. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 16. LDH cytotoxicity assay [protocols.io]
- 17. cellbiologics.com [cellbiologics.com]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bosterbio.com [bosterbio.com]
- 20. kumc.edu [kumc.edu]
- 21. bosterbio.com [bosterbio.com]
- 22. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 23. promega.com [promega.com]
- 24. Caspase 3/7 Activity [protocols.io]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chloro-5-ethyl-6-methylpyrimidin-2-amine
Welcome to the Technical Support Center for the synthesis of 4-Chloro-5-ethyl-6-methylpyrimidin-2-amine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of this synthesis and optimize your yields. Our approach is rooted in explaining the fundamental chemistry to empower you to make informed decisions during your experiments.
Introduction to the Synthesis
The synthesis of this compound is typically a two-step process. The first step involves the construction of the pyrimidine ring through a condensation reaction. The second step is a chlorination reaction to replace a hydroxyl group with a chloro group. Both steps have critical parameters that can significantly impact the final yield and purity.
dot graph "synthesis_workflow" { layout="dot"; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} caption { label: "Overall synthetic workflow." fontsize: 10 } enddot
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most established route is a two-step synthesis. It begins with the base-catalyzed condensation of guanidine with diethyl ethylmalonate to form 2-amino-5-ethyl-6-methylpyrimidin-4-ol.[1][2] This intermediate is then chlorinated using a dehydrating chlorinating agent, most commonly phosphorus oxychloride (POCl₃), to yield the final product.
Q2: Why is phosphorus oxychloride (POCl₃) the preferred chlorinating agent?
A2: POCl₃ is highly effective for converting the tautomeric pyrimidinone form of the intermediate into the corresponding chloropyrimidine.[3] It acts as both a chlorinating and a dehydrating agent, which is essential for this transformation. The reaction is well-established for a wide range of hydroxypyrimidines.[4]
Q3: Are there any significant safety concerns with this synthesis?
A3: Yes, phosphorus oxychloride (POCl₃) is a hazardous chemical that reacts violently with water in a highly exothermic manner, producing toxic gases. All operations involving POCl₃ must be conducted in a well-ventilated fume hood, with appropriate personal protective equipment (PPE). The quenching of excess POCl₃ after the reaction is particularly hazardous and must be done with extreme caution, typically by slowly adding the reaction mixture to ice.
Q4: What are the expected yields for each step?
A4: For the condensation step to form 2-amino-5-ethyl-6-methylpyrimidin-4-ol, yields can be quite high, often in the range of 85-95%.[1] The chlorination step is typically lower yielding, and can vary significantly based on the reaction conditions and work-up procedure. Yields in the range of 50-70% are common for the chlorination of similar substrates.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Step 1: Synthesis of 2-Amino-5-ethyl-6-methylpyrimidin-4-ol (Pyrimidine Ring Formation)
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield of the pyrimidinol intermediate. | 1. Ineffective base: The base (e.g., sodium ethoxide) may have degraded due to moisture. 2. Incomplete reaction: Reaction time may be insufficient, or the temperature may be too low. 3. Side reactions: Self-condensation of the diethyl ethylmalonate can occur.[5] | 1. Use freshly prepared or properly stored sodium ethoxide. Ensure all glassware is thoroughly dried. 2. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider extending the reflux time. 3. Ensure the guanidine is fully deprotonated by the base before the addition of the ester to favor the desired condensation. |
| Product is difficult to isolate or purify. | 1. Incorrect pH during work-up: The pyrimidinol is amphoteric and its solubility is pH-dependent. 2. Contamination with starting materials: Unreacted guanidine or diethyl ethylmalonate may co-precipitate. | 1. Carefully adjust the pH of the aqueous solution to the isoelectric point of the product to ensure maximum precipitation. 2. Wash the crude product with a solvent in which the starting materials are soluble but the product is not (e.g., cold ethanol or diethyl ether). |
dot graph "troubleshooting_step1" { layout="dot"; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} caption { label: "Troubleshooting logic for Step 1." fontsize: 10 } enddot
Step 2: Synthesis of this compound (Chlorination)
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the final chlorinated product. | 1. Incomplete reaction: The reaction may not have gone to completion. Some pyrimidinols can be resistant to chlorination. 2. Degradation of product: The product may be sensitive to the harsh reaction conditions or the aqueous work-up. 3. Loss during work-up: The product may be partially soluble in the aqueous phase, or lost during extraction. | 1. Increase the reaction temperature or time. Consider adding a catalyst such as N,N-dimethylaniline or using a mixture of POCl₃ and PCl₅, which can be more potent for stubborn substrates.[3][6] 2. Minimize the time the product is in contact with the hot POCl₃. Perform the aqueous quench at a low temperature (e.g., on ice) and work up the reaction as quickly as possible. 3. Ensure the pH of the aqueous phase is basic (pH 8-9) before extraction to minimize the protonation and aqueous solubility of the product. Use a suitable organic solvent for extraction (e.g., ethyl acetate, dichloromethane). |
| Formation of a dark, tarry residue. | 1. Decomposition: The starting material or product may be decomposing at high temperatures. 2. Excessive reaction time: Prolonged heating can lead to polymerization and charring. | 1. Reduce the reaction temperature if possible, or shorten the reaction time. The use of a catalyst might allow for milder conditions. 2. Monitor the reaction closely by TLC and stop the reaction as soon as the starting material is consumed. |
| Product is difficult to purify. | 1. Residual phosphorus byproducts: Hydrolyzed phosphorus species can be difficult to remove. 2. Contamination with unreacted starting material: If the chlorination is incomplete, the starting pyrimidinol will contaminate the product. | 1. After quenching, thoroughly wash the organic extracts with water and then with a saturated sodium bicarbonate solution to remove acidic impurities. 2. Purification by column chromatography on silica gel is often effective.[7] A solvent system such as hexane/ethyl acetate can be used for elution. Recrystallization is also a viable option for purification.[8] |
Experimental Protocols
Step 1: Synthesis of 2-Amino-5-ethyl-6-methylpyrimidin-4-ol
This procedure is adapted from known syntheses of similar pyrimidinols.[1]
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen), dissolve sodium metal (1.0 eq) in anhydrous ethanol.
-
Guanidine Solution: In a separate flask, dissolve guanidine hydrochloride (1.05 eq) in anhydrous ethanol. To this solution, add the freshly prepared sodium ethoxide solution. A precipitate of sodium chloride will form.
-
Filtration: Filter the mixture to remove the sodium chloride, and transfer the clear ethanolic solution of free guanidine to a dropping funnel.
-
Condensation Reaction: To the reaction flask (which should be clean and dry), add diethyl ethylmalonate (1.0 eq). Heat the ester to a gentle reflux.
-
Addition of Guanidine: Add the guanidine solution dropwise to the refluxing diethyl ethylmalonate over a period of 1-2 hours.
-
Reflux: After the addition is complete, continue to heat the mixture at reflux for an additional 4-6 hours. Monitor the reaction by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Reduce the volume of ethanol under reduced pressure.
-
Add water to dissolve the resulting solid.
-
Acidify the aqueous solution with glacial acetic acid to a pH of approximately 6-7.
-
The product will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and then with a small amount of cold ethanol.
-
Dry the product under vacuum to obtain 2-amino-5-ethyl-6-methylpyrimidin-4-ol as a white to off-white solid.
-
Step 2: Synthesis of this compound
This protocol is a generalized procedure based on common laboratory practices for the chlorination of hydroxypyrimidines.[4]
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser (under an inert atmosphere), add 2-amino-5-ethyl-6-methylpyrimidin-4-ol (1.0 eq).
-
Addition of POCl₃: In a well-ventilated fume hood, carefully add an excess of phosphorus oxychloride (POCl₃) (e.g., 5-10 equivalents) to the flask.
-
Optional Additive: For less reactive substrates, N,N-dimethylaniline (0.1-0.2 eq) can be added as a catalyst.
-
Heating: Heat the reaction mixture to reflux (approximately 105-110 °C) with stirring.
-
Reaction Time: Maintain the reflux for 2-4 hours. The progress of the reaction should be monitored by TLC.
-
Removal of Excess POCl₃ (Optional but Recommended): After cooling the mixture, excess POCl₃ can be removed by distillation under reduced pressure. This step must be performed with great care.
-
Quenching:
-
Cool the reaction mixture in an ice bath.
-
Very slowly and carefully, pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This is a highly exothermic process.
-
-
Neutralization and Extraction:
-
Once the quench is complete, carefully neutralize the acidic aqueous solution to a pH of 8-9 with a base such as concentrated ammonium hydroxide or a saturated sodium carbonate solution, keeping the temperature low with an ice bath.
-
Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers.
-
-
Drying and Concentration:
-
Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent using a rotary evaporator to yield the crude product.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).
-
References
- 1. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-AMINO-5-ETHYL-6-METHYLPYRIMIDIN-4-OL | 28224-69-3 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. indianchemicalsociety.com [indianchemicalsociety.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Pyrimidine Synthesis Technical Support Center: A Guide to Identifying and Minimizing Side Products
Welcome to the Technical Support Center for Pyrimidine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of pyrimidine ring formation, with a specific focus on identifying and mitigating the formation of unwanted side products. Our goal is to provide you with the expertise and practical guidance necessary to optimize your synthetic routes, improve yields, and ensure the purity of your target molecules.
Section 1: Frequently Asked Questions (FAQs) on Pyrimidine Synthesis Side Products
This section addresses common questions encountered during pyrimidine synthesis, providing concise answers and directing you to more detailed troubleshooting guides.
Q1: My pyrimidine synthesis is resulting in a complex mixture of products with a low yield of the desired compound. What are the likely culprits?
A low yield and a complex product mixture are often indicative of competing side reactions. Common culprits include the formation of regioisomers, self-condensation of starting materials, or degradation of the target pyrimidine under the reaction conditions. The specific side products will depend on the synthetic route employed (e.g., Biginelli, Pinner, or from 1,3-dicarbonyl compounds). A thorough analysis of your crude reaction mixture by techniques like HPLC, LC-MS, and NMR is the first critical step in diagnosing the issue.
Q2: I've identified a major side product, but I'm unsure of its structure. How can I characterize it?
Characterizing unknown side products is crucial for understanding the underlying side reactions. High-resolution mass spectrometry (HRMS) will provide the elemental composition. 1D and 2D NMR spectroscopy (like COSY, HSQC, and HMBC) will help elucidate the connectivity of atoms. If possible, isolating the side product via preparative chromatography and obtaining a crystal structure through X-ray crystallography provides definitive proof of its structure.
Q3: Can the order of reagent addition impact the formation of side products?
Absolutely. The sequence in which reactants are introduced can significantly influence the reaction pathway. For instance, in multicomponent reactions like the Biginelli synthesis, pre-mixing certain components or a stepwise addition can favor the desired reaction cascade over competing equilibria, thereby minimizing side product formation.
Q4: My target pyrimidine seems to be degrading during workup or purification. What can I do?
Pyrimidines with certain substitution patterns can be susceptible to hydrolysis or other degradation pathways, especially under acidic or basic conditions. It is advisable to perform workup procedures at low temperatures and use buffered aqueous solutions. For purification, consider alternative methods to column chromatography on silica gel, such as recrystallization or chromatography on neutral alumina, if your compound is acid-sensitive.
Section 2: Troubleshooting Guide: The Biginelli Reaction
The Biginelli reaction is a powerful one-pot synthesis of dihydropyrimidones, which can be subsequently oxidized to pyrimidines. However, it is not without its challenges.
Common Side Products and Their Mitigation
| Side Product | Plausible Cause | Troubleshooting & Minimization Strategy |
| Knoevenagel Adduct | Reaction between the aldehyde and the active methylene compound (e.g., ethyl acetoacetate) stalling before the addition of urea. | - Increase the concentration of urea. - Use a more effective catalyst to promote the subsequent steps (e.g., Lewis acids like Yb(OTf)₃). - Consider a two-step procedure where the Knoevenagel condensation is performed first, followed by the addition of urea. |
| Self-Condensation of Urea | High temperatures and prolonged reaction times can lead to the formation of biuret and other urea self-condensation products. | - Optimize the reaction temperature; avoid excessive heating. - Reduce the reaction time by using a more efficient catalyst or microwave irradiation. |
| Michael Adducts | The initially formed Knoevenagel adduct can react with another molecule of the active methylene compound in a Michael addition. | - Maintain a stoichiometric balance of the aldehyde and active methylene compound. - Slower addition of the active methylene compound can sometimes be beneficial. |
Visualizing the Biginelli Reaction and Potential Side Reactions
Caption: Biginelli reaction pathway with key side reactions.
Section 3: Experimental Protocols for Minimizing Side Products
Protocol 1: Optimized Biginelli Synthesis of a Dihydropyrimidone
This protocol incorporates best practices to minimize the formation of common side products.
Materials:
-
Aldehyde (10 mmol)
-
Ethyl acetoacetate (10 mmol)
-
Urea (15 mmol)
-
Ytterbium(III) triflate (Yb(OTf)₃) (0.5 mmol)
-
Acetonitrile (20 mL)
Procedure:
-
To a stirred solution of the aldehyde (10 mmol) and ethyl acetoacetate (10 mmol) in acetonitrile (20 mL), add urea (15 mmol).
-
Expertise & Experience: Using a slight excess of urea helps to drive the reaction towards the desired product and minimizes the formation of the Knoevenagel adduct.
-
-
Add Yb(OTf)₃ (0.5 mmol) to the reaction mixture.
-
Trustworthiness: Yb(OTf)₃ is a mild Lewis acid catalyst that has been shown to be highly effective in promoting the Biginelli reaction and reducing reaction times, which in turn can decrease the formation of thermal decomposition products.
-
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC or LC-MS.
-
Authoritative Grounding: Regular monitoring allows for the reaction to be stopped once the starting materials are consumed, preventing the formation of degradation products from prolonged heating.
-
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water (50 mL) and stir for 30 minutes.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol to remove unreacted starting materials.
-
Dry the solid under vacuum to obtain the dihydropyrimidone.
-
Analyze the purity of the product by HPLC and NMR.
Protocol 2: HPLC Analysis of a Crude Pyrimidine Synthesis Reaction Mixture
Objective: To identify and quantify the desired product and major side products.
Materials:
-
Crude reaction mixture
-
HPLC grade acetonitrile
-
HPLC grade water
-
Formic acid (or other suitable modifier)
-
C18 HPLC column
Procedure:
-
Prepare a stock solution of the crude reaction mixture by dissolving a known amount in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
Set up the HPLC method:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with a low percentage of B (e.g., 10%) and ramp up to a high percentage (e.g., 95%) over 20-30 minutes. This will ensure the elution of compounds with a wide range of polarities.
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector at a wavelength where the pyrimidine core absorbs (e.g., 254 nm).
-
-
Inject the sample and run the analysis.
-
Analyze the resulting chromatogram. The peak area of each component can be used to estimate its relative abundance.
-
For identification, couple the HPLC to a mass spectrometer (LC-MS) to obtain the mass of each eluting peak.
Section 4: Troubleshooting Workflow
This workflow provides a systematic approach to identifying and resolving issues in your pyrimidine synthesis.
Caption: A systematic workflow for troubleshooting pyrimidine synthesis.
Technical Support Center: Optimizing N-Arylation of Pyrimidines
Welcome to the Technical Support Center for N-Arylation of Pyrimidines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of forming C-N bonds with pyrimidine scaffolds. The N-arylation of pyrimidines, a cornerstone of medicinal chemistry, is pivotal in synthesizing a vast array of biologically active compounds.[1][2][3] However, the electron-deficient nature of the pyrimidine ring and the potential for competing side reactions can present significant challenges.[4]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our approach is rooted in explaining the "why" behind experimental choices, ensuring that every protocol is a self-validating system.
Part 1: Troubleshooting Guide - Common Experimental Issues
This section addresses the most common hurdles encountered during the N-arylation of pyrimidines, particularly through the widely used Buchwald-Hartwig amination.
Issue 1: Low or No Product Formation
Q1: I am not observing any formation of my desired N-arylpyrimidine product. What are the primary factors to investigate?
A1: A complete lack of product formation in a Buchwald-Hartwig N-arylation of a pyrimidine points to a fundamental issue with one or more components of the reaction. The causality can be traced through a systematic evaluation of the catalyst system, reaction conditions, and starting materials.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for lack of product formation.
-
Catalyst System Integrity: The heart of the Buchwald-Hartwig reaction is the palladium catalyst and its associated ligand.
-
Palladium Source and Pre-catalyst: The choice of palladium source is critical. While Pd(OAc)₂ is common, its reduction to the active Pd(0) can be inconsistent.[5] Using air-stable pre-catalysts (e.g., G2, G3, or G4 palladacycles) often provides more reliable results by ensuring efficient generation of the active catalytic species.[6]
-
Ligand Selection and Degradation: Bulky, electron-rich phosphine ligands are essential for promoting both oxidative addition and reductive elimination. Ligands like XPhos and Xantphos are frequently effective for N-arylation of pyrimidines.[7][8] However, these ligands can be sensitive to air and moisture. Ensure you are using a fresh, properly stored ligand.
-
Inhibitory Effects: Heterocyclic substrates like pyrimidines can sometimes inhibit the formation of the active Pd(0)-ligand complex. Pre-forming the catalyst by heating the palladium source and ligand together before adding the pyrimidine can overcome this inhibition.[9][10][11]
-
-
Reaction Conditions:
-
Atmosphere and Solvents: These reactions are notoriously sensitive to oxygen.[5] Ensure your reaction is performed under an inert atmosphere (nitrogen or argon) and that your solvents are thoroughly degassed and anhydrous. Common solvents include toluene, dioxane, and THF.[6][7]
-
Temperature: N-arylation of electron-deficient heterocycles often requires elevated temperatures to facilitate the oxidative addition step. If you are running the reaction at a lower temperature, a gradual increase may be necessary. Microwave-assisted heating can also be a powerful tool to accelerate the reaction and improve yields, often reducing reaction times from hours to minutes.[12][13]
-
-
Reagents:
-
Base: The base plays a crucial role in the deprotonation of the amine and in the catalytic cycle. Strong, non-nucleophilic bases like NaOtBu or K₂CO₃ are commonly used.[7][14] The physical properties of the base, such as particle size, can also impact the reaction rate, especially with inorganic bases.[6]
-
Aryl Halide Reactivity: The reactivity of the aryl halide follows the general trend: I > Br > Cl.[6] Aryl chlorides can be particularly challenging and may require more specialized ligands and harsher conditions.[5]
-
Issue 2: Low Yield and Formation of Side Products
Q2: My reaction is working, but the yield of the N-arylpyrimidine is low, and I'm observing significant side products. How can I improve the outcome?
A2: Low yields are often accompanied by competing side reactions. Identifying the major byproducts can provide crucial clues for optimizing the reaction conditions.
Common Side Reactions and Solutions:
-
Hydrodehalogenation: This is the replacement of the halide on your aryl partner with a hydrogen atom, leading to the formation of an arene byproduct.[15]
-
Cause: This side reaction is often promoted by the presence of water or other protic sources and can be exacerbated by certain ligand/base combinations.
-
Solution:
-
Strictly Anhydrous Conditions: Ensure all reagents and solvents are dry.
-
Base Selection: A weaker base like K₂CO₃ or Cs₂CO₃ may suppress hydrodehalogenation compared to strong alkoxides.[6]
-
Ligand Choice: Select a ligand that favors the desired reductive elimination over pathways leading to palladium-hydride species.
-
-
-
Homocoupling of the Aryl Halide (Biaryl Formation):
-
Cause: This occurs when two molecules of the aryl halide couple to form a biaryl species.
-
Solution: This is often a sign of poor catalyst performance or suboptimal reaction conditions. Re-evaluating the ligand, palladium source, and temperature can help minimize this side reaction.[15]
-
-
Competitive C-Arylation: While N-arylation is generally favored, direct C-H arylation of the pyrimidine ring can sometimes occur, especially at higher temperatures or with certain catalyst systems.
-
Solution: Screening different ligands and solvents can help improve the selectivity for N-arylation. Copper-based catalyst systems, for instance, have been shown to be highly chemoselective for N-arylation in some cases.[16]
-
Issue 3: Regioselectivity with Unsymmetrical Pyrimidines
Q3: I am using an unsymmetrically substituted aminopyrimidine and getting a mixture of regioisomers. How can I control the site of N-arylation?
A3: Achieving high regioselectivity in the N-arylation of unsymmetrical pyrimidines can be challenging. The outcome is often influenced by a combination of steric and electronic factors.
-
Steric Hindrance: The palladium complex is bulky, and arylation will preferentially occur at the less sterically hindered nitrogen atom.[17][18][19] If your pyrimidine has substituents near one of the nitrogen atoms, the arylation will likely favor the more accessible nitrogen.
-
Electronic Effects: The electronic nature of the substituents on the pyrimidine ring can influence the nucleophilicity of the different nitrogen atoms. Electron-donating groups can increase the nucleophilicity of a nearby nitrogen, while electron-withdrawing groups can decrease it.
-
Protecting Groups: In cases where steric and electronic factors do not provide sufficient control, a protecting group strategy can be employed. For example, protecting one of the nitrogen atoms with a group like Boc allows for selective alkylation or arylation at the other nitrogen, followed by deprotection.[20]
Part 2: Optimized Reaction Conditions & Protocols
Table of Optimized Conditions
The following table summarizes representative optimized conditions for the N-arylation of pyrimidines from the literature. This should serve as a starting point for your own optimizations.
| Pyrimidine Substrate | Aryl Halide | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Aminopyrimidine | 4-Bromotoluene | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu (1.4) | Toluene | 110 | 82 | [7] |
| 2-Aminopyrimidine | 1-Bromo-2,4-dimethylbenzene | PdCl₂(PPh₃)₂ (5) | Xantphos (10) | NaOtBu (1.4) | Toluene | 110 | 35 | [7] |
| 4-(Pyridin-3-yl)pyrimidin-2-amine | 4-Bromobenzonitrile | PdCl₂(PPh₃)₂ (5) | Xantphos (10) | NaOtBu (1.4) | Toluene | 110 | 75 | [7] |
| 2-Amino-4,6-dichloropyrimidine | Various Amines | Not specified | Not specified | Not specified | DMF | 80-90 | High | [21] |
| Phenoxazine | 1,4-Dibromobenzene | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (2.4) | Toluene | 150 (MW) | 91 | [13] |
General Experimental Protocol for Buchwald-Hartwig N-Arylation of a Pyrimidine
This protocol provides a robust starting point for the N-arylation of a generic 2-aminopyrimidine with an aryl bromide.
Materials:
-
2-Aminopyrimidine (1.0 mmol)
-
Aryl bromide (1.2 mmol)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol%)
-
Xantphos (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (1.4 mmol)
-
Anhydrous, degassed toluene (5 mL)
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 2-aminopyrimidine, aryl bromide, Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add the anhydrous, degassed toluene via syringe.
-
Reaction: Heat the reaction mixture to 110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Part 3: Mechanistic Insights and Visualizations
Understanding the catalytic cycle is key to rational troubleshooting. The Buchwald-Hartwig amination proceeds through a series of well-defined steps.
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
The cycle begins with the active Pd(0) catalyst undergoing oxidative addition with the aryl halide. The resulting Pd(II) complex then coordinates with the pyrimidine amine. Deprotonation by the base, followed by reductive elimination, yields the desired N-arylpyrimidine and regenerates the Pd(0) catalyst.[22]
References
- 1. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. mdpi.com [mdpi.com]
- 3. [PDF] Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. reddit.com [reddit.com]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bristol.ac.uk [bristol.ac.uk]
- 9. dspace.mit.edu [dspace.mit.edu]
- 10. Completely N1-selective palladium-catalyzed arylation of unsymmetric imidazoles: application to the synthesis of nilotinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
- 17. Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. osti.gov [osti.gov]
- 19. Steric hindrance to the solvation of melamines and consequences for non-covalent synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Stability and Degradation of Halogenated Heterocycles
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into the common degradation pathways of halogenated heterocyclic compounds. Understanding the stability of these molecules is paramount, as unforeseen degradation can compromise experimental results, lead to loss of potency in drug candidates, and generate potentially toxic impurities.
This center is structured to help you diagnose and troubleshoot stability issues you may encounter in your work. We will move from frequently asked questions that build a foundational understanding to specific troubleshooting guides complete with experimental protocols.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the stability of halogenated heterocycles.
Q1: What are the primary ways my halogenated heterocyclic compound can degrade?
A1: Halogenated heterocycles are susceptible to several key degradation pathways, primarily driven by their electronic properties. The presence of both a halogen and a heteroatom (like nitrogen) on an aromatic ring creates unique reactivity. The three most common pathways are:
-
Nucleophilic Aromatic Substitution (SNAr): This is arguably the most frequent degradation route in solution. Electron-deficient rings (e.g., pyridines, pyrimidines) are activated towards attack by nucleophiles. The halogen acts as a leaving group, being replaced by the nucleophile. Common laboratory nucleophiles include water, buffers (phosphate, acetate), and residual amines.[1][2][3][4]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce cleavage of the carbon-halogen bond. This often proceeds through a radical mechanism, leading to dehalogenation or other complex rearrangements.[5][6] This is a critical consideration for sample storage and handling.
-
Reductive Dehalogenation: The carbon-halogen bond can be cleaved by reduction. This can be an intended synthetic step but often occurs as an unwanted side reaction. Common culprits include residual palladium catalysts from a previous synthetic step or biological systems containing reductive dehalogenase enzymes.[7][8][9][10] The ease of reduction generally follows the order I > Br > Cl > F.[10]
Q2: I've observed a new, more polar peak in my HPLC analysis after my compound was in an aqueous buffer for a few hours. What is the likely cause?
A2: The appearance of a new, more polar peak (which typically means a shorter retention time on a reverse-phase HPLC column) is a classic sign of a hydroxyl (-OH) group replacing a halogen on your molecule. This strongly suggests degradation via Nucleophilic Aromatic Substitution (SNAr) , where water or a hydroxyl ion from the buffer acts as the nucleophile. This is especially common with electron-poor heterocycles like chloropyridines or fluoropyrimidines.[2][4][11]
Q3: My compound seems to be degrading even when stored as a solid in a clear vial on my lab bench. What could be happening?
A3: This scenario points towards photodegradation . Many heterocyclic compounds are photosensitive and can degrade upon exposure to ambient lab lighting over time.[12][13] The energy from light, especially the UV component, can be sufficient to initiate homolytic cleavage of the C-X bond, leading to dehalogenated impurities or other complex products.
Q4: Are all halogens equally susceptible to degradation?
A4: No, the nature of the halogen is critical and its reactivity depends on the degradation pathway.
-
For Nucleophilic Aromatic Substitution (SNAr) , the C-F bond is the most polarized and fluorine is the most electronegative, making the attached carbon highly electrophilic. Fluorine is an excellent leaving group in this context because the rate-determining step is the initial nucleophilic attack, which is accelerated by the electron-withdrawing nature of fluorine. The reactivity order is F > Cl > Br > I .[2]
-
For Reductive Dehalogenation , the reactivity is governed by bond strength. The weaker the carbon-halogen bond, the easier it is to cleave. Therefore, the reactivity order is I > Br > Cl > F .[10]
Part 2: Visualizing Degradation Pathways
Understanding the flow of potential degradation is key to troubleshooting. The following diagram outlines the major pathways discussed.
Caption: Major degradation routes for halogenated heterocycles.
Part 3: Troubleshooting Guide & Experimental Protocols
This section provides structured approaches to common stability problems.
Issue 1: Compound Degrades in Aqueous Solution
Scenario: You dissolve your 2-chloro-5-trifluoromethylpyridine in a phosphate buffer (pH 7.4) for a biological assay. After 24 hours at room temperature, LC-MS analysis shows a significant new peak corresponding to the mass of 2-hydroxy-5-trifluoromethylpyridine.
Root Cause Analysis:
This is a textbook case of Nucleophilic Aromatic Substitution (SNAr) . The electron-withdrawing trifluoromethyl group and the ring nitrogen make the carbon at the 2-position highly electrophilic. The phosphate buffer components or water itself are acting as nucleophiles, displacing the chloride leaving group.[3][4][11] The rate of hydrolysis for many pesticides and similar compounds increases with higher pH.[14][15]
Troubleshooting Protocol: Buffer Screening
The goal is to find a buffer system where your compound is stable for the duration of your experiment.
Step-by-Step Methodology:
-
Prepare Stock Solutions: Prepare a concentrated stock solution of your compound in a non-nucleophilic organic solvent (e.g., DMSO, acetonitrile).
-
Select Candidate Buffers: Choose a range of buffers, including potentially problematic ones and those considered non-nucleophilic.
-
Incubation: Dilute your compound stock solution to the final experimental concentration in each buffer. For this example, you would set up samples in:
-
Time Points: Analyze the samples by a stability-indicating method (e.g., HPLC-UV) at multiple time points (e.g., T=0, 2h, 4h, 8h, 24h).
-
Analysis: Quantify the percentage of the parent compound remaining at each time point. Plot the results to visualize the degradation rate in each buffer.
Data Interpretation:
| Buffer System | Buffer Type | pKa (25 °C) | Potential for Nucleophilic Attack |
| Phosphate | Inorganic Acid | 7.2 | High (phosphate can act as a nucleophile) |
| Tris | Primary Amine | 8.1 | High (amine is a potent nucleophile) |
| HEPES | Sulfonic Acid/Piperazine | 7.5 | Low (sterically hindered amine) |
| MES | Sulfonic Acid/Morpholine | 6.1 | Very Low (no primary/secondary amines) |
| Citrate | Carboxylic Acid | 3.1, 4.8, 6.4 | Moderate (carboxylate can be nucleophilic) |
Source: Data compiled from various buffer guides.[16][17]
Expected Outcome: You will likely observe high stability in MES and HEPES buffers and significant degradation in Phosphate and Tris buffers. This confirms the SNAr mechanism and provides a stable formulation for your assay.
Issue 2: Unexplained Instability and Appearance of Dehalogenated Impurity
Scenario: During a late-stage synthetic step, you are trying to remove a Boc protecting group from your 4-bromo-indole derivative using trifluoroacetic acid (TFA). Your workup involves neutralization and extraction. LC-MS analysis consistently shows a significant amount of the de-brominated indole alongside your desired product.
Root Cause Analysis:
This suggests an unintentional reductive dehalogenation . While not immediately obvious, the source of reduction could be a residual catalyst from a previous step. Palladium catalysts, commonly used in cross-coupling reactions (e.g., Suzuki, Heck) to install the bromo-indole moiety, are notoriously difficult to remove completely.[18][19] Trace amounts of palladium, in the presence of a proton source (TFA) and a potential hydride source (from solvents or other reagents), can catalytically cleave the C-Br bond.[20][21]
Troubleshooting Protocol: Forced Degradation Study
Forced degradation (or stress testing) is a systematic way to identify potential degradation pathways and develop analytical methods to detect them.[12][22][23][24] This protocol will help confirm if your molecule is susceptible to specific stressors.
Step-by-Step Methodology:
-
Prepare Samples: Prepare separate solutions of your purified 4-bromo-indole derivative under the following conditions. Aim for 5-20% degradation.[22][25]
-
Acid Hydrolysis: 0.1 M HCl, 60 °C
-
Base Hydrolysis: 0.1 M NaOH, 60 °C
-
Oxidation: 3% H₂O₂, RT
-
Thermal: 80 °C (in solution and as solid)
-
Photolytic: Expose to UV light (e.g., 254 nm) in a photostability chamber
-
Reductive: Add a catalytic amount of Pd/C and stir under a hydrogen atmosphere (or with a hydride source like sodium borohydride).
-
-
Analysis: After a set time (e.g., 24 hours, or until sufficient degradation is observed), quench the reactions and analyze all samples by LC-MS.
-
Comparison: Compare the degradation products formed under each stress condition to the impurity observed in your reaction.
Expected Outcome: The impurity profile from the reductive stress test will uniquely match the de-brominated impurity seen in your reaction. This provides strong evidence for a palladium-mediated reductive dehalogenation.
Mitigation Strategy: Implement a palladium scavenging step after the cross-coupling reaction. Common methods include treatment with activated carbon, silica-based scavengers, or performing a crystallization step designed to purge metal impurities.
Investigating Compound Instability: A General Workflow
When faced with an unknown degradation product, a logical workflow is essential.
Caption: A systematic workflow for troubleshooting compound stability.
Part 4: Analytical Methods for Detection
Detecting and quantifying degradation products is crucial. The standard for this work is Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) coupled with a detector.[26]
-
HPLC-UV: The workhorse for routine stability testing. A stability-indicating method must be developed where the parent compound and all degradation products are well-resolved.
-
HPLC-MS/MS: Essential for identifying unknown degradants. The mass spectrometer provides molecular weight information and fragmentation patterns that are key to structure elucidation.[12]
-
GC-MS: Suitable for volatile and thermally stable halogenated compounds. Electron Capture Detection (ECD) is particularly sensitive to halogenated molecules.[26][27]
-
LC-ICP-MS: A specialized technique that combines liquid chromatography with inductively coupled plasma mass spectrometry. It is highly selective for detecting specific elements, like bromine or chlorine, which can help track halogenated degradants without needing reference standards.[28]
By understanding the fundamental degradation pathways and employing systematic troubleshooting and analytical strategies, researchers can ensure the integrity of their experiments and the quality of their compounds.
References
- 1. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Organohalide Respiring Bacteria and Reductive Dehalogenases: Key Tools in Organohalide Bioremediation [frontiersin.org]
- 8. Reductive Dehalogenases Come of Age in Biological Destruction of Organohalides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reductive dehalogenases - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. youtube.com [youtube.com]
- 12. acdlabs.com [acdlabs.com]
- 13. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 14. Effect of water pH on the stability of pesticides - MSU Extension [canr.msu.edu]
- 15. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 16. Buffer Reference Center [sigmaaldrich.com]
- 17. Buffers for Biochemical Reactions [worldwide.promega.com]
- 18. chemrxiv.org [chemrxiv.org]
- 19. researchgate.net [researchgate.net]
- 20. Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 21. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
- 22. researchgate.net [researchgate.net]
- 23. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 24. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 25. biopharminternational.com [biopharminternational.com]
- 26. chromatographyonline.com [chromatographyonline.com]
- 27. researchgate.net [researchgate.net]
- 28. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Low Reactivity in Nucleophilic Aromatic Substitution of Chloropyrimidines
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the nucleophilic aromatic substitution (SNAr) of chloropyrimidines. Pyrimidine cores are a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2][3][4][5][6] However, their reactivity in SNAr reactions can be nuanced and often requires careful optimization. This resource provides in-depth troubleshooting guides and frequently asked questions to address common issues of low reactivity and help you achieve your synthetic goals.
Troubleshooting Guide: Unraveling Low Reactivity
Low yields or a complete lack of reaction in the nucleophilic substitution of chloropyrimidines can be frustrating. This section provides a systematic approach to diagnosing and resolving these issues.
Question: My chloropyrimidine is unreactive towards my nucleophile. What are the primary factors I should investigate?
Answer: The lack of reactivity in SNAr reactions of chloropyrimidines typically stems from a combination of electronic, steric, and mechanistic factors. The reaction proceeds through a two-step addition-elimination mechanism, and the stability of the intermediate Meisenheimer complex is paramount.[7][8][9]
Core Principles of Reactivity:
-
Electronic Activation: The pyrimidine ring is inherently electron-deficient due to the presence of two nitrogen atoms, which facilitates nucleophilic attack.[10] However, the degree of activation is highly dependent on the position of the chlorine atom and the presence of other substituents. Electron-withdrawing groups (EWGs) ortho or para to the chlorine atom significantly enhance reactivity by stabilizing the negative charge of the Meisenheimer complex through resonance.[9][11]
-
Leaving Group Ability: While chlorine is a good leaving group, its departure is part of the second, often faster, step of the reaction. The rate-determining step is typically the initial nucleophilic attack.[8]
-
Regioselectivity: The positions on the pyrimidine ring exhibit different reactivities. Generally, the C4 and C6 positions are more activated towards nucleophilic attack than the C2 position, which is influenced by the proximity of the two nitrogen atoms.[12][13] The C5 position is generally the least reactive.
Troubleshooting Workflow:
To systematically address low reactivity, consider the following workflow:
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iasp-pain.org [iasp-pain.org]
- 6. mdpi.com [mdpi.com]
- 7. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 9. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Preventing Homodimerization in Cross-Coupling Reactions with Pyrimidines
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. As a Senior Application Scientist, I understand the nuances and challenges of incorporating pyrimidine moieties into complex molecules. Pyrimidines are a cornerstone in medicinal chemistry, forming the backbone of numerous pharmaceuticals.[1] However, their unique electronic properties can often lead to frustrating side reactions, particularly homodimerization, during cross-coupling reactions. This guide is designed to provide you with in-depth, field-proven insights to troubleshoot and overcome these synthetic hurdles.
Frequently Asked Questions (FAQs)
Q1: What is homodimerization and why is it a significant problem in pyrimidine cross-coupling?
A1: Homodimerization, also known as homocoupling, is a common side reaction where two identical molecules of a starting material react to form a symmetrical dimer.[2] In the context of pyrimidine chemistry, this means two molecules of your pyrimidine-boronic acid (in Suzuki coupling) or two molecules of your terminal alkyne (in Sonogashira coupling) react with each other instead of with the intended cross-coupling partner.[3] This is problematic for several reasons:
-
Reduced Yield: It consumes your valuable starting materials, directly lowering the yield of your desired product.[2]
-
Complicated Purification: The resulting symmetrical bi-pyrimidine or diyne byproducts can have similar polarities to the desired product, making chromatographic separation difficult and time-consuming.[2][3]
-
Inaccurate Stoichiometry: Consumption of one of the coupling partners through homodimerization disrupts the optimal stoichiometry of the reaction, further impeding the desired transformation.
Q2: I'm observing significant homocoupling of my pyrimidine-boronic acid in a Suzuki-Miyaura reaction. What are the primary causes?
A2: The primary culprits for the homocoupling of pyrimidine-boronic acids are typically related to the reaction atmosphere and the state of the palladium catalyst.[3] Key causes include:
-
Presence of Oxygen: Oxygen is a major contributor to homocoupling.[3][4][5] It can oxidize the active Pd(0) catalyst to Pd(II) species, which can then promote the oxidative coupling of the boronic acid.[2][3]
-
Inefficient Pre-catalyst Reduction: Many cross-coupling reactions start with a Pd(II) pre-catalyst (e.g., Pd(OAc)₂), which must be reduced in situ to the active Pd(0) species. If this reduction is incomplete or slow, the remaining Pd(II) can facilitate homodimerization.[3][6]
-
Suboptimal Reaction Conditions: Factors like the choice of base, solvent, and temperature can significantly influence the relative rates of the desired cross-coupling versus the undesired homocoupling.[3]
Q3: My Sonogashira coupling with a halopyrimidine is yielding a lot of the diyne byproduct. What's going on?
A3: The homocoupling of terminal alkynes in Sonogashira reactions is often referred to as Glaser coupling.[7] This side reaction is almost always promoted by:
-
Oxygen Contamination: Similar to Suzuki reactions, oxygen plays a critical role in the oxidative homocoupling of terminal alkynes.[3][7]
-
Copper Co-catalyst: While the copper(I) co-catalyst is added to facilitate the Sonogashira reaction, its presence can also promote Glaser coupling, especially in an aerobic environment.[7][8]
-
Slow Cross-Coupling Kinetics: If the main cross-coupling reaction is sluggish, it provides more opportunity for the terminal alkyne to undergo homodimerization.[3]
Q4: Can the position of the halide or boronic acid on the pyrimidine ring affect the likelihood of homodimerization?
A4: Yes, the regiochemistry of the pyrimidine substrate significantly impacts its reactivity. The electron-deficient nature of the pyrimidine ring, due to the two nitrogen atoms, makes it more reactive in cross-coupling reactions compared to analogous benzene derivatives.[9]
-
Reactivity Order: For halogenated pyrimidines, the general order of reactivity towards oxidative addition is C4 > C6 > C2.[9] This high reactivity can sometimes lead to faster side reactions if not properly controlled.
-
Boronic Acid Stability: The position of the boronic acid group also influences its stability and reactivity. 5-Pyrimidinylboronic acids are generally well-behaved, while 2- and 4-pyrimidinylboronic acids can be more prone to side reactions like protodeboronation due to the proximity of the electron-withdrawing nitrogen atoms.[10]
Troubleshooting Guides
This section provides structured troubleshooting advice for specific cross-coupling reactions involving pyrimidines.
Guide 1: Suzuki-Miyaura Coupling
Issue: Significant formation of bi-pyrimidine homocoupling byproduct.
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Oxygen in Reaction | Rigorously degas all solvents (e.g., sparge with argon for 30-60 min or use freeze-pump-thaw cycles).[3][4] Ensure the reaction vessel is thoroughly purged with an inert gas (e.g., evacuate and backfill with argon 3x).[3] | Oxygen oxidizes the active Pd(0) catalyst to Pd(II), which promotes the undesired homocoupling pathway.[2][3] Maintaining a strictly inert atmosphere is crucial.[3] |
| Presence of Pd(II) Species | Use a Pd(0) source (e.g., Pd(PPh₃)₄) directly, or use a pre-catalyst that efficiently generates Pd(0).[3][4] If using a Pd(II) source, consider adding a mild reducing agent like potassium formate.[6] | Incomplete reduction of Pd(II) pre-catalysts leaves Pd(II) species that can drive homocoupling.[3][6] A direct Pd(0) source or ensuring complete reduction minimizes this pathway. |
| Inappropriate Ligand | Screen bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos).[3][10] | These ligands stabilize the Pd(0) center, promote the desired reductive elimination step of the cross-coupling cycle, and can sterically hinder the formation of dimerized intermediates.[3][10] |
| Sub-optimal Base/Temp | Optimize the base and temperature. Weaker bases (e.g., K₂CO₃, Cs₂CO₃) or lower temperatures may sometimes reduce the rate of homocoupling more than the cross-coupling.[3] | Harsher conditions can sometimes accelerate side reactions. A careful screening can find a sweet spot where the desired reaction is favored. |
| High Boronic Acid Concentration | Employ slow addition of the pyrimidine-boronic acid to the reaction mixture using a syringe pump.[11] | Keeping the instantaneous concentration of the boronic acid low can disfavor the second-order homocoupling reaction relative to the cross-coupling reaction.[11] |
Workflow: Minimizing Pyrimidine Homocoupling in Suzuki Reactions
Caption: Troubleshooting workflow for Suzuki-Miyaura reactions.
Guide 2: Sonogashira Coupling
Issue: Low yield and formation of diyne (Glaser coupling) byproduct.
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Oxygen Contamination | As with Suzuki coupling, rigorous exclusion of oxygen is critical. Use thoroughly degassed solvents and maintain a positive pressure of inert gas.[3] | Oxygen is the primary oxidant for the copper-mediated homocoupling of terminal alkynes.[3][7] |
| Copper-Mediated Dimerization | Consider running the reaction under "copper-free" Sonogashira conditions. Several protocols exist that mitigate the need for a copper co-catalyst.[7] | While essential for the traditional catalytic cycle, the copper(I) salt is the primary promoter of Glaser coupling. Removing it eliminates this specific side reaction pathway.[7] |
| Inappropriate Base | The choice of amine base can influence the extent of homocoupling. Screen bases like triethylamine (TEA) and diisopropylethylamine (DIPEA).[3] | The base plays a role in both the palladium and copper catalytic cycles. Its properties can influence the relative rates of the desired and undesired pathways. |
| Slow Cross-Coupling | Ensure an efficient palladium catalyst and ligand system is used to accelerate the main reaction. | If the desired cross-coupling is slow, the alkyne has more time to homocouple.[3] A more active catalyst system can outcompete the side reaction. |
Workflow: Suppressing Glaser Coupling in Sonogashira Reactions
Caption: Troubleshooting workflow for Sonogashira reactions.
Guide 3: Buchwald-Hartwig Amination
Issue: Formation of bi-pyrimidine byproduct and/or hydrodehalogenation.
While the primary side reaction in Buchwald-Hartwig amination is often hydrodehalogenation, homocoupling can still occur, especially with highly reactive pyrimidine halides.
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Catalyst System | Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands.[4] | These ligands facilitate the crucial C-N reductive elimination step, which is often the rate-limiting step.[12] Speeding up this step minimizes the lifetime of intermediates that could lead to side reactions. |
| Base Selection | The choice of base is critical. Strong, non-nucleophilic bases like NaOtBu or LHMDS are common.[13] Screen different bases to find the optimal balance. | The base not only deprotonates the amine but also participates in the catalytic cycle. An inappropriate base can lead to catalyst decomposition or promote side reactions like hydrodehalogenation.[4][12] |
| Presence of Water | Ensure all reagents and the solvent are anhydrous. Water can be a proton source for the hydrodehalogenation side reaction.[3] | Hydrodehalogenation, where the halide is replaced by a hydrogen atom, competes with the desired amination and consumes the starting material. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Halopyrimidine with Minimized Homocoupling
This protocol is a general guideline and requires optimization for specific substrates.
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the halopyrimidine (1.0 equiv.), the pyrimidine-boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure a rigorously inert atmosphere.[3]
-
Catalyst/Ligand Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., Pd(OAc)₂, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., a mixture of 1,4-dioxane and water, 4:1) via syringe.[14]
-
Reaction: Stir the mixture vigorously at the optimized temperature (e.g., 80-100 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
References
- 1. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Efficient palladium-catalyzed homocoupling reaction and Sonogashira cross-coupling reaction of terminal alkynes under aerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
Technical Support Center: A Scientist's Guide to Solvent Selection for Pyrimidine Synthesis and Purification
Welcome to the technical support center dedicated to mastering solvent selection for pyrimidine chemistry. Pyrimidines are a cornerstone of medicinal chemistry, and their successful synthesis and purification are critically dependent on the appropriate choice of solvents. This guide is structured in a practical question-and-answer format to directly address the common and complex challenges researchers face in the lab. Here, we move beyond simple protocols to explain the underlying principles—the "why" behind a solvent choice—to empower you to troubleshoot and optimize your own experimental work.
Section 1: Solvent Selection for Pyrimidine Synthesis
The solvent in which a reaction is conducted is not a passive medium; it is an active participant that influences solubility, reaction rates, equilibria, and even the reaction pathway itself. For pyrimidine synthesis, where multiple components and intermediates are often involved, the right solvent is paramount for achieving high yields and purity.
Frequently Asked Questions (FAQs): Synthesis
Q1: I'm setting up a Biginelli reaction. What's the best starting solvent, and why?
A1: The classical Biginelli reaction, a three-component condensation, is remarkably flexible in terms of solvent choice, but polar solvents are generally preferred.
-
Ethanol and Methanol: These are excellent starting points. They effectively dissolve the typical reactants (aldehyde, β-ketoester, and urea/thiourea) and facilitate the acid-catalyzed condensation and cyclization steps.[1][2] Dihydropyrimidine products are often sparingly soluble in cold ethanol or methanol, which allows for simple product isolation by filtration upon cooling.[1]
-
Aprotic Solvents (THF, Acetonitrile): Tetrahydrofuran (THF) and acetonitrile have also been used successfully.[1][3] THF, in the presence of a mediator like polyphosphate ester (PPE), has been shown to improve yields by 20-50% compared to traditional protocols by stabilizing a key iminium ion intermediate.[2]
-
"Green" Solvents: For a more environmentally benign approach, water has been used efficiently as a solvent, often leading to high yields of pure products in a single step.[4][5] Solvent-free conditions have also been reported, offering significant environmental and economic advantages.[3][6]
The choice can significantly impact the reaction outcome. For example, the solvent can influence the equilibrium between the desired Biginelli pathway and competing side reactions like the Knoevenagel condensation.[3][7]
Q2: My Pinner pyrimidine synthesis is failing, with very low yields. Could my solvent be the problem?
A2: Absolutely. The Pinner synthesis, which involves the condensation of a β-dicarbonyl compound with an amidine, is highly sensitive to moisture. The primary cause of low yields is often the hydrolysis of the amidine starting material or key reaction intermediates.[3]
To mitigate this, the following solvent-related strategies are critical:
-
Strict Anhydrous Conditions: This is the most crucial factor.[3] Use freshly distilled, anhydrous solvents like ethanol or dioxane.[3]
-
Inert Atmosphere: Always run the reaction under a dry, inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction.[3]
-
Azeotropic Water Removal: For highly water-sensitive reactions, you can dry the organic substrate by adding toluene and concentrating it using a rotary evaporator. This process, repeated two to three times, effectively removes trace water azeotropically.[8][9]
Q3: What are the key solvent considerations for Suzuki and Sonogashira cross-coupling reactions with halopyrimidines?
A3: Cross-coupling reactions present a unique challenge because the solvent must effectively dissolve a wide range of components with different polarities: the (often lipophilic) halopyrimidine, the boronic acid/ester or terminal alkyne, the palladium catalyst complex, and the inorganic base.[10]
-
Common Solvents: A variety of solvents are employed, including ethers (1,4-dioxane, THF), aromatic hydrocarbons (toluene), and amides (DMF, DMAc).[11][12]
-
Role of Water: Often, a co-solvent system, such as dioxane/water or THF/water, is used.[13][14] The presence of water is beneficial as it helps dissolve the inorganic base (e.g., K₂CO₃, K₃PO₄) and can improve reaction rates.[13]
-
Solvent Effects on Catalyst: The solvent can directly impact catalyst stability and activity. For instance, in a Sonogashira coupling, DMF was found to potentially slow the reaction by displacing ligands from the active palladium complex, leading to lower yields compared to toluene.[10] In another case, a Sonogashira reaction failed in THF but proceeded well in acetonitrile.[15]
The optimal solvent system must be determined empirically for each specific substrate pairing and catalyst system.
Diagram: General Solvent Selection Workflow for Synthesis
Caption: A systematic workflow for selecting and optimizing a reaction solvent.
Section 2: Solvent Selection for Pyrimidine Purification
Purification is as crucial as the synthesis itself. The goal is to isolate the target pyrimidine from unreacted starting materials, reagents, and byproducts. The primary techniques, recrystallization and column chromatography, are entirely dependent on solvent properties.
Frequently Asked Questions (FAQs): Purification & Troubleshooting
Q4: How do I choose the right solvent for recrystallizing my pyrimidine product?
A4: The golden rule of single-solvent recrystallization is to find a solvent in which your target compound is highly soluble at elevated temperatures but sparingly soluble at room or lower temperatures.[16][17][18]
-
Screening Process: Start with small-scale solubility tests. Place a few milligrams of your crude product in a test tube and add a few drops of a candidate solvent. Good candidates (e.g., ethanol, methanol, water, ethyl acetate) will not dissolve the compound at room temperature but will dissolve it upon heating.[16]
-
Two-Solvent System: If a suitable single solvent cannot be found, a two-solvent system is an excellent alternative.[16] This involves a "good" solvent in which the pyrimidine is soluble and a miscible "poor" solvent (or anti-solvent) in which it is insoluble.[16][18] Dissolve the compound in a minimum amount of the hot "good" solvent, then add the "poor" solvent dropwise until the solution becomes slightly cloudy (turbid).[16] Upon slow cooling, crystals should form.
Q5: My pyrimidine derivative is streaking badly on a silica gel column. How can I fix this?
A5: Streaking on a silica gel column is a common problem with nitrogen-containing compounds like pyrimidines. This is often due to strong acidic interactions between the basic nitrogen atoms of the pyrimidine and the acidic silanol groups on the silica surface, leading to poor separation and low recovery.[9][19]
-
Solution: Add a small amount of a basic modifier to your eluent. Typically, adding 0.1-2% triethylamine (TEA) or pyridine to the mobile phase (e.g., hexane/ethyl acetate) will neutralize the active sites on the silica gel, leading to sharper peaks and better separation.[9][20]
-
Alternative Stationary Phases: If the compound is highly acid-sensitive, consider switching to a less acidic stationary phase like neutral or basic alumina.[19]
Q6: My compound "oiled out" during recrystallization instead of forming crystals. What went wrong and what should I do?
A6: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your compound, causing it to separate as a liquid instead of a solid crystal lattice.[21]
-
Common Causes & Solutions:
-
Cooling too rapidly: Allow the solution to cool more slowly to give molecules time to arrange into a crystal lattice. Insulating the flask can help.[21]
-
High impurity concentration: Impurities can disrupt crystallization. Try purifying the material first by a quick pass through a silica plug.
-
Inappropriate solvent: The compound may be too soluble in the chosen solvent. Try using less of the "good" solvent or switching to a solvent system where the compound is less soluble.[21]
-
Q7: My final pyrimidine product has poor solubility in aqueous buffers for biological assays. How can I address this without re-synthesizing?
A7: This is a frequent challenge in drug development.[22] The planar, often lipophilic nature of pyrimidine scaffolds can lead to poor aqueous solubility due to high crystal lattice energy.[23]
-
pH Adjustment: For pyrimidines with basic amine groups, solubility is highly pH-dependent. Lowering the pH of the aqueous solution will protonate the amine, forming a more soluble cationic salt.[23]
-
Use of Co-solvents: While DMSO is a common stock solvent, its final concentration in assays must be kept low (ideally <0.5%) to avoid cytotoxicity.[22] Creating intermediate dilutions in assay buffer rather than performing a single large dilution can prevent the compound from "crashing out".[22]
-
Formulation Strategies: For particularly challenging compounds, formulation with solubilizers like cyclodextrins can be explored to improve apparent aqueous solubility.[22]
Data & Protocols
Table 1: Common Solvents for Pyrimidine Synthesis & Purification
| Solvent | Class | Boiling Point (°C) | Key Applications & Rationale |
| Ethanol | Polar Protic | 78 | Excellent for Biginelli reactions and recrystallization; product often precipitates on cooling.[1][3] |
| Methanol | Polar Protic | 65 | Similar to ethanol, good for polar compounds; can be used for recrystallization and chromatography.[24][25] |
| Water | Polar Protic | 100 | "Green" solvent for some multicomponent reactions; used as a co-solvent in Suzuki couplings.[4][13] |
| Acetonitrile (ACN) | Polar Aprotic | 82 | Used in Biginelli and Sonogashira reactions; also a common mobile phase in reverse-phase HPLC.[3][15][26] |
| Tetrahydrofuran (THF) | Polar Aprotic | 66 | Good for Biginelli, Sonogashira, and Suzuki reactions; must be anhydrous for moisture-sensitive chemistry.[3][27] |
| 1,4-Dioxane | Polar Aprotic | 101 | Common in Suzuki couplings, often mixed with water; higher boiling point allows for higher reaction temperatures.[13][14][28] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 153 | High boiling point solvent for challenging Suzuki and Sonogashira couplings where higher temperatures are needed.[10][11][29] |
| Toluene | Non-polar | 111 | Used in Suzuki/Sonogashira couplings; effective for azeotropic removal of water.[8][10][14] |
| Ethyl Acetate (EtOAc) | Mid-Polarity | 77 | Primarily used in purification (column chromatography mobile phase and recrystallization).[16][20] |
| Hexane(s) | Non-polar | ~69 | Used as the non-polar component in mobile phases for normal-phase column chromatography.[16][20] |
Protocol: General Method for Two-Solvent Recrystallization
-
Solvent Selection: Identify a miscible solvent pair: a "good" solvent that readily dissolves the pyrimidine and a "poor" (anti-solvent) in which it is insoluble.[16]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude pyrimidine compound in the minimum amount of the hot "good" solvent to form a clear solution.[16][24]
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.[16]
-
Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent dropwise with swirling until the solution just begins to turn cloudy (the point of saturation).[16] If too much is added, add a few drops of the hot "good" solvent to redissolve the precipitate.
-
Crystallization: Cover the flask and allow it to cool slowly and undisturbed to room temperature. Subsequently, cool it further in an ice bath to maximize crystal formation.[16]
-
Isolation & Washing: Collect the formed crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold "poor" solvent or a cold mixture of the two solvents to remove adhering mother liquor.[16][24]
-
Drying: Dry the purified crystals under vacuum to remove all residual solvent.[16]
References
- 1. moodle2.units.it [moodle2.units.it]
- 2. scispace.com [scispace.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. jsynthchem.com [jsynthchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Workup [chem.rochester.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. books.lucp.net [books.lucp.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Yoneda Labs [yonedalabs.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. depts.washington.edu [depts.washington.edu]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Picking the best purification method for your API can be a tricky challenge - Tayana Solutions [tayanasolutions.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Purification [chem.rochester.edu]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. revroum.lew.ro [revroum.lew.ro]
- 26. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. researchgate.net [researchgate.net]
- 29. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
Stability issues of 4-Chloro-5-ethyl-6-methylpyrimidin-2-amine in solution
Welcome to the technical support center for 4-Chloro-5-ethyl-6-methylpyrimidin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on the stability of this compound in solution. Here, you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Introduction
This compound is a substituted pyrimidine derivative. Like many chloropyrimidines, its stability in solution can be a critical factor for obtaining reliable and reproducible experimental results. The primary stability concern for this class of compounds is the hydrolysis of the chloro group, which can be influenced by various factors such as pH, temperature, and the solvent system used. Understanding these potential issues is paramount for the successful application of this compound in your research.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound.
Issue 1: I am observing a new, more polar peak in my HPLC analysis over time.
Possible Cause: This is a classic sign of degradation, likely due to the hydrolysis of the 4-chloro substituent to a hydroxyl group, forming the corresponding 2-amino-5-ethyl-6-methylpyrimidin-4-ol (a pyrimidone). This resulting pyrimidone is more polar than the parent compound and will therefore have a shorter retention time on a reverse-phase HPLC column.
Underlying Mechanism: The carbon atom at the 4-position of the pyrimidine ring is electron-deficient and susceptible to nucleophilic attack. In aqueous solutions, water can act as a nucleophile, leading to the displacement of the chloride ion. This reaction can be accelerated by acidic or basic conditions.
Troubleshooting Steps:
-
Confirm the Identity of the Degradant:
-
If you have access to LC-MS, analyze the new peak to confirm if its mass corresponds to the hydroxylated product. The expected mass will be that of the parent compound minus the mass of chlorine plus the mass of a hydroxyl group.
-
-
pH Assessment:
-
Measure the pH of your solution. Unbuffered aqueous solutions or solutions containing acidic or basic additives can promote hydrolysis.
-
-
Solvent System Evaluation:
-
If your experimental conditions allow, consider using a non-aqueous, aprotic solvent. If an aqueous solution is necessary, prepare it fresh and use it immediately.
-
-
Temperature Control:
-
Store your stock and working solutions at low temperatures (2-8 °C or -20 °C) and protect them from light. Avoid repeated freeze-thaw cycles.
-
Preventative Measures:
-
Prepare fresh solutions for each experiment.
-
Use buffered solutions at a neutral or slightly acidic pH if aqueous media is required.
-
Minimize the time the compound is in solution before use.
Issue 2: The biological activity of my compound solution is decreasing over time.
Possible Cause: A decrease in biological activity is often directly linked to the degradation of the active compound. The hydrolysis of the 4-chloro group can significantly alter the molecule's ability to interact with its biological target.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for decreased biological activity.
Experimental Protocol: Rapid Stability Assessment
-
Prepare a solution of this compound in your experimental solvent.
-
Immediately analyze a sample by HPLC to determine the initial purity (t=0).
-
Incubate the solution under your typical experimental conditions (e.g., 37 °C).
-
Analyze samples at regular intervals (e.g., 1, 2, 4, 8, and 24 hours).
-
Compare the peak area of the parent compound over time to determine the rate of degradation.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for a stock solution of this compound?
For maximum stability, stock solutions should be prepared in a high-quality, anhydrous aprotic solvent such as DMSO or DMF. These solutions should be stored at -20°C or -80°C in tightly sealed vials to prevent moisture absorption.
Q2: Which solvents should be avoided?
Protic solvents, especially water and alcohols, should be used with caution and for the shortest duration possible due to the risk of solvolysis. The use of strongly acidic or basic aqueous solutions should be avoided as they can catalyze hydrolysis.[1][2]
Q3: How does pH affect the stability of this compound in aqueous solutions?
Q4: Can I perform a forced degradation study on this compound?
Yes, a forced degradation study is an excellent way to understand the stability of this compound under various stress conditions.[4] This involves exposing the compound to harsh conditions to intentionally induce degradation.
Protocol: Forced Degradation Study
| Condition | Suggested Protocol | Expected Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24h | Hydrolysis of the chloro group. |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24h | Hydrolysis of the chloro group.[3] |
| Oxidation | 3% H₂O₂ at room temp for 24h | Potential for N-oxide formation or ring oxidation. |
| Thermal Stress | Solid compound at 105°C for 48h | Assess thermal stability. |
| Photostability | Solution exposed to UV light (e.g., 254 nm) | Assess light sensitivity. |
Note: The progress of the degradation should be monitored by a stability-indicating method like HPLC.
Q5: What is the primary degradation product I should be looking for?
The most probable degradation product in aqueous or protic solutions is 2-amino-5-ethyl-6-methylpyrimidin-4-ol, formed through the hydrolysis of the 4-chloro substituent.
Caption: Primary hydrolysis degradation pathway.
References
Validation & Comparative
A Comparative Guide to Pyrimidine-Based Kinase Inhibitors: Spotlight on Pyrazolo[3,4-d]pyrimidines versus Roscovitine in CDK2 Inhibition
For Researchers, Scientists, and Drug Development Professionals
In the landscape of oncology drug discovery, pyrimidine-based scaffolds are a cornerstone in the design of kinase inhibitors.[1] Their structural resemblance to the purine core of ATP allows them to effectively compete for the kinase ATP-binding site, thereby modulating cellular signaling pathways critical to cancer progression.[2][3] This guide provides a comparative analysis of a promising class of pyrimidine-based inhibitors, the pyrazolo[3,4-d]pyrimidines, against the well-established pan-CDK inhibitor, Roscovitine, with a focus on their activity against Cyclin-Dependent Kinase 2 (CDK2).
CDK2 is a key regulator of cell cycle progression, particularly at the G1/S phase transition.[4][5] Its dysregulation is a common feature in many cancers, making it an attractive target for therapeutic intervention.[6][7] This guide will delve into the experimental data supporting the efficacy of these inhibitors, provide detailed protocols for their evaluation, and visualize the underlying biological and experimental frameworks.
Comparative Inhibitory Potency Against CDK2
The inhibitory activity of different pyrimidine-based compounds against CDK2 is typically quantified by their half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a higher potency. The following table summarizes the IC50 values for selected pyrazolo[3,4-d]pyrimidine derivatives and Roscovitine against CDK2.
| Compound Class | Specific Compound | CDK2 IC50 (µM) | Reference |
| Pyrazolo[3,4-d]pyrimidine | Compound 15 | 0.061 ± 0.003 | [2] |
| Compound 14 | 0.057 ± 0.003 | [8] | |
| Compound 13 | 0.081 ± 0.004 | [8] | |
| Compound 3d | 0.332 ± 0.018 | [9] | |
| Compound 1e | 1.71 | [10] | |
| Compound 1j | 1.60 | [10] | |
| Compound 4a | 0.21 | [11] | |
| Purine Analog | Roscovitine (Seliciclib) | ~0.7 | [12][13] |
The data clearly indicates that several pyrazolo[3,4-d]pyrimidine derivatives exhibit significantly higher potency against CDK2 compared to Roscovitine. For instance, compounds 15 and 14 show IC50 values in the nanomolar range, highlighting the potential for developing highly selective and potent CDK2 inhibitors from this scaffold.[2][8]
Experimental Protocols for Inhibitor Evaluation
The determination of inhibitory potency and cellular effects relies on robust and reproducible experimental assays. Below are detailed protocols for a standard in vitro kinase inhibition assay and a cell-based viability assay.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase activity.[14]
Principle: The assay measures the amount of ADP produced as a byproduct of the kinase reaction. This is achieved by converting the ADP to ATP, which then drives a luciferase-mediated reaction that generates a luminescent signal. The intensity of the light is proportional to the kinase activity.
Step-by-Step Protocol:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test inhibitor in 100% DMSO.
-
Perform a serial dilution of the stock solution in DMSO to create a range of concentrations for IC50 determination.
-
-
Kinase Reaction Setup:
-
In a 96-well white opaque plate, add 2.5 µL of the serially diluted inhibitor or a DMSO control to the appropriate wells.
-
Add 2.5 µL of the CDK2 enzyme solution to each well.
-
Incubate the plate for 10 minutes at room temperature to allow for the binding of the inhibitor to the kinase.
-
-
Initiation of Kinase Reaction:
-
Prepare a substrate/ATP mixture containing the appropriate peptide substrate for CDK2 and ATP in a kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Following the incubation, add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate the luminescence reaction.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Causality Behind Experimental Choices:
-
DMSO as a solvent: DMSO is a universal solvent for many organic compounds and is miscible with aqueous assay buffers at the low concentrations used.
-
Pre-incubation of inhibitor and kinase: This step ensures that the inhibitor has sufficient time to bind to the kinase before the start of the enzymatic reaction, leading to more accurate IC50 values.
-
Luminescence-based detection: This method offers high sensitivity and a wide dynamic range, allowing for the detection of low levels of kinase activity.[15]
Caption: Workflow for an in vitro luminescence-based kinase inhibition assay.
Cell Viability Assay (MTT Assay)
This colorimetric assay is a widely used method to assess the anti-proliferative effects of a compound on cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1] The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding:
-
Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test inhibitor in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
After the incubation, carefully remove the medium from each well.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[16]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[1]
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration and determine the IC50 value.
-
Causality Behind Experimental Choices:
-
Choice of cell lines: Cancer cell lines with known dysregulation of the CDK2 pathway are chosen to assess the on-target effects of the inhibitors.
-
Incubation time: A 48-72 hour incubation period allows for the assessment of the inhibitor's effect on multiple cell cycles.
-
Solubilization step: Formazan crystals are insoluble in aqueous solutions, so a solubilizing agent is necessary to measure their concentration via absorbance.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of pyrazolo[3,4- d ]pyrimidine and pyrazolo[4,3- e ][1,2,4]triazolo[1,5- c ]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biol ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01968J [pubs.rsc.org]
- 4. Cyclin Dependent Kinase 2 (CDK2) Inhibitors in Oncology Clinical Trials: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDK2 and Cancer: Mechanisms and Opportunities - Bruce Clurman [grantome.com]
- 7. elgenelim.com [elgenelim.com]
- 8. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and anticancer evaluation of new pyrazolo[3,4-d]pyrimidine-based derivatives: CDK2 inhibition, apoptosis-inducing activity, molecular modelling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of pyrazolo[3,4-d]pyrimidin-4-one scaffold as novel CDK2 inhibitors: Design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. selleckchem.com [selleckchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 16. MTT细胞活力检测试剂盒使用方案-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
A Comparative Analysis of Synthetic Routes to 2-Aminopyrimidines: A Guide for Researchers
The 2-aminopyrimidine scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous therapeutics, including kinase inhibitors and antimicrobial agents. Its prevalence drives the continuous need for efficient, scalable, and versatile synthetic strategies. This guide provides an in-depth comparative analysis of the most prominent synthetic routes to 2-aminopyrimidines, offering insights into the mechanistic underpinnings, practical applications, and relative merits of each approach. This document is intended to empower researchers, scientists, and drug development professionals in making informed decisions for their synthetic endeavors.
The Classical Approach: Condensation of Guanidine with 1,3-Dicarbonyl Compounds
The most traditional and widely practiced method for the synthesis of 2-aminopyrimidines involves the condensation of guanidine with a 1,3-dicarbonyl compound or its synthetic equivalent. This approach is valued for its reliability and the ready availability of starting materials.
Mechanistic Insights
The reaction proceeds through a series of condensation and cyclization steps. The more nucleophilic nitrogen of guanidine initially attacks one of the carbonyl groups of the 1,3-dicarbonyl compound. This is followed by an intramolecular cyclization where the other nitrogen of the guanidine moiety attacks the second carbonyl group. Subsequent dehydration leads to the formation of the aromatic 2-aminopyrimidine ring. The reaction is typically catalyzed by either an acid or a base.
Caption: Condensation of guanidine and a 1,3-dicarbonyl.
Representative Experimental Protocol: Synthesis of 2-Amino-4,6-dimethylpyrimidine[1][2]
This protocol describes the synthesis of 2-amino-4,6-dimethylpyrimidine from guanidine hydrochloride and acetylacetone.
Materials:
-
Guanidine hydrochloride
-
Acetylacetone (2,4-pentanedione)
-
Sodium carbonate
-
Water
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve guanidine hydrochloride (0.052 mol) and sodium carbonate (0.052 mol) in 15 mL of water.
-
Add acetylacetone (0.052 mol) to the reaction mixture.
-
Heat the mixture to 95-100°C and maintain for 3 hours.
-
Cool the reaction mixture to room temperature, which may cause the product to crystallize.
-
Filter the solid product and wash with a small amount of cold water.
-
Recrystallize the crude product from ethanol to obtain pure 2-amino-4,6-dimethylpyrimidine.
Green Chemistry Approaches: Ultrasound and Microwave-Assisted Synthesis
In recent years, green chemistry principles have driven the development of more environmentally friendly and efficient modifications to this classical method.
-
Ultrasound-Assisted Synthesis: This method utilizes ultrasonic irradiation to accelerate the reaction. The reaction can often be carried out in water at a lower temperature (e.g., 60°C) and for a significantly shorter duration (e.g., 30 minutes), with high yields.[1]
-
Microwave-Assisted Synthesis: Microwave irradiation provides rapid and uniform heating, dramatically reducing reaction times from hours to minutes and often improving yields.[2][3]
Advantages and Disadvantages
| Advantages | Disadvantages |
| Readily available and inexpensive starting materials. | Can require prolonged reaction times and high temperatures in conventional methods. |
| Generally good to excellent yields. | Substrate scope can be limited by the availability of the 1,3-dicarbonyl precursor. |
| Well-established and reliable method. | Not always suitable for sensitive functional groups that cannot tolerate the reaction conditions. |
| Amenable to green chemistry modifications (ultrasound, microwave). |
The Pinner Synthesis: A Route from Nitriles
The Pinner synthesis offers an alternative pathway to pyrimidines starting from nitriles. The classical Pinner reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt (Pinner salt), which can then be treated with an amine to form a new heterocyclic ring.
Mechanistic Insights
In the context of 2-aminopyrimidine synthesis, the Pinner reaction can be adapted. An α,β-unsaturated nitrile can react with guanidine in the presence of a base. The reaction proceeds via a Michael addition of guanidine to the α,β-unsaturated nitrile, followed by tautomerization and subsequent intramolecular cyclization and aromatization to yield the 2-aminopyrimidine.
Caption: Pinner-type synthesis of 2-aminopyrimidines.
Representative Experimental Protocol
Detailed, modern protocols for the direct synthesis of 2-aminopyrimidines via a classical Pinner approach are less common in recent literature compared to the condensation with 1,3-dicarbonyls. However, the reaction of α,β-unsaturated nitriles with guanidine provides a viable route.
Advantages and Disadvantages
| Advantages | Disadvantages |
| Utilizes readily available nitriles as starting materials. | The classical Pinner reaction requires anhydrous conditions and the use of corrosive acids. |
| Can provide access to substitution patterns not easily obtained from 1,3-dicarbonyls. | The Michael addition approach may have limitations depending on the substitution of the α,β-unsaturated nitrile. |
| Can be a multi-step process if the Pinner salt is isolated. |
Synthesis from Halopyrimidines: Nucleophilic Aromatic Substitution and Cross-Coupling Reactions
This strategy involves the modification of a pre-existing pyrimidine ring, typically through the displacement of a halide at the 2-position. This is a powerful method for introducing a wide variety of amino groups.
a) Nucleophilic Aromatic Substitution (SNAr)
In this approach, a 2-halopyrimidine is treated with an amine, which acts as a nucleophile. The electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring activates the halide for nucleophilic displacement.
Mechanistic Insights
The reaction proceeds via a two-step addition-elimination mechanism. The amine attacks the carbon bearing the halogen, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The leaving group (halide) is then expelled to restore the aromaticity of the pyrimidine ring.
Caption: SNAr mechanism for 2-aminopyrimidine synthesis.
Representative Experimental Protocol: Synthesis of 2-Anilinopyrimidine [4][5][6]
Materials:
-
2-Chloropyrimidine
-
Aniline
-
Triethylamine
-
Ethanol (optional, can be run solvent-free)
Procedure:
-
In a sealed reaction vessel, combine 2-chloropyrimidine (1 mmol), aniline (1.1 mmol), and triethylamine (1.5 mmol).
-
Heat the mixture at 80-90°C for 3-6 hours. The reaction can also be performed in a solvent such as ethanol under reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture. If performed neat, add water to precipitate the product. If in a solvent, remove the solvent under reduced pressure and then add water.
-
Filter the solid, wash with water, and dry. The product can be further purified by recrystallization or column chromatography if necessary.
b) Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the formation of carbon-nitrogen bonds. It is a highly versatile method for the amination of aryl and heteroaryl halides, including 2-halopyrimidines.
Mechanistic Insights
The catalytic cycle involves the oxidative addition of the 2-halopyrimidine to a palladium(0) complex, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. Reductive elimination from this complex yields the 2-aminopyrimidine product and regenerates the palladium(0) catalyst. The choice of phosphine ligand is crucial for the efficiency of the reaction.
Representative Experimental Protocol: Palladium-Catalyzed Synthesis of 2-Anilinopyrimidine
Materials:
-
2-Chloropyrimidine
-
Aniline
-
Palladium(II) acetate (Pd(OAc)2)
-
A suitable phosphine ligand (e.g., Xantphos)
-
A base (e.g., sodium tert-butoxide, cesium carbonate)
-
Anhydrous solvent (e.g., toluene, dioxane)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add Pd(OAc)2, the phosphine ligand, and the base.
-
Add the anhydrous solvent, followed by 2-chloropyrimidine and aniline.
-
Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir for the required time (often several hours).
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction mixture, dilute with a suitable organic solvent, and filter through a pad of celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Comparative Analysis: SNAr vs. Buchwald-Hartwig
| Feature | SNAr | Buchwald-Hartwig Amination |
| Catalyst | Typically catalyst-free, but can be base-promoted. | Palladium catalyst and a phosphine ligand are required. |
| Reaction Conditions | Often requires higher temperatures and can be slower. | Generally proceeds under milder conditions and can be faster. |
| Substrate Scope | Works well with electron-deficient heteroaryl halides and strong nucleophiles. May be less effective for less reactive amines. | Broad substrate scope, including a wide range of primary and secondary amines, and even ammonia surrogates. |
| Functional Group Tolerance | Can be limited by the harsh conditions. | Generally high functional group tolerance. |
| Cost and Simplicity | More cost-effective and simpler to perform as it avoids expensive and air-sensitive catalysts and ligands. | More expensive due to the cost of the palladium catalyst and ligands. Requires inert atmosphere techniques. |
| Green Chemistry | Can be performed solvent-free or in greener solvents like water.[7] | Often requires anhydrous organic solvents. |
Multicomponent Reactions (MCRs): The Biginelli Reaction
Multicomponent reactions, where three or more reactants combine in a one-pot synthesis to form a single product, are highly valued for their efficiency and atom economy. The Biginelli reaction, traditionally used for the synthesis of dihydropyrimidinones, can be adapted for the synthesis of 2-aminopyrimidines by using guanidine in place of urea.
Mechanistic Insights
The mechanism is believed to proceed through the formation of an N-acyliminium ion intermediate from the aldehyde and guanidine. This is followed by the nucleophilic addition of the β-dicarbonyl compound and subsequent cyclization and dehydration to afford the dihydropyrimidine, which can then be oxidized to the aromatic 2-aminopyrimidine.
Caption: A one-pot Biginelli-type multicomponent reaction.
Representative Experimental Protocol: Microwave-Assisted Biginelli Synthesis[8][10]
Materials:
-
An aldehyde (e.g., benzaldehyde)
-
A β-dicarbonyl compound (e.g., ethyl acetoacetate)
-
Guanidine hydrochloride
-
A base (e.g., sodium bicarbonate)
-
Ethanol
-
Microwave reactor
Procedure:
-
In a microwave reaction vial, combine the aldehyde (1 mmol), the β-dicarbonyl compound (1 mmol), guanidine hydrochloride (2 mmol), and sodium bicarbonate (2 mmol) in ethanol (5 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 120°C for 10-20 minutes.
-
After cooling, add water to the reaction mixture to precipitate the product.
-
Filter the solid, wash with water, and dry. Recrystallization from a suitable solvent can be performed for further purification.
Advantages and Disadvantages
| Advantages | Disadvantages |
| High atom economy and efficiency in a one-pot process. | The initial product is often a dihydropyrimidine, which may require a separate oxidation step to yield the aromatic 2-aminopyrimidine. |
| Allows for the rapid generation of diverse libraries of compounds. | The reaction mechanism can be complex, and side reactions are possible. |
| Often amenable to microwave-assisted and other green chemistry approaches. | The scope can be limited by the reactivity of the three components. |
Comparative Summary of Synthetic Routes
| Synthetic Route | Key Starting Materials | Typical Conditions | Yields | Key Advantages | Key Disadvantages |
| Classical Condensation | Guanidine, 1,3-Dicarbonyls | Base or acid catalysis, heating | Good to Excellent | Reliable, inexpensive starting materials | Can require harsh conditions and long reaction times |
| Pinner Synthesis | α,β-Unsaturated Nitriles, Guanidine | Base catalysis | Moderate to Good | Access to different substitution patterns | Can be multi-step, requires specific starting materials |
| SNAr | 2-Halopyrimidines, Amines | Heating, often with a base | Good to Excellent | Catalyst-free, simple procedure | Limited to electron-deficient pyrimidines, can require high temperatures |
| Buchwald-Hartwig Amination | 2-Halopyrimidines, Amines | Pd catalyst, phosphine ligand, base, inert atmosphere | Very Good to Excellent | Broad substrate scope, high functional group tolerance, milder conditions | Expensive and air-sensitive reagents, requires inert atmosphere |
| Biginelli Reaction (MCR) | Aldehydes, β-Dicarbonyls, Guanidine | Acid or base catalysis, often with microwave | Good to Excellent | High efficiency, atom economy, rapid diversification | May require a subsequent oxidation step, potential for side products |
Conclusion
The synthesis of 2-aminopyrimidines can be achieved through a variety of effective methods, each with its own set of advantages and limitations. The choice of the optimal synthetic route depends on several factors, including the desired substitution pattern, the availability and cost of starting materials, the required scale of the synthesis, and the tolerance for specific reaction conditions.
-
The classical condensation of guanidine with 1,3-dicarbonyl compounds remains a robust and cost-effective method, especially with the advent of green chemistry modifications such as microwave and ultrasound assistance.
-
The synthesis from 2-halopyrimidines offers great flexibility for introducing a diverse range of amino substituents. The choice between a catalyst-free SNAr approach and a Buchwald-Hartwig amination will depend on the reactivity of the substrates and the desired reaction conditions, with SNAr being simpler and more economical, while the Buchwald-Hartwig reaction offers broader scope and milder conditions.
-
Multicomponent reactions like the Biginelli synthesis are ideal for the rapid generation of compound libraries due to their high efficiency and convergence.
By understanding the nuances of each synthetic strategy, researchers can select the most appropriate method to efficiently access the 2-aminopyrimidine derivatives required for their research and drug discovery programs.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. arts.units.it [arts.units.it]
- 7. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
A Framework for Efficacy Benchmarking of Novel Pyrimidine Derivatives: A Case Study with 4-Chloro-5-ethyl-6-methylpyrimidin-2-amine
This guide presents a comprehensive framework for evaluating the biological efficacy of novel pyrimidine derivatives, using the hypothetical compound 4-Chloro-5-ethyl-6-methylpyrimidin-2-amine as a case study. The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents, particularly in oncology.[1] This document provides researchers, scientists, and drug development professionals with a structured approach to benchmark the performance of new chemical entities against well-established standards, supported by detailed experimental protocols and data interpretation guidelines.
The experimental design detailed herein is built on the principles of scientific integrity, ensuring that each protocol is a self-validating system. The causality behind experimental choices is elucidated to provide not just a methodology, but a deeper understanding of the "why" behind the "how."
Rationale and Selection of Standard Compounds
Given that many pyrimidine derivatives exhibit anticancer properties through mechanisms like kinase inhibition, a multi-faceted approach is necessary to characterize a novel compound.[1][2] We have selected two widely recognized and commercially available drugs as standards for our benchmarking workflow:
-
Doxorubicin: A well-characterized chemotherapy agent used to treat a variety of cancers.[3] Its primary mechanism of action is DNA intercalation, leading to the inhibition of topoisomerase II and induction of apoptosis. It serves as a robust positive control for cytotoxicity and apoptosis assays.
-
Staurosporine: A potent, broad-spectrum protein kinase inhibitor.[4] While not used clinically due to its lack of specificity, it is an invaluable tool in preclinical research as a reference compound in kinase inhibition assays.[4]
Experimental Workflow for Efficacy Benchmarking
The overall strategy involves a tiered approach, starting with broad cellular effects and progressing to more specific mechanistic assays. This workflow ensures a comprehensive understanding of the compound's biological activity.
Caption: Overall experimental workflow for benchmarking a novel pyrimidine derivative.
Detailed Experimental Protocols
The following protocols are foundational for establishing the efficacy profile of a new chemical entity. For this guide, we will consider the use of a relevant cancer cell line, such as the human breast adenocarcinoma cell line MCF-7 or the human colorectal carcinoma cell line HCT-116.[3][5]
This assay determines the concentration of the test compound that inhibits cell growth by 50% (IC50). It is a colorimetric assay based on the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals by metabolically active cells.[6]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the novel pyrimidine derivative and the standard (Doxorubicin). Treat the cells with varying concentrations and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
This protocol uses propidium iodide (PI), a fluorescent dye that binds to DNA, to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) via flow cytometry.[7] This helps to determine if the compound induces cell cycle arrest.
Caption: Workflow for cell cycle analysis using propidium iodide staining.
Protocol:
-
Cell Treatment: Treat cells with the novel pyrimidine derivative and Doxorubicin at their respective IC50 concentrations for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and centrifuge.
-
Fixation: Resuspend the cell pellet and fix by adding dropwise to ice-cold 70% ethanol while vortexing. Incubate for at least 30 minutes on ice.[8]
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide and RNase A.[7]
-
Analysis: Analyze the samples using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in each phase of the cell cycle.
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells using Annexin V and propidium iodide staining followed by flow cytometry.[9][10] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[11] PI is a membrane-impermeant dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[11]
Caption: Workflow for apoptosis detection by Annexin V and PI staining.
Protocol:
-
Cell Treatment: Treat cells with the novel pyrimidine derivative and Doxorubicin at their IC50 concentrations for an appropriate time (e.g., 24 or 48 hours).
-
Harvesting: Collect both the adherent and floating cells. Wash the cells twice with cold PBS.[9]
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide to the cell suspension.[12]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[13]
-
Analysis: Analyze the stained cells by flow cytometry. The results will quadrant the cell population into:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
A luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, can be used to quantify the activity of a specific kinase.[4] This assay measures the amount of ADP produced in a kinase reaction; a lower ADP level indicates inhibition of the kinase.[4]
Protocol:
-
Compound Preparation: Prepare serial dilutions of the novel pyrimidine derivative and the standard (Staurosporine) in DMSO.
-
Kinase Reaction: In a 96-well plate, add the kinase of interest, its specific substrate, and ATP in a kinase assay buffer. Add the test compounds or DMSO control.[4]
-
Incubation: Incubate the plate to allow the kinase reaction to proceed.
-
ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal via a luciferase reaction.[4]
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescent signal against the inhibitor concentration to determine the IC50 value.
Data Presentation and Interpretation
Quantitative data should be summarized in clear, structured tables to facilitate easy comparison between the novel compound and the standards.
Table 1: Comparative Cytotoxicity
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | Experimental Value |
| Doxorubicin | MCF-7 | ~0.4 - 0.7[3] |
| This compound | HCT-116 | Experimental Value |
| Doxorubicin | HCT-116 | Experimental Value |
Table 2: Comparative Kinase Inhibition
| Compound | Kinase Target | IC50 (nM) |
|---|---|---|
| This compound | Kinase A | Experimental Value |
| Staurosporine | Kinase A | ~5[4] |
| This compound | Kinase B | Experimental Value |
| Staurosporine | Kinase B | ~10[4] |
Interpretation: The collective data from these assays will build a comprehensive efficacy profile. For instance, a potent IC50 in the MTT assay, coupled with a significant increase in the G2/M phase population from the cell cycle analysis and a high percentage of Annexin V-positive cells, would strongly suggest that the compound induces cell cycle arrest and apoptosis. The in vitro kinase assay would then help to identify the specific molecular target(s) responsible for these cellular effects.
Hypothetical Signaling Pathway
Many pyrimidine derivatives target protein kinases involved in cell proliferation and survival pathways, such as the MAPK/ERK pathway. A diagram of this pathway can help contextualize the potential mechanism of action.
Caption: A representative kinase signaling pathway (MAPK/ERK) potentially targeted by a pyrimidine derivative.
Conclusion
The benchmarking framework presented provides a robust and logical progression for evaluating the efficacy of novel pyrimidine derivatives like this compound. By systematically comparing its effects on cell viability, cell cycle progression, apoptosis, and specific kinase activity against established standards, researchers can build a comprehensive and reliable profile of the compound's therapeutic potential. This structured approach is crucial for making informed decisions in the early stages of drug discovery and development.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Procedure and precautions of cell cycle detection [elabscience.com]
- 8. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio-protocol.org [bio-protocol.org]
- 11. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 12. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]
- 13. ainslielab.web.unc.edu [ainslielab.web.unc.edu]
A Senior Application Scientist's Guide to Structure-Activity Relationship (SAR): A Comparative Analysis of Ethyl vs. Methyl Pyrimidines in Kinase Inhibition
For researchers, scientists, and drug development professionals, the nuanced interplay of molecular structure and biological function is a cornerstone of medicinal chemistry. The pyrimidine scaffold, a privileged heterocycle found in numerous FDA-approved drugs, serves as a versatile template for the design of potent and selective kinase inhibitors.[1] The strategic modification of substituents on the pyrimidine ring can dramatically alter a compound's pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth, technical comparison of the structure-activity relationships of ethyl- versus methyl-substituted pyrimidines, offering field-proven insights and actionable experimental protocols.
While a vast body of literature exists on the SAR of pyrimidine derivatives, direct head-to-head comparisons of ethyl versus methyl analogs are not always readily available. This guide, therefore, will not only synthesize existing knowledge but also provide a comprehensive framework for researchers to conduct their own comparative studies, a critical step in lead optimization.
The Fundamental Divide: Electronic and Steric Effects of Methyl vs. Ethyl Groups
The choice between a methyl (-CH3) and an ethyl (-C2H5) group, while seemingly minor, can have profound implications for a drug candidate's profile.[2] These differences are rooted in their distinct electronic and steric properties.
-
Steric Hindrance: The ethyl group is larger than the methyl group, introducing greater steric bulk.[2] This can influence how a molecule fits into the binding pocket of a target protein. In some cases, the additional bulk of an ethyl group may lead to a more favorable orientation and increased potency. Conversely, it could also create steric clashes, reducing binding affinity.
-
Lipophilicity: The ethyl group is more lipophilic than the methyl group. This increased lipophilicity can enhance membrane permeability and cell penetration, potentially leading to improved cellular activity. However, excessive lipophilicity can also lead to off-target effects and poor pharmacokinetic properties.
-
Conformational Flexibility: The ethyl group possesses greater conformational flexibility due to the rotation around the C-C bond.[2] This can allow the substituent to adopt a more favorable conformation within the binding pocket, potentially increasing binding affinity.
A Case Study in Kinase Inhibition: 2,4-Diaminopyrimidines as Dihydrofolate Reductase (DHFR) Inhibitors
The 2,4-diaminopyrimidine scaffold is a well-established pharmacophore for inhibitors of dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis and a validated target for antimicrobial and anticancer therapies.[3] Extensive SAR studies on this class of compounds have revealed the critical role of substitutions on the 5-position benzyl ring.[4]
While direct comparative data for ethyl vs. methyl at the same position is scarce, the general principles suggest that moving from a methyl to an ethyl substituent could:
-
Increase Potency: If the binding pocket can accommodate the larger ethyl group, the increased van der Waals interactions could lead to a lower IC50 value.
-
Alter Selectivity: The subtle change in size and shape could favor binding to the DHFR of one species over another, a crucial aspect in the development of antimicrobial agents.[5]
-
Impact Pharmacokinetics: The increased lipophilicity of an ethyl group could alter the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
To definitively determine the impact of this substitution, a direct comparative study is essential. The following sections provide the experimental framework for such an investigation.
Experimental Design for a Comparative SAR Study
This section outlines a comprehensive workflow for synthesizing and evaluating a pair of methyl- and ethyl-substituted pyrimidine analogs to directly compare their biological activity.
Logical Workflow for Comparative Analysis
Caption: Workflow for a comparative SAR study of methyl vs. ethyl pyrimidines.
Part 1: Synthesis of Pyrimidine Analogs
The synthesis of 2,4-diamino-5-(substituted-benzyl)pyrimidines can be achieved through established synthetic routes. A common approach involves the condensation of a substituted benzaldehyde with 3-anilinopropionitrile, followed by cyclization with guanidine.
Step-by-Step Synthesis Protocol
Objective: To synthesize a pair of 2,4-diamino-5-(substituted-benzyl)pyrimidine analogs, one with a methyl and the other with an ethyl substituent on the benzyl ring.
Materials:
-
Substituted benzaldehyde (e.g., 4-methylbenzaldehyde and 4-ethylbenzaldehyde)
-
3-Anilinopropionitrile
-
Guanidine hydrochloride
-
Sodium ethoxide
-
Ethanol
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Condensation: In a round-bottom flask, dissolve the substituted benzaldehyde (1 equivalent) and 3-anilinopropionitrile (1 equivalent) in ethanol.
-
Add a catalytic amount of a base (e.g., piperidine) and reflux the mixture for 4-6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting α,β-unsaturated nitrile intermediate by column chromatography.
-
Cyclization: In a separate flask, prepare a solution of sodium ethoxide in ethanol.
-
Add guanidine hydrochloride (1.5 equivalents) to the sodium ethoxide solution and stir for 30 minutes.
-
Add the purified α,β-unsaturated nitrile (1 equivalent) to the guanidine solution.
-
Reflux the reaction mixture for 8-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and neutralize with acetic acid.
-
The product will precipitate out of the solution. Collect the solid by filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure 2,4-diamino-5-(substituted-benzyl)pyrimidine.
-
Characterize the final products by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their identity and purity.
Part 2: Biological Evaluation
Once the methyl and ethyl analogs have been synthesized and purified, their biological activity can be compared using a panel of in vitro assays.
Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the synthesized compounds against a target kinase (e.g., DHFR, EGFR, VEGFR).
Protocol: In Vitro DHFR Inhibition Assay
-
Reagents and Materials:
-
Recombinant human DHFR enzyme
-
Dihydrofolate (DHF) as substrate
-
NADPH as a cofactor
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 1 mM DTT)
-
Test compounds (dissolved in DMSO)
-
96-well microplate
-
Spectrophotometer
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the assay buffer, DHFR enzyme, and the test compound at various concentrations.
-
Include a positive control (a known DHFR inhibitor like methotrexate) and a negative control (DMSO vehicle).
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding a mixture of DHF and NADPH to each well.
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.
-
Calculate the initial reaction rates for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Cell-Based Proliferation Assay
Objective: To determine the half-maximal growth inhibitory concentration (GI50) of the synthesized compounds in a relevant cancer cell line.
Protocol: MTT Assay for Cell Viability
-
Cell Culture:
-
Culture a relevant cancer cell line (e.g., A549 for lung cancer, MCF-7 for breast cancer) in the appropriate medium supplemented with fetal bovine serum and antibiotics.
-
-
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test compounds for 72 hours.
-
Include a positive control (e.g., doxorubicin) and a negative control (DMSO vehicle).
-
After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 value.
-
Data Presentation and Interpretation
The quantitative data obtained from the kinase inhibition and cell proliferation assays should be summarized in a clear and concise table to facilitate direct comparison.
Table 1: Comparative Biological Activity of Methyl vs. Ethyl Pyrimidine Analogs
| Compound ID | R Group | Target Kinase IC50 (µM) | Cancer Cell Line GI50 (µM) |
| Analog 1 | -CH₃ | Experimental Value | Experimental Value |
| Analog 2 | -CH₂CH₃ | Experimental Value | Experimental Value |
| Reference | e.g., Methotrexate | Known Value | Known Value |
By directly comparing the IC50 and GI50 values, a clear structure-activity relationship can be established. For instance, a lower IC50 value for the ethyl analog would indicate that the larger substituent is beneficial for target engagement.
Visualizing the Molecular Context: Signaling Pathways
To understand the broader biological implications of inhibiting a particular kinase, it is essential to visualize its role in cellular signaling pathways. Pyrimidine derivatives are known to target several key pathways implicated in cancer.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and differentiation.[6] Dysregulation of the EGFR signaling pathway is a hallmark of many cancers.
References
- 1. sjomr.org.in [sjomr.org.in]
- 2. Methyl vs Ethyl: Comparing Organic Sidekicks in the Chemistry Playground - Housing Innovations [dev.housing.arizona.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Quantitative structure-activity relationships for the inhibition of Escherichia coli dihydrofolate reductase by 5-(substituted benzyl)-2,4-diaminopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New 2,4-diamino-5-(2',5'-substituted benzyl)pyrimidines as potential drugs against opportunistic infections of AIDS and other immune disorders. Synthesis and species-dependent antifolate activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Inter-laboratory reproducibility of 4-Chloro-5-ethyl-6-methylpyrimidin-2-amine synthesis
An essential objective in chemical and pharmaceutical sciences is the reliable and scalable synthesis of molecular entities. 4-Chloro-5-ethyl-6-methylpyrimidin-2-amine and its structural analogs are pivotal intermediates in the development of various bioactive molecules, including pharmaceuticals and agrochemicals.[1] However, the transition of a synthetic protocol from a discovery laboratory to different manufacturing or research sites often encounters significant challenges in reproducibility. Inconsistent outcomes not only impede the drug development timeline but also introduce variability in product quality, potentially affecting downstream biological assays and patient safety.
This guide provides a comprehensive analysis of the critical factors governing the inter-laboratory reproducibility of synthesizing chloro-substituted aminopyrimidines, using the well-documented synthesis of 2-Amino-4-chloro-6-methylpyrimidine as a primary case study. By dissecting a standard protocol and exploring common procedural deviations, we aim to equip researchers and drug development professionals with the insights needed to establish robust, transferable, and scalable synthetic methods. We will delve into the causality behind experimental choices, propose a self-validating protocol, and present a framework for troubleshooting common reproducibility issues.
The Foundation: A Common Synthetic Route
The synthesis of 2-amino-4-chloropyrimidine derivatives frequently starts from their corresponding 2-amino-4-hydroxypyrimidine precursors. The critical transformation is the chlorination of the hydroxyl group, typically achieved using a potent chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus trichloride (PCl₃) under reflux conditions.[2] This reaction, while effective, is laden with variables that can dramatically influence yield, purity, and ultimately, reproducibility.
Critical Parameters Influencing Inter-Laboratory Reproducibility
Achieving consistent results across different laboratories hinges on the stringent control of several key experimental variables. Failure to standardize these parameters is the primary source of irreproducibility.[3][4]
1. Quality and Handling of Starting Materials and Reagents:
-
Precursor Purity: The purity of the initial 2-amino-4-hydroxy-6-methylpyrimidine is paramount. The presence of residual salts or organic impurities from its own synthesis can interfere with the chlorination reaction, leading to side products and lower yields.
-
Chlorinating Agent Integrity: Phosphorus oxychloride (POCl₃) is highly reactive and susceptible to hydrolysis upon exposure to atmospheric moisture. Using a freshly distilled batch of POCl₃ is explicitly mentioned in reliable protocols and is crucial for consistent reactivity.[2] A partially hydrolyzed reagent will be less effective and can introduce different side reactions.
-
Solvent Conditions: While some protocols use the chlorinating agent as the solvent, alternative methods, such as microwave-assisted synthesis, may employ anhydrous solvents like propanol.[5] In such cases, ensuring the absence of water is critical to prevent quenching the reagents and promoting undesired side reactions.
2. Reaction Conditions and Monitoring:
-
Temperature Control: The reaction is typically run at reflux.[2] Inconsistent heating, "bumping," or variations in atmospheric pressure between labs at different altitudes can alter the true reaction temperature, affecting reaction kinetics and impurity profiles.
-
Reaction Time & Completion: Protocols often state to reflux until the mixture becomes homogeneous.[2] This is a subjective endpoint. The implementation of Thin-Layer Chromatography (TLC) monitoring provides an objective measure of reaction completion, ensuring the reaction is not prematurely quenched or allowed to proceed for too long, which could lead to product degradation.[5]
3. Work-up and Isolation Procedures:
-
Quenching: The quenching process, typically involving the addition of the reaction mixture to ice, is highly exothermic and must be performed with care and consistency. The rate of addition can affect the crystal morphology of the crude product and the quenching of any remaining reactive phosphorus species.
-
pH Adjustment: The neutralization step, bringing the pH to approximately 8 with a base like aqueous ammonia, is critical for precipitating the amine product.[2] Inaccurate pH measurement or localized pH "hotspots" due to inefficient stirring can lead to incomplete precipitation and significant yield loss.
-
Filtration and Washing: The method of filtration and the volume and temperature of the wash solvent (typically water) must be standardized to prevent loss of product due to its slight solubility.
4. Purification:
-
Recrystallization: The choice of recrystallization solvent (e.g., 50% ethanol) and the cooling profile are vital for obtaining a product of high purity and consistent crystal form.[2] Rapid cooling can trap impurities, while a slow, controlled cooling process promotes the formation of well-defined crystals.
Below is a diagram illustrating the key control points in the synthesis workflow that are critical for ensuring reproducibility.
Caption: Workflow with Critical Control Points (CCPs) for reproducible synthesis.
A Self-Validating Protocol for Synthesis of 2-Amino-4-chloro-6-methylpyrimidine
This protocol integrates checkpoints and explanations to foster reproducibility. It is based on established procedures with added details to minimize ambiguity.[2]
Materials and Reagents:
-
2-Amino-4-hydroxy-6-methylpyrimidine (≥98% purity)
-
Phosphorus oxychloride (POCl₃), freshly distilled (≥99%)
-
Crushed ice (prepared from deionized water)
-
25% Aqueous ammonia solution
-
Ethanol (reagent grade)
-
Deionized water
-
TLC plates (Silica gel 60 F₂₅₄)
-
Mobile phase for TLC (e.g., Ethyl acetate/Hexane mixture)
Step-by-Step Methodology:
-
Reaction Setup:
-
In a fume hood, equip a round-bottom flask with a reflux condenser and a drying tube.
-
Add 6.0 g of 2-amino-4-hydroxy-6-methylpyrimidine to the flask.
-
Carefully add 35 mL of freshly distilled phosphorus oxychloride.
-
Causality Note: Using freshly distilled POCl₃ is non-negotiable. It prevents side reactions caused by hydrochloric and phosphoric acids formed from hydrolysis, ensuring the reaction proceeds cleanly towards the desired product.
-
-
Reaction Execution:
-
Heat the mixture to reflux using a heating mantle with a temperature controller and magnetic stirring.
-
Continue refluxing until the mixture becomes a homogeneous solution.
-
Self-Validation Checkpoint: At 1-hour intervals, carefully take a small aliquot, quench it in a separate vial with ice and ammonia, extract with ethyl acetate, and spot on a TLC plate against the starting material. The reaction is complete when the starting material spot has disappeared. This objective measure is more reliable than visual assessment of homogeneity.
-
-
Post-Reaction Work-up:
-
Once the reaction is complete, allow the mixture to cool slightly.
-
Under vacuum, distill the excess POCl₃. A rotary evaporator is ideal for this.
-
Causality Note: Removing excess POCl₃ before quenching minimizes the violence of the quench and reduces the amount of base required for neutralization, simplifying the work-up.
-
Prepare a large beaker containing a substantial amount of crushed ice (~400 g).
-
Very slowly and carefully, pour the cooled reaction residue onto the ice with vigorous stirring.
-
Causality Note: This highly exothermic quench must be done slowly to control the temperature. Rapid addition can cause dangerous splashing and may affect the physical properties of the precipitate.
-
-
Isolation:
-
While stirring the ice-slurry, slowly add 25% aqueous ammonia until the pH of the solution is stable between 8.0 and 8.5. Use a calibrated pH meter.
-
Self-Validation Checkpoint: Check the pH multiple times over 5 minutes to ensure it is stable. Incomplete neutralization is a major cause of low yield.
-
A precipitate will form. Continue stirring the suspension in the ice bath for another 30 minutes to ensure complete precipitation.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid thoroughly with cold deionized water (3 x 50 mL).
-
Causality Note: Washing with cold water removes inorganic salts (ammonium phosphates and chlorides) without dissolving a significant amount of the product.
-
-
Purification and Characterization:
-
Recrystallize the crude solid from 50% aqueous ethanol. Dissolve in the minimum amount of hot solvent and allow it to cool slowly to room temperature, then in an ice bath.
-
Collect the purified crystals by vacuum filtration and dry to a constant weight under vacuum.
-
Final Validation: Characterize the final product using NMR, HPLC, and LC-MS to confirm identity and purity.[6] The melting point should be sharp and consistent with literature values.[2]
-
Comparison of Methodologies and Expected Outcomes
To illustrate the impact of protocol deviations, the following table compares the expected outcomes from the standardized protocol versus a hypothetical "deviated" protocol where critical steps are not controlled.
| Parameter | Standardized Protocol | Deviated Protocol (Common Mistakes) | Expected Impact on Reproducibility |
| POCl₃ Quality | Freshly distilled | Old bottle, exposed to air | Low Yield & Impurities: Hydrolyzed reagent is less effective; side reactions are likely. |
| Reaction Endpoint | Monitored by TLC | Judged by visual homogeneity | Inconsistent Yield: Reaction may be incomplete or run too long, causing degradation. |
| pH Control | Calibrated pH meter (pH 8.0-8.5) | Litmus paper, approximate pH | Variable Yield: Incomplete precipitation if pH is too low; potential for side reactions if too high. |
| Purification | Slow recrystallization | Rapid cooling (crash crystallization) | Low Purity: Impurities become trapped within the rapidly formed crystals. |
| Reported Yield | ~54% (literature value[2]) | Highly variable (e.g., 20-50%) | Poor inter-laboratory agreement. |
| Purity (HPLC) | >98% | <95% with multiple impurity peaks | Inconsistent biological or downstream chemical results. |
Troubleshooting Reproducibility Issues
When faced with poor reproducibility, a systematic approach is necessary. The following decision tree, presented as a diagram, can guide the troubleshooting process.
Caption: A decision tree for troubleshooting common reproducibility problems.
By adhering to a meticulously detailed and validated protocol, controlling for the critical parameters identified, and employing a logical troubleshooting framework, research and development teams can significantly enhance the inter-laboratory reproducibility of this compound synthesis and that of related heterocyclic compounds. This commitment to procedural rigor is fundamental to ensuring the integrity of chemical research and the efficient progression of drug development pipelines.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2-Amino-4-chloro-6-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]
- 3. Reproducibility in chemistry research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Can Reproducibility in Chemical Research be Fixed? - Enago Academy [enago.com]
- 5. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 162272-59-5|this compound|BLD Pharm [bldpharm.com]
A Senior Application Scientist's Guide to Spectroscopic Differentiation of Chloromethylpyrimidine Isomers
Introduction: The Critical Need for Isomer Identification
In the realms of medicinal chemistry and materials science, chloromethylpyrimidines serve as versatile scaffolds and crucial intermediates. However, the isomeric ambiguity of these precursors presents a significant challenge. The precise placement of the chloro and methyl substituents on the pyrimidine ring dramatically influences molecular geometry, reactivity, and ultimately, the biological activity and material properties of their derivatives. An incorrect isomer introduced into a synthesis cascade can lead to failed reactions, impurities, and loss of desired function. Therefore, unambiguous structural confirmation is not merely a procedural step but a foundational requirement for robust research and development.
This guide provides an in-depth comparison of standard spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS)—for the definitive differentiation of three common chloromethylpyrimidine isomers: 2-chloro-4-methylpyrimidine , 4-chloro-2-methylpyrimidine , and 4-chloro-6-methylpyrimidine . We will delve into the causal relationships between molecular structure and spectral output, present comparative data, and provide validated experimental protocols for researchers, scientists, and drug development professionals.
The Decisive Power of Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ¹H and ¹³C NMR, stands as the most definitive technique for distinguishing chloromethylpyrimidine isomers. The chemical environment of each proton and carbon atom is unique, resulting in a distinct spectral fingerprint based on the electronic effects of the substituents and their relative positions.
Causality Behind the Chemical Shifts: An Inductive and Anisotropic Perspective
The differentiation arises from two primary electronic phenomena:
-
Inductive Effects: The electronegative chlorine atom and nitrogen atoms in the pyrimidine ring withdraw electron density from adjacent atoms. This "deshielding" effect causes the nuclei of nearby protons and carbons to experience a stronger magnetic field, shifting their resonance signals to a higher frequency (downfield) in the NMR spectrum. The methyl group, in contrast, is weakly electron-donating, causing a slight "shielding" effect (upfield shift).
-
Anisotropic Effects: The π-electron system of the aromatic pyrimidine ring generates its own magnetic field. Protons attached directly to the ring (aromatic protons) lie in a deshielding region, which shifts their signals significantly downfield.
The interplay of these effects, dictated by the specific substituent positions, allows for clear isomer identification. For example, a proton positioned between two ring nitrogens will be more deshielded than a proton adjacent to a single nitrogen and a carbon.
Comparative ¹H & ¹³C NMR Data
The following table summarizes the experimental ¹H NMR data for 2-chloro-4-methylpyrimidine and provides predicted values for its isomers based on established substituent effects on the pyrimidine core. The key differentiators are the chemical shifts of the ring protons and the methyl protons.
| Compound | Structure | Spectroscopic Feature | Observed / Predicted Chemical Shift (δ ppm) | Multiplicity & Coupling (J Hz) | Rationale for Differentiation |
| 2-chloro-4-methylpyrimidine | ![]() | Ring H-5 | 7.44 | d, J=4.9 Hz | Adjacent to a carbon and deshielded by one nitrogen. |
| Ring H-6 | 8.59 | d, J=4.9 Hz | Positioned between two electronegative centers (N and the C-Cl carbon), leading to significant deshielding. | ||
| Methyl H (-CH₃) | 3.29 | s | Attached to C4. | ||
| 4-chloro-2-methylpyrimidine | ![]() | Ring H-5 | ~7.2-7.4 | d | Expected to be slightly more shielded than in the 2-chloro isomer as it is further from the chlorine's influence. |
| Ring H-6 | ~8.6-8.8 | d | Still significantly deshielded by the adjacent nitrogen. | ||
| Methyl H (-CH₃) | ~2.6-2.8 | s | Attached to C2, between two nitrogens, which may cause a slight downfield shift compared to being at C4 or C6. | ||
| 4-chloro-6-methylpyrimidine | ![]() | Ring H-2 | ~8.8-9.0 | s | A singlet, as it has no adjacent protons. Highly deshielded, being positioned between two nitrogens. |
| Ring H-5 | ~7.3-7.5 | s | A singlet. Its chemical shift is influenced by the adjacent methyl and chloro-substituted carbon. | ||
| Methyl H (-CH₃) | ~2.5-2.7 | s | Attached to C6. |
Note: ¹H NMR data for 2-chloro-4-methylpyrimidine is based on experimental values found in DMSO-d₆[1]. Data for other isomers are predicted and may vary based on solvent and experimental conditions.
¹³C NMR spectroscopy provides complementary and confirmatory data. The carbon atom directly bonded to the chlorine atom will exhibit a characteristic chemical shift, and the positions of the methyl and other ring carbons will vary predictably among the isomers.
Fingerprinting with Fourier-Transform Infrared (FT-IR) Spectroscopy
While less definitive than NMR for isomer differentiation, FT-IR spectroscopy offers a rapid and cost-effective method for generating a unique molecular "fingerprint." The primary utility lies in identifying characteristic functional group vibrations. For chloromethylpyrimidines, key absorption bands include:
-
C=N and C=C stretching within the pyrimidine ring (typically ~1600-1400 cm⁻¹).
-
C-H stretching of the aromatic and methyl protons (~3100-2850 cm⁻¹).
-
C-Cl stretching (~800-600 cm⁻¹).
The exact positions of these bands will shift subtly between isomers due to changes in the molecule's symmetry and electronic distribution. For instance, the C-Cl stretching frequency can be influenced by the other substituents on the ring. While these differences can be small, a careful comparison against a known reference standard can confirm identity. SpectraBase confirms the availability of FT-IR data for 4-chloro-2-methylpyrimidine, which can be used for direct comparison[2].
Mass Spectrometry (MS): Unveiling Fragmentation Patterns
Mass spectrometry provides the molecular weight of the compound, confirming the molecular formula (C₅H₅ClN₂; Mol. Wt. 128.56 g/mol ). Since isomers share the same molecular weight, differentiation relies on analyzing their fragmentation patterns, typically using Gas Chromatography-Mass Spectrometry (GC-MS).
Upon electron ionization (EI), the molecule forms a molecular ion (M⁺•) which then fragments in a characteristic manner. The stability of the resulting fragment ions dictates the relative intensity of the peaks in the mass spectrum.
Key Fragmentation Pathways:
-
Loss of Chlorine ([M-Cl]⁺): A common fragmentation involves the loss of a chlorine radical, leading to a peak at m/z 93. The intensity of this peak may vary slightly depending on the stability of the resulting pyrimidinyl cation.
-
Loss of a Methyl Radical ([M-CH₃]⁺): Cleavage of the methyl group results in a fragment at m/z 113.
-
Ring Fragmentation: The pyrimidine ring itself can break apart, leading to smaller fragments. A common fragment for pyrimidines is the loss of HCN, which would result in subsequent smaller ions.
The relative positions of the chloro and methyl groups influence which fragmentation pathways are favored. For example, the stability of the cation formed after losing the chlorine atom will differ between the isomers, potentially leading to different base peaks in their respective spectra. This allows for differentiation when comparing the spectra side-by-side.
Integrated Workflow for Isomer Identification
A multi-technique approach ensures the highest confidence in structural assignment. The following workflow is recommended for analyzing an unknown sample of a chloromethylpyrimidine isomer.
Caption: Recommended workflow for unambiguous isomer identification.
Experimental Protocols
These protocols provide a standardized framework for analysis. Instrument parameters should be optimized for specific equipment and samples.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the chloromethylpyrimidine isomer and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.
-
¹H NMR Acquisition:
-
Use a spectrometer operating at 300 MHz or higher.
-
Acquire a standard one-dimensional proton spectrum. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).
-
Ensure a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Use a spectrometer operating at 75 MHz or higher.
-
Acquire a proton-decoupled ¹³C spectrum.
-
A significantly larger number of scans will be required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Method:
-
Column: Use a standard non-polar capillary column (e.g., DB-5ms or equivalent).
-
Injection: Inject 1 µL of the sample solution.
-
Temperature Program: Start with an initial oven temperature of 50-70°C, hold for 1-2 minutes, then ramp the temperature at a rate of 10-20°C per minute up to a final temperature of 250-280°C. Isomers may show slight differences in retention time.
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analyzer: Scan a mass range of m/z 40-300 to ensure detection of the molecular ion and all relevant fragments.
-
Data Analysis: Identify the molecular ion peak (M⁺•) which will show a characteristic ~3:1 ratio for the M and M+2 peaks due to the ³⁵Cl and ³⁷Cl isotopes. Analyze the major fragment ions and compare their relative intensities.
-
Protocol 3: Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (ATR Method):
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and performing a background scan.
-
Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.
-
-
Data Acquisition:
-
Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of at least 4 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Analysis: Identify the key vibrational bands and compare the fingerprint region (1500-400 cm⁻¹) with reference spectra.
Conclusion
The differentiation of chloromethylpyrimidine isomers is a tractable but critical analytical challenge. While FT-IR and Mass Spectrometry provide valuable confirmatory data and are essential for verifying molecular weight and formula, NMR spectroscopy is the superior and most definitive method for unambiguous isomer identification . The distinct chemical shifts and coupling patterns observed in ¹H and ¹³C NMR spectra provide a direct and detailed window into the precise molecular architecture. By employing the integrated workflow and standardized protocols outlined in this guide, researchers can confidently elucidate the structure of their chloromethylpyrimidine compounds, ensuring the integrity and success of their synthetic endeavors.
References
A Senior Application Scientist's Guide to Comparing In Vitro and In Vivo Metabolic Stability of Pyrimidine Derivatives
Introduction: The Critical Role of Metabolic Stability in Pyrimidine Drug Discovery
Pyrimidine and its derivatives are foundational scaffolds in medicinal chemistry, forming the basis of numerous therapeutic agents, particularly in oncology and virology.[1][2][3] The journey of a promising pyrimidine-based compound from a laboratory discovery to a clinical candidate is fraught with challenges, a significant one being its metabolic fate within the body. Metabolic stability, the susceptibility of a compound to biotransformation, is a critical determinant of its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for toxicity.[4] Therefore, a thorough assessment of metabolic stability is indispensable in the early stages of drug development.[4]
This guide provides a comprehensive comparison of in vitro and in vivo methods for evaluating the metabolic stability of pyrimidine derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just protocols but also the rationale behind experimental choices, fostering a deeper understanding of how to bridge the gap between laboratory data and clinical reality.
The Synergy of In Vitro and In Vivo Approaches
The evaluation of metabolic stability is not a matter of choosing between in vitro and in vivo methods; rather, it's about leveraging the strengths of both in a synergistic manner.
In vitro assays , such as those using liver microsomes or hepatocytes, are the workhorses of early-stage drug discovery.[5][6] They offer a rapid, cost-effective, and high-throughput means to screen and rank compounds based on their intrinsic metabolic clearance.[7] These systems allow for the investigation of specific metabolic pathways, primarily Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions, in a controlled environment.[8]
In vivo studies , typically involving pharmacokinetic (PK) analysis in animal models, provide a holistic view of a drug's behavior in a complex, living system.[9][10] They account for the interplay of absorption, distribution, metabolism, and excretion (ADME), factors that cannot be fully replicated in vitro.[9][11] Ultimately, in vivo data is essential for predicting human pharmacokinetics and establishing safe and effective dosing regimens.[12][13]
In Vitro Metabolic Stability Assessment: A Closer Look
The primary goal of in vitro metabolic stability assays is to determine a compound's intrinsic clearance (CLint), which reflects the rate of its metabolism by liver enzymes.[14]
Key In Vitro Systems:
-
Liver Microsomes: These are subcellular fractions of the liver containing a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for a significant portion of drug metabolism.[7][14] Microsomal stability assays are particularly useful for assessing Phase I metabolic stability.[15]
-
Hepatocytes: As whole liver cells, hepatocytes contain both Phase I and Phase II enzymes, along with necessary co-factors, offering a more comprehensive picture of hepatic metabolism.[8][16][17] They also account for cellular uptake, a factor not present in microsomal assays.[8]
Experimental Protocol: Liver Microsomal Stability Assay
This protocol outlines a standard procedure for assessing the metabolic stability of a pyrimidine derivative using human liver microsomes.
Materials:
-
Human liver microsomes (pooled)
-
Test pyrimidine derivative
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)[18]
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[18][19]
-
Positive control compounds (e.g., midazolam, verapamil)[15][20]
-
Internal standard (for analytical quantification)
Procedure:
-
Preparation: Thaw the liver microsomes and prepare a microsomal solution in phosphate buffer.[19][22] Prepare stock solutions of the test compound, positive controls, and internal standard.[18]
-
Incubation: In a microcentrifuge tube or 96-well plate, combine the microsomal solution with the NADPH regenerating system and the test compound.[19]
-
Reaction Initiation: Pre-incubate the mixture at 37°C.[15] Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[15]
-
Time Points: Collect aliquots at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[14][15]
-
Quenching: Stop the reaction at each time point by adding cold acetonitrile containing the internal standard.[7][18] This step also serves to precipitate the microsomal proteins.
-
Sample Processing: Centrifuge the samples to pellet the precipitated proteins.[19]
-
Analysis: Transfer the supernatant to an analysis plate and quantify the remaining parent compound using a validated LC-MS/MS method.[19][21][23]
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
Calculate the half-life (t1/2) from the slope of the linear regression.
-
Determine the intrinsic clearance (CLint) using the following equation: CLint (μL/min/mg protein) = (0.693 / t1/2) x (incubation volume / microsomal protein concentration)
Visualizing the In Vitro Workflow
Caption: Workflow for In Vitro Metabolic Stability Assay.
In Vivo Metabolic Stability Assessment: The Whole Picture
In vivo studies are crucial for understanding how a pyrimidine derivative behaves in a complete biological system, providing data on its overall pharmacokinetic profile.[9][13]
Key Animal Models:
The choice of animal model is critical for the clinical relevance of the study.[13] Common models include rats, mice, dogs, and non-human primates.[9][24] The selection depends on factors such as similarities in metabolic pathways to humans and practical considerations.[24]
Experimental Protocol: In Vivo Pharmacokinetic Study
This protocol provides a general outline for a single-dose pharmacokinetic study in rats.
Materials:
-
Test pyrimidine derivative
-
Appropriate vehicle for dosing (e.g., saline, PEG400)
-
Sprague-Dawley rats (or other appropriate strain)
-
Dosing equipment (e.g., oral gavage needles, syringes)
-
Blood collection supplies (e.g., capillary tubes, EDTA tubes)
-
Centrifuge
-
LC-MS/MS system for bioanalysis[21]
Procedure:
-
Dose Preparation: Prepare a dosing solution of the test compound in the chosen vehicle at the desired concentration.
-
Animal Dosing: Administer the compound to the rats via the intended clinical route (e.g., oral gavage or intravenous injection).[13]
-
Blood Sampling: Collect blood samples from a suitable site (e.g., tail vein, retro-orbital sinus) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Process the blood samples by centrifugation to separate the plasma.
-
Sample Extraction: Extract the drug from the plasma using a suitable method like protein precipitation, liquid-liquid extraction, or solid-phase extraction.[21]
-
Bioanalysis: Quantify the concentration of the parent drug (and any major metabolites) in the plasma samples using a validated LC-MS/MS method.[21][25]
Data Analysis:
-
Plot the plasma concentration of the drug versus time.
-
Use pharmacokinetic software to calculate key parameters, including:
-
Maximum concentration (Cmax)
-
Time to maximum concentration (Tmax)
-
Area under the curve (AUC)
-
Half-life (t1/2)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Bioavailability (F%) (if both IV and oral data are available)
-
Visualizing the In Vivo Workflow
Caption: Workflow for In Vivo Pharmacokinetic Study.
Bridging the Gap: In Vitro-In Vivo Correlation (IVIVC)
A key objective in drug metabolism studies is to establish a meaningful in vitro-in vivo correlation (IVIVC).[26] This allows for the prediction of a drug's in vivo performance based on its in vitro properties.[26] However, a direct one-to-one correlation is not always observed, and understanding the potential for discrepancies is crucial for accurate predictions.[27]
Factors Influencing IVIVC:
-
Protein Binding: Drugs can bind to plasma proteins, and only the unbound fraction is available for metabolism. This is not fully accounted for in some in vitro systems.
-
Transporters: Active transport of drugs into and out of hepatocytes can influence their metabolic rate, a factor not present in microsomal assays.
-
Extrahepatic Metabolism: While the liver is the primary site of drug metabolism, other organs such as the intestine, kidneys, and lungs can also contribute to a drug's clearance.[6]
-
Complex Biological Factors: The in vivo environment involves complex physiological and biochemical processes that cannot be fully replicated in vitro.[24]
Comparative Data of Pyrimidine Derivatives
The following table presents hypothetical data for three pyrimidine derivatives to illustrate the comparison between in vitro and in vivo metabolic stability parameters.
| Compound | In Vitro (Human Liver Microsomes) | In Vivo (Rat) |
| t1/2 (min) | CLint (μL/min/mg) | |
| Compound A | > 60 | < 10 |
| Compound B | 25 | 45 |
| Compound C | < 5 | > 200 |
Interpretation:
-
Compound A shows high stability in vitro, which translates to a long half-life, low clearance, and good oral bioavailability in vivo. This suggests that metabolism is not a major route of elimination for this compound.
-
Compound B exhibits moderate metabolic stability in vitro and corresponding moderate pharmacokinetic parameters in vivo.
-
Compound C is rapidly metabolized in vitro, leading to a short half-life, high clearance, and poor oral bioavailability in vivo, indicating that it is subject to extensive first-pass metabolism.
Conclusion
The assessment of metabolic stability is a multi-faceted process that requires the integration of both in vitro and in vivo data. Early-stage in vitro assays provide a rapid and efficient means to screen and optimize pyrimidine derivatives for their metabolic liabilities. Subsequent in vivo pharmacokinetic studies in relevant animal models are then essential to confirm these findings and to understand the compound's overall disposition in a complex biological system. By carefully designing and interpreting these studies, and by being mindful of the factors that can influence the in vitro-in vivo correlation, researchers can make more informed decisions, increasing the likelihood of advancing pyrimidine-based drug candidates with favorable pharmacokinetic profiles into clinical development.
References
- 1. Metabolism of pyrimidine analogues and their nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 5. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 8. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 9. biotechfarm.co.il [biotechfarm.co.il]
- 10. Role of animal models in biomedical research: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 16. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 19. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. longdom.org [longdom.org]
- 22. researchgate.net [researchgate.net]
- 23. chromatographyonline.com [chromatographyonline.com]
- 24. Use of in vivo animal models to assess pharmacokinetic drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Sensitive Quantification of Drug Metabolites Using LC-MS | Technology Networks [technologynetworks.com]
- 26. In vitro-In vivo Correlation: Perspectives on Model Development - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Pyrimidine Functionalization: A Head-to-Head Catalyst Comparison
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone of medicinal chemistry and materials science, forming the core of nucleic acids and a vast array of pharmaceuticals.[1][2][3][4][5] The ability to precisely modify this heterocyclic system is paramount for developing novel therapeutic agents and functional materials. This guide provides an in-depth, objective comparison of the leading catalytic systems for pyrimidine functionalization, grounded in experimental data to empower researchers in selecting the optimal strategy for their synthetic challenges.
The Strategic Landscape of Pyrimidine Functionalization
The electron-deficient nature of the pyrimidine ring presents unique challenges and opportunities for catalysis.[6][7] While this property can hinder classical electrophilic aromatic substitution, it makes the ring an excellent substrate for various transition-metal-catalyzed cross-coupling and C-H functionalization reactions. Our analysis will dissect the performance of the most prevalent catalytic strategies, explaining the causality behind experimental choices to provide actionable insights.
I. Palladium-Catalyzed Cross-Coupling: The Workhorse of Pyrimidine Modification
Palladium catalysis is the most established and versatile methodology for forging new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds on the pyrimidine core.[2][8] The choice of the palladium precursor and, critically, the supporting ligand dictates the reaction's efficiency, substrate scope, and functional group tolerance.[2][9]
A. Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a premier method for C-C bond formation, coupling halopyrimidines with organoboron reagents. The reactivity of the pyrimidine halide is a key determinant in catalyst selection, following the general trend I > Br > Cl.[2][10] Due to the electron-deficient pyrimidine ring, even chloro-substituted pyrimidines are significantly more reactive than their benzene analogs.[6]
Catalyst Performance Comparison: Suzuki-Miyaura Coupling
| Catalyst System (Precursor / Ligand) | Pyrimidine Substrate | Coupling Partner | Typical Conditions | Yield (%) | Key Advantages & Limitations |
| Pd(PPh₃)₄ | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acids | K₃PO₄, 1,4-Dioxane | Good | Commercially available, effective for bromides. May require higher catalyst loading (5 mol%).[11][12][13] |
| Pd(OAc)₂ / PPh₃ | 2,4,6-trichloropyrimidine | Phenylboronic acid | Glyme/water | 88% | High regioselectivity for C4 position on trichloropyrimidine.[6] |
| PdCl₂(dppf) | Halogenated Pyrimidines | Arylboronic acids | Na₂CO₃, DME/H₂O | Moderate-Good | Broadly applicable, but selectivity can be an issue with poly-halogenated pyrimidines.[6] |
| Pd₂(dba)₃ / SPhos | 2-Chloropyrimidines | Arylboronic acids | K₃PO₄, Toluene/H₂O | High | Highly active for less reactive chloro-substrates. Ligand can be expensive. |
Expert Insight: While Pd(PPh₃)₄ is a reliable starting point for bromo- and iodopyrimidines, the functionalization of more cost-effective but less reactive chloropyrimidines often necessitates the use of more advanced, electron-rich phosphine ligands like SPhos or Buchwald's biarylphosphine ligands.[6][11] The enhanced reactivity of these systems stems from their ability to promote the rate-limiting oxidative addition step.
B. Buchwald-Hartwig Amination: Constructing C-N Linkages
The Buchwald-Hartwig amination has revolutionized the synthesis of N-aryl pyrimidines, a common motif in kinase inhibitors.[14][15] This reaction is particularly valuable as classical SNAr reactions are often limited in scope.[16] The catalyst system, especially the ligand, is crucial for achieving high yields and accommodating a wide range of amine coupling partners.
Catalyst Performance Comparison: Buchwald-Hartwig Amination
| Catalyst System (Precursor / Ligand) | Pyrimidine Substrate | Amine Partner | Base | Yield (%) | Key Advantages & Limitations |
| PdCl₂(PPh₃)₂ / Xantphos | 4-(pyridin-3-yl)pyrimidin-2-amine | Aryl bromides | NaOtBu | 27-82% | Effective for a range of aryl bromides, demonstrating the power of bidentate ligands.[14] |
| Pd(OAc)₂ / BINAP | 2-Bromopyrimidine | Primary & Secondary Amines | NaOtBu | Good-Excellent | Bidentate ligands like BINAP were a key development for reliably coupling primary amines.[15] |
| Pd₂(dba)₃ / Josiphos | 4,6-Dichloropyrimidine | Various Amines | K₂CO₃ | High | Strong, sterically hindered ligands allow for the use of weaker bases. |
| Pd G3-Xantphos Precatalyst | 2-Chloropyrimidine | Ammonia equivalents | LiHMDS | Good | Pre-catalysts offer convenience and high activity for challenging couplings.[16] |
Expert Insight: The evolution of Buchwald-Hartwig catalysis from first-generation monodentate phosphines to modern, bulky biarylphosphine ligands has been critical. For pyrimidine substrates, ligands like Xantphos provide the necessary flexibility and electron-donating character to facilitate reductive elimination, the product-forming step.[14] The use of strong bases like NaOtBu is common, but modern catalyst systems are increasingly compatible with milder inorganic bases.[16][17]
C. Sonogashira Coupling: Introducing Alkynes
The Sonogashira reaction provides a direct route to alkynylpyrimidines, valuable intermediates for further transformations and key components in materials science.[10] The classic system employs a palladium catalyst with a copper(I) co-catalyst, though copper-free versions have been developed.[10][18]
Catalyst Performance Comparison: Sonogashira Coupling
| Catalyst System | Pyrimidine Substrate | Alkyne Partner | Conditions | Yield (%) | Key Advantages & Limitations |
| Pd(PPh₃)₄ / CuI | 5-Iodo-pyrimidine nucleotides | Propargylamine | Amine base, DMF | Good | Standard, reliable conditions for iodo- and bromo-pyrimidines.[19] |
| Pd(PPh₃)₄ (Ligand-free) | 5-Iodo-deoxyuridine | Protected propargylamide | Amberlite® IRA-67 base | 79% | Resin-based base simplifies purification of polar nucleoside products.[18] |
| Pd₁@NC (Single-Atom) / CuI | Halopyrimidines | Terminal Alkynes | NEt₃, PPh₃ | High | Heterogeneous catalyst allows for easy recovery and reuse; shows potential for large-scale synthesis.[20][21] |
Expert Insight: The copper co-catalyst (typically CuI) is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium center.[21] While effective, this can lead to undesired alkyne homocoupling (Glaser coupling). Copper-free protocols or the use of heterogeneous single-atom catalysts can mitigate these side reactions and simplify purification.[18][20]
D. Palladium-Catalyzed C-H Functionalization
A paradigm shift in efficiency, direct C-H functionalization avoids the need for pre-halogenated pyrimidines.[5][22] These reactions often rely on a directing group (DG) on the substrate to position the palladium catalyst for selective C-H cleavage.[8][23][24]
A notable strategy involves the remote C-H arylation and olefination at the C5-position of N-(alkyl)pyrimidin-2-amine substrates.[25] This highly regioselective approach can proceed through either Pd(II)/Pd(IV) or Pd(0)/Pd(II) catalytic cycles, showcasing the versatility of palladium catalysis.[25] The amino group at the C2 position acts as the directing group, facilitating the activation of the otherwise inert C5-H bond.
Conceptual Workflow for C-H Functionalization
Caption: A simplified workflow for directing group-assisted C-H functionalization.
II. Cost-Effective Alternatives: Nickel and Copper Catalysis
While palladium is highly effective, its cost can be a barrier. Nickel and copper catalysts have emerged as powerful, more economical alternatives for specific transformations.
-
Nickel-Catalyzed Cross-Coupling: Nickel catalysts are particularly adept at activating challenging substrates. For instance, Ni-catalyzed Suzuki-Miyaura reactions have been developed for pyrimidin-2-yl phosphates, tosylates, and pivalates, which are often unreactive under palladium catalysis.[26][27] This expands the range of accessible starting materials. However, nickel catalysis can sometimes require higher catalyst loadings compared to palladium systems.[28]
-
Copper-Catalyzed Functionalization: Copper catalysis offers unique reactivity, especially for synthesizing the pyrimidine ring itself or for certain C-N bond formations.[29] A notable example is the copper-catalyzed [3+3] annulation of amidines with saturated ketones, which proceeds via a cascade of oxidative dehydrogenation, annulation, and aromatization to build the pyrimidine core.[29] Copper is also the classic catalyst for Ullman-type C-N couplings, which can be an alternative to the Buchwald-Hartwig reaction, although typically requiring harsher conditions.[16]
III. The New Wave: Photoredox and Organocatalysis
Moving beyond traditional transition-metal catalysis, photoredox and organocatalytic methods offer functionalization under exceptionally mild, often metal-free conditions, providing complementary reactivity and selectivity.
A. Photoredox Catalysis
Visible-light photoredox catalysis uses light to generate highly reactive radical intermediates from a photocatalyst (e.g., iridium or ruthenium complexes, or organic dyes like Eosin Y).[30][31][32] This strategy has been successfully applied to the C-H arylation of pyrimidines.[33] The process typically involves the photocatalyst absorbing light and initiating a single-electron transfer (SET) event to generate an aryl radical from a diazonium salt, which then adds to the pyrimidine ring.[33][34]
Key Advantages:
-
Extremely Mild Conditions: Reactions often run at room temperature, preserving sensitive functional groups.[30]
-
Metal-Free Pathways: Organic dyes can be used as photocatalysts, avoiding metal contamination.[33]
-
Unique Reactivity: Accesses radical pathways that are distinct from two-electron processes in traditional cross-coupling.[34]
General Scheme for Photoredox C-H Arylation
Caption: Simplified cycle for photoredox-catalyzed C-H arylation of pyrimidines.
B. Organocatalysis
In some cases, functionalization can be achieved without any metal or photocatalyst. A recently developed method for the allylation of pyridines and pyrimidines uses a dithiophosphoric acid as a multi-tasking organocatalyst.[35] This catalyst sequentially acts as a Brønsted acid (to activate the pyrimidine), a single-electron transfer reductant, and a hydrogen atom abstractor, enabling the coupling of allylic C(sp³)–H bonds with the pyrimidine ring with high regioselectivity.[35][36] This approach showcases how clever catalyst design can unlock novel, metal-free transformations.
IV. Experimental Protocols: From Theory to Practice
To bridge the gap between understanding and application, here are generalized, step-by-step protocols for key pyrimidine functionalization reactions.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Chloropyrimidine
-
Reaction Setup: To an oven-dried Schlenk tube, add the chloropyrimidine (1.0 mmol), arylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).
-
Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).
-
Atmosphere Control: Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add degassed solvent (e.g., 1,4-Dioxane/H₂O, 10:1 mixture, 5 mL) via syringe.
-
Reaction: Heat the reaction mixture at the desired temperature (e.g., 100 °C) with vigorous stirring for 12-24 hours, monitoring by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk tube, add the halopyrimidine (1.0 mmol), the amine (1.2 mmol), and the base (e.g., NaOtBu, 1.4 mmol).
-
Catalyst Addition: Add the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%) and the ligand (e.g., Xantphos, 0.03 mmol, 3 mol%).
-
Atmosphere Control: Evacuate and backfill the tube with Argon three times.
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.
-
Reaction: Heat the mixture to reflux (approx. 110 °C) with stirring for 4-18 hours until the starting material is consumed (monitored by TLC or LC-MS).
-
Workup: Cool the reaction to room temperature, dilute with diethyl ether, and filter through a pad of Celite. Concentrate the filtrate.
-
Purification: Purify the residue by flash column chromatography.[14]
Conclusion and Future Outlook
The functionalization of pyrimidines is a mature yet rapidly evolving field. While palladium-catalyzed cross-coupling reactions remain the gold standard for their reliability and broad scope, significant advances have been made in developing more sustainable and cost-effective alternatives.[2][4] Nickel and copper catalysis provide access to different reactivity profiles and are suitable for large-scale applications. The rise of photoredox and organocatalysis represents a frontier in the field, offering unprecedented mildness and novel mechanistic pathways that complement traditional methods.[33][35]
For the modern researcher, the choice of catalyst is a strategic decision based on factors including cost, substrate availability, desired bond construction, functional group tolerance, and scalability. The future will likely see a continued emphasis on C-H functionalization to minimize synthetic steps and the development of heterogeneous, recyclable catalysts to improve the environmental footprint of these vital transformations.
References
- 1. Recent Progress in the Synthesis, Functionalization, and Biological Outlook of Pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Transition-Metal Catalyzed Synthesis of Pyrimidines: Recent Advances, Mechanism, Scope and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijsat.org [ijsat.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. books.rsc.org [books.rsc.org]
- 19. Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. arodes.hes-so.ch [arodes.hes-so.ch]
- 21. Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 23. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Palladium-catalyzed remote C–H functionalization of 2-aminopyrimidines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 26. researchgate.net [researchgate.net]
- 27. Nickel-catalyzed cross-coupling reactions through C-O and C-N bond activation [udspace.udel.edu]
- 28. pubs.acs.org [pubs.acs.org]
- 29. researchgate.net [researchgate.net]
- 30. A Photoredox Reaction for the Selective Modification of 5-Carboxycytosine in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 31. pubs.acs.org [pubs.acs.org]
- 32. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 33. pubs.acs.org [pubs.acs.org]
- 34. pubs.acs.org [pubs.acs.org]
- 35. Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 36. pubs.acs.org [pubs.acs.org]
Navigating the Target Landscape: A Comparative Guide to the Cross-Target Activity Profiling of 4-Chloro-5-ethyl-6-methylpyrimidin-2-amine
In the landscape of contemporary drug discovery, the characterization of a small molecule's interaction with the proteome is a critical determinant of its therapeutic potential and safety profile. The aminopyrimidine scaffold is a well-established pharmacophore, forming the core of numerous approved and investigational drugs, particularly kinase inhibitors.[1] This guide provides a comprehensive framework for the cross-target activity profiling of a specific aminopyrimidine derivative, 4-Chloro-5-ethyl-6-methylpyrimidin-2-amine . While the definitive biological targets of this particular molecule are not extensively documented in public literature, its structural alerts strongly suggest a propensity for interacting with ATP-binding sites, most notably those of protein kinases.
This document is intended for researchers, scientists, and drug development professionals. It will not only detail the methodologies for comprehensive target deconvolution but also delve into the rationale behind experimental choices, enabling a robust and insightful profiling cascade. We will explore a multi-pronged approach, combining broad-based screening with orthogonal, cell-based validation methods to construct a high-confidence target profile.
The Rationale for Proactive Profiling: Beyond the Intended Target
The promiscuity of small molecules, especially those designed to interact with conserved domains like the ATP-binding pocket of kinases, is a double-edged sword. While polypharmacology can sometimes lead to beneficial synergistic effects, unintended off-target interactions are a primary cause of adverse drug reactions and compound attrition during development.[2] Therefore, a proactive and comprehensive cross-target activity profiling strategy is not merely a "box-ticking" exercise but a fundamental component of modern drug discovery that informs on:
-
Mechanism of Action (MoA): Elucidating the full spectrum of targets provides a clearer understanding of the compound's biological effects.
-
Safety and Toxicity: Identifying potential off-targets, including those in anti-target classes (e.g., hERG, CYPs), is crucial for early safety assessment.
-
Lead Optimization: A detailed target profile can guide medicinal chemistry efforts to enhance selectivity and potency for the desired target(s) while minimizing undesirable interactions.
-
Repurposing Opportunities: Unbiased screening can uncover novel, therapeutically relevant targets, opening avenues for drug repurposing.
A Phased Approach to Cross-Target Activity Profiling
We propose a tiered strategy for the comprehensive profiling of this compound, moving from broad, in vitro screening to more physiologically relevant, cell-based assays.
Caption: A tiered workflow for cross-target activity profiling.
Phase 1: Casting a Wide Net - Unbiased Target Discovery
The initial phase aims to identify a broad range of potential interacting proteins without prior bias.
Kinome-Wide Selectivity Profiling
Given the aminopyrimidine core, a comprehensive assessment of interactions across the human kinome is the logical starting point. Commercial platforms offer screening against extensive panels of recombinant kinases.
Experimental Rationale: These assays typically measure the ability of the test compound to compete with a known ligand for the ATP-binding site. This provides a quantitative measure of affinity (e.g., IC50, Kd) for a large number of kinases in a single experiment, offering a panoramic view of the compound's kinome-wide selectivity.
Methodology Comparison:
| Assay Principle | Advantages | Disadvantages | Recommended Platform |
| Competition Binding (e.g., KINOMEscan™) | High throughput, broad coverage, direct measure of binding affinity. | Does not directly measure inhibition of kinase activity. | Eurofins DiscoverX |
| Radiometric Activity (e.g., HotSpot™) | "Gold standard" for measuring enzymatic inhibition. | Lower throughput, use of radioactivity. | Reaction Biology |
| Luminescence-Based Activity (e.g., ADP-Glo™) | Non-radioactive, amenable to HTS. | Indirect measure of kinase activity, potential for compound interference. | Promega |
Hypothetical Data Presentation:
The results of a kinome scan for this compound could be visualized as a dendrogram and a corresponding table of high-affinity hits.
Table 1: Hypothetical Kinome Profiling Hits for this compound (at 1 µM)
| Kinase Target | % Inhibition | Kinase Family |
| CDK9/CycT1 | 98.5 | CMGC |
| GSK3α | 95.2 | CMGC |
| AURKB | 92.1 | Other |
| FLT3 | 89.7 | TK |
| CLK1 | 85.4 | CMGC |
| ...and so on | ... | ... |
Affinity Chromatography coupled with Mass Spectrometry (AC-MS)
To identify targets beyond the kinome, AC-MS is a powerful, unbiased approach.[1][3]
Experimental Rationale: The test compound is immobilized on a solid support and used as "bait" to capture interacting proteins from a cell lysate. The bound proteins are then eluted and identified by mass spectrometry. This method is not limited to a specific protein class and can reveal novel and unexpected targets.
Protocol: Affinity Chromatography-Mass Spectrometry
-
Compound Immobilization: Synthesize a derivative of this compound with a suitable linker for conjugation to activated beads (e.g., NHS-activated sepharose). A control experiment with beads alone is essential.
-
Lysate Preparation: Prepare a native protein lysate from a relevant cell line (e.g., a cancer cell line if anticancer effects are hypothesized).
-
Affinity Capture: Incubate the lysate with the compound-conjugated beads and control beads.
-
Washing: Perform stringent washing steps to remove non-specific binders.
-
Elution: Elute bound proteins using a denaturing buffer or by competing with an excess of the free compound.
-
Proteomic Analysis: Separate the eluted proteins by SDS-PAGE and identify the protein bands by in-gel digestion followed by LC-MS/MS.
Phase 2: In-Cell Validation - Confirming Target Engagement
Hits identified in Phase 1 need to be validated in a more physiological context.
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful biophysical method to confirm direct binding of a compound to its target in intact cells or cell lysates.[4][5][6]
Experimental Rationale: The binding of a ligand to a protein typically increases its thermal stability. CETSA measures this stabilization by heating cell lysates or intact cells treated with the compound to various temperatures. Stabilized target proteins will remain in the soluble fraction at higher temperatures compared to the unbound protein.
Caption: A simplified workflow of the Cellular Thermal Shift Assay.
Protocol: Western Blot-based CETSA
-
Cell Treatment: Treat cultured cells with this compound or vehicle (DMSO) for a defined period.
-
Heating: Aliquot the cell suspension and heat each aliquot to a different temperature for a short duration (e.g., 3 minutes).
-
Lysis: Lyse the cells by freeze-thaw cycles.
-
Centrifugation: Separate the soluble fraction (containing non-aggregated proteins) from the pellet (containing aggregated proteins) by centrifugation.
-
Detection: Analyze the amount of the target protein remaining in the soluble fraction by Western blotting using a specific antibody.
-
Data Analysis: Plot the band intensities against temperature to generate a "melt curve". A shift in the melt curve in the presence of the compound indicates target engagement.
Hypothetical Data Comparison:
Table 2: Hypothetical CETSA Results for Hits from Kinome Scan
| Target | Vehicle Tm (°C) | Compound Tm (°C) | ΔTm (°C) | Target Engagement |
| CDK9 | 48.5 | 55.0 | +6.5 | Confirmed |
| GSK3α | 52.0 | 58.2 | +6.2 | Confirmed |
| AURKB | 50.1 | 50.5 | +0.4 | Not Confirmed |
| FLT3 | 54.3 | 53.9 | -0.4 | Not Confirmed |
Phase 3: Functional Consequences - From Target to Phenotype
Confirming target engagement is crucial, but understanding the functional consequences of this interaction is the ultimate goal.
Phosphoproteomics
For validated kinase targets, phosphoproteomics can provide a global view of the downstream signaling pathways affected by the compound.
Experimental Rationale: By quantifying changes in the phosphorylation status of thousands of sites across the proteome upon compound treatment, we can map the functional output of kinase inhibition and identify the signaling nodes being modulated.
Cell-Based Functional Assays
Based on the validated targets and affected pathways, specific functional assays should be designed. For example, if CDK9 is a confirmed target, assays measuring transcription, cell cycle progression, or apoptosis would be relevant.
Conclusion: Building a High-Confidence Target Profile
The cross-target activity profiling of a novel compound like this compound is an iterative process that requires a multi-faceted experimental approach. By combining broad-based screening methods with orthogonal, cell-based validation techniques, a high-confidence profile of on- and off-target activities can be established. This comprehensive understanding is paramount for advancing a compound through the drug discovery pipeline, enabling informed decisions on its therapeutic potential and safety. The methodologies and comparative frameworks presented in this guide provide a robust starting point for any researcher embarking on the critical task of target deconvolution.
References
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Chloro-5-methylpyrimidin-2-amine | C5H6ClN3 | CID 588628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. arabjchem.org [arabjchem.org]
- 5. 4-Chloro-6-methoxypyrimidin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Confirming Target Engagement of Novel Bioactive Compounds: A Comparative Analysis Featuring 4-Chloro-5-ethyl-6-methylpyrimidin-2-amine
For researchers at the forefront of drug discovery, the identification of a novel bioactive compound such as 4-Chloro-5-ethyl-6-methylpyrimidin-2-amine marks a pivotal, yet preliminary, step. The critical subsequent challenge lies in elucidating its mechanism of action, a process fundamentally anchored in confirming direct engagement with its intracellular protein targets.[1][2][3] This guide provides a comprehensive comparison of two powerful and widely adopted methodologies for confirming target engagement in a cellular context: the Cellular Thermal Shift Assay (CETSA) and Chemical Proteomics, with a focus on Kinobead-based affinity profiling.
This document is designed for researchers, scientists, and drug development professionals, offering an in-depth, objective comparison of these techniques. We will delve into the underlying principles, provide detailed experimental protocols, and present illustrative data to guide your experimental design for validating the targets of novel small molecules.
The Challenge: Unmasking the Molecular Targets of Novel Compounds
The journey from a hit compound to a validated lead requires a thorough understanding of its molecular interactions within the complex milieu of the cell.[2][4] Without this crucial insight, advancing a compound is fraught with risks, including unforeseen off-target effects and a lack of a clear mechanism-of-action for further optimization. For a novel pyrimidine derivative like this compound, whose targets are not yet defined, a multi-pronged approach to target deconvolution is essential.
Methodology 1: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method that allows for the assessment of target engagement in a label-free manner within intact cells or even tissues.[5][6]
Principle of CETSA
The core principle of CETSA is based on ligand-induced thermal stabilization of the target protein.[5][7] When a small molecule binds to its protein target, it generally increases the protein's conformational stability. This increased stability translates to a higher resistance to thermal denaturation.[7] By subjecting cells treated with the compound to a temperature gradient, one can observe a shift in the melting temperature (Tagg) of the target protein. This thermal shift is a direct indicator of target engagement.[5]
Experimental Workflow: CETSA
The CETSA workflow can be conceptualized as a three-stage process: treatment, thermal challenge, and analysis.
Caption: CETSA Experimental Workflow.
Detailed Protocol: Western Blot-Based CETSA
-
Cell Culture and Treatment : Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time.
-
Heating : After treatment, harvest the cells, wash with PBS, and resuspend in a buffered solution. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[8]
-
Lysis : Lyse the cells by freeze-thaw cycles or sonication.
-
Separation of Soluble Fraction : Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[9]
-
Protein Quantification and Analysis : Carefully collect the supernatant containing the soluble protein fraction. Normalize the protein concentration of all samples. Analyze the levels of the target protein in the soluble fraction by Western blotting using a specific antibody.
-
Data Analysis : Quantify the band intensities from the Western blot and plot them against the corresponding temperatures to generate a melting curve. A shift in the curve to a higher temperature in the compound-treated samples compared to the vehicle control indicates target stabilization and engagement.[10]
Illustrative Data Presentation
Please note: The following data is illustrative and serves to demonstrate the expected outcome of a CETSA experiment for a hypothetical target of this compound, designated as "Target Protein X".
Table 1: Illustrative CETSA Data for Target Protein X
| Temperature (°C) | Vehicle (Normalized Intensity) | 10 µM Compound (Normalized Intensity) |
| 45 | 1.00 | 1.00 |
| 50 | 0.95 | 0.98 |
| 55 | 0.60 | 0.92 |
| 60 | 0.25 | 0.75 |
| 65 | 0.05 | 0.40 |
| 70 | 0.00 | 0.10 |
This data would generate a rightward shift in the melting curve for the compound-treated sample, indicating stabilization of Target Protein X.
Methodology 2: Chemical Proteomics using Kinobeads
For compounds with a pyrimidine scaffold, like this compound, kinases are a highly probable target class. Chemical proteomics, particularly using kinobeads, is a powerful approach for identifying kinase targets in an unbiased manner.[11][12][13]
Principle of Kinobead-Based Profiling
This technique utilizes "kinobeads," which are sepharose beads functionalized with a cocktail of broad-spectrum, ATP-competitive kinase inhibitors.[14][15] These beads can capture a large portion of the cellular kinome from a cell lysate.[11][14] The experiment is performed in a competitive binding format. The cell lysate is pre-incubated with the compound of interest before being exposed to the kinobeads. If the compound binds to a specific kinase, it will compete with the kinobeads for the ATP-binding site, preventing that kinase from being pulled down. The proteins captured by the beads are then identified and quantified using mass spectrometry (MS). A dose-dependent decrease in the amount of a specific kinase pulled down by the beads in the presence of the compound is strong evidence of direct target engagement.[16]
Experimental Workflow: Kinobeads
The kinobeads workflow involves competitive binding followed by proteomic analysis to identify targets.
Caption: Kinobeads Experimental Workflow.
Detailed Protocol: Kinobead-Based Target Profiling
-
Cell Lysis : Prepare a native cell lysate from the cell line of interest under conditions that preserve kinase activity.
-
Competitive Incubation : Aliquot the lysate and incubate with increasing concentrations of this compound or vehicle control for a defined period (e.g., 1 hour at 4°C).[11]
-
Kinobead Pulldown : Add the kinobead slurry to the lysates and incubate to allow for the capture of kinases not bound by the test compound.[11]
-
Washing : Pellet the beads and wash extensively to remove non-specifically bound proteins.
-
On-Bead Digestion : Resuspend the beads in a digestion buffer containing trypsin and incubate overnight at 37°C to digest the captured proteins into peptides.[11]
-
LC-MS/MS Analysis : Collect the peptide-containing supernatant and analyze it by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis : Identify and quantify the proteins in each sample. Compare the abundance of each identified kinase between the compound-treated and vehicle-treated samples. Kinases that show a dose-dependent reduction in abundance in the compound-treated samples are considered direct targets.
Illustrative Data Presentation
Please note: The following data is illustrative for a hypothetical kinobeads experiment.
Table 2: Illustrative Kinobeads Data for Potential Kinase Targets
| Kinase Identified | Fold Change vs. Vehicle (1 µM Compound) | Fold Change vs. Vehicle (10 µM Compound) |
| Kinase A | 0.95 | 0.88 |
| Kinase B | 0.45 | 0.12 |
| Kinase C | 0.98 | 0.95 |
| Kinase D | 0.65 | 0.25 |
| Kinase E | 1.02 | 0.99 |
This data suggests that "Kinase B" and "Kinase D" are high-confidence targets of this compound due to the significant, dose-dependent decrease in their binding to the kinobeads.
Comparison of CETSA and Kinobeads
Choosing the appropriate method, or a combination of methods, depends on the specific research question and the nature of the compound.
Table 3: Comparison of CETSA and Kinobeads for Target Engagement
| Feature | Cellular Thermal Shift Assay (CETSA) | Kinobeads with Mass Spectrometry |
| Principle | Ligand-induced thermal stabilization of the target protein.[5] | Competitive affinity capture of kinases from a lysate.[14] |
| Cellular Context | Can be performed in intact, live cells, providing high physiological relevance.[9] | Typically performed in cell lysates. |
| Labeling Requirement | Label-free for both compound and protein. | Label-free for the test compound. |
| Target Scope | Applicable to any protein that undergoes thermal denaturation; requires a specific antibody for Western blot detection or can be unbiased with MS readout. | Primarily focused on the kinome, but other affinity matrices can be used for other protein classes.[12][13] |
| Throughput | Moderate to high, especially with automated systems.[17] | Lower throughput due to the complexity of MS analysis. |
| Primary Output | Target stabilization (melting curve shift).[10] | Target binding competition (reduction in pulldown). |
| Key Advantage | Confirms target engagement in a native cellular environment.[9] | Excellent for unbiased screening of a large target family (kinases).[11] |
| Key Limitation | Some protein-ligand interactions may not result in a significant thermal shift.[9] | Does not confirm engagement in an intact cell; potential for artifacts from lysis. |
Conclusion and Integrated Strategy
For a novel compound like this compound, a sequential and integrated application of these two powerful techniques provides a robust path to target identification and validation.
-
Initial Target Discovery : Given the pyrimidine core, a Kinobead-based chemical proteomics experiment is an excellent starting point for an unbiased screen of potential kinase targets. This can rapidly generate a list of high-confidence candidate targets.
-
Orthogonal Validation in Intact Cells : The top candidates identified from the kinobeads screen should then be validated using CETSA. This is a critical step to confirm that the compound engages these targets within the physiological context of an intact cell.[18] A positive thermal shift in a CETSA experiment for a kinase identified by kinobeads provides compelling, multi-faceted evidence of target engagement.
By combining the broad screening power of chemical proteomics with the physiological relevance of CETSA, researchers can confidently identify and validate the cellular targets of novel bioactive compounds, paving the way for a deeper understanding of their mechanism of action and accelerating their journey through the drug discovery pipeline.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Small-Molecule Target Engagement in Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. annualreviews.org [annualreviews.org]
- 8. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DARTS vs CETSA: Choosing the Right Assay for Target Validation - Creative Proteomics [creative-proteomics.com]
- 10. researchgate.net [researchgate.net]
- 11. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Optimized chemical proteomics assay for kinase inhibitor profiling. | Semantic Scholar [semanticscholar.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to the Proper Disposal of 4-Chloro-5-ethyl-6-methylpyrimidin-2-amine
For researchers, scientists, and professionals in drug development, the integrity of your work and the safety of your laboratory environment are paramount. The proper management and disposal of chemical reagents like 4-Chloro-5-ethyl-6-methylpyrimidin-2-amine are not just procedural formalities but critical components of responsible research. This guide provides a detailed, step-by-step framework for the safe handling and disposal of this halogenated pyrimidine derivative, ensuring you can conduct your work with confidence and security.
Understanding the Hazard Profile
This compound should be regarded as a hazardous substance. The primary risks associated with this compound include:
-
Acute Toxicity : Harmful if swallowed, in contact with skin, or if inhaled.
-
Skin Corrosion/Irritation : Causes skin irritation.[2]
-
Serious Eye Damage/Irritation : Causes serious eye irritation.[2]
-
Respiratory Irritation : May cause respiratory irritation.[2]
Due to its chlorinated nature, it is classified as a halogenated organic compound , which has specific implications for its disposal pathway.
Personal Protective Equipment (PPE) Requirements
A rigorous PPE protocol is the first line of defense against accidental exposure. The following table outlines the mandatory PPE when handling or preparing this compound for disposal.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards). A face shield should be used if there is a splash risk.[1] | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Viton®). Nitrile gloves may offer splash protection but are not suitable for prolonged contact with halogenated solvents.[3] Always check manufacturer's chemical resistance data. | Prevents skin contact, which can cause irritation and absorption of the harmful substance. |
| Body Protection | A chemical-resistant lab coat or impervious clothing. Disposable Tyvek-type sleeves or a full suit may be necessary for larger quantities or spill cleanup.[1] | Minimizes the risk of skin contamination. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate organic vapor cartridge should be used if working outside of a certified chemical fume hood or if exposure limits are likely to be exceeded.[1][4] | Protects against the inhalation of harmful dust or vapors. |
Waste Segregation and Collection: The Foundational Step
The cornerstone of proper chemical disposal is meticulous segregation at the point of generation. This prevents dangerous reactions and ensures waste is routed to the correct disposal facility.
Causality : Halogenated organic compounds cannot be mixed with non-halogenated organic solvents.[5] The reason is twofold: cost and disposal methodology. Halogenated waste is significantly more expensive to dispose of because it requires high-temperature incineration with specialized scrubbers to neutralize the resulting acidic gases (like hydrogen chloride).[5][6] Mixing them contaminates the entire waste stream, escalating costs and environmental burden.
Protocol for Waste Collection:
-
Select the Correct Waste Container : Use a designated, compatible, and clearly labeled hazardous waste container. A polyethylene or glass container is typically appropriate.[6] Ensure it has a secure, tight-fitting screw cap.
-
Labeling is Critical : As soon as the first drop of waste is added, the container must be labeled. The label must include:
-
Segregation : This waste stream must be kept separate from:
-
Keep Containers Closed : Except when adding waste, the container must remain tightly sealed to prevent the release of vapors.[6]
On-Site Storage and Management
All hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[6]
SAA Requirements:
-
Location : The SAA must be under the control of the laboratory personnel.
-
Volume Limits : A maximum of 55 gallons of hazardous waste may be accumulated in an SAA.
-
Secondary Containment : Waste containers should be placed in a secondary containment bin or tray that can hold at least 110% of the volume of the largest container to contain any potential leaks.
-
Visibility : Store containers so that the hazardous waste label is clearly visible.[6]
The following diagram illustrates the decision-making and operational workflow for waste collection and storage.
Caption: Workflow for collection and storage of halogenated waste.
Spill Management Protocol
Accidental spills require immediate and correct action to mitigate exposure and environmental contamination.
For an Incidental (Small) Spill:
This procedure applies to small spills that can be safely cleaned up by trained laboratory personnel in under 15 minutes.
-
Alert Personnel : Immediately notify others in the lab.
-
Don PPE : Put on the full PPE outlined in Section 1. If the substance is a powder, avoid creating dust.
-
Contain the Spill : If it is a liquid, create a dike around the spill using an inert absorbent material like vermiculite, clay absorbent (kitty litter), or spill pillows.[8][9] Do not use combustible materials like paper towels to absorb large quantities of liquid.
-
Absorb and Collect :
-
Package the Waste : Carefully scoop the absorbed material and contaminated debris into a compatible, sealable container or a heavy-duty plastic bag.[8][10] Label it as hazardous waste with the name of the chemical.
-
Decontaminate : Clean the spill area with soap and water.[10] Collect the cleaning materials and any contaminated PPE for disposal as hazardous waste.
-
Report : Inform your laboratory supervisor and your institution's Environmental Health & Safety (EHS) department.
For a Major Spill:
If the spill is large, highly concentrated, or you feel it is unsafe to clean up, evacuate the area immediately and follow your institution's emergency procedures.
Final Disposal Pathway
Under no circumstances should this compound or its waste be disposed of down the drain or in the regular trash.[11] The required and accepted disposal method for halogenated organic waste is high-temperature incineration .[7]
Causality : The high temperatures are necessary to ensure the complete destruction of the chlorinated organic molecules. According to the EU Directive on Industrial Emissions, hazardous waste containing more than 1% halogenated organic substances must be incinerated at a temperature of at least 1100 °C .[12] This high temperature, combined with a sufficient residence time (e.g., two seconds), ensures the breakdown of the parent compound and prevents the formation of highly toxic byproducts like dioxins and furans.[12][13] The incinerators must be equipped with flue gas treatment systems (scrubbers) to capture and neutralize the acidic gases produced during combustion.[14]
The final disposal must be handled by a licensed hazardous waste disposal company arranged through your institution's EHS office.[15]
References
- 1. echemi.com [echemi.com]
- 2. fishersci.com [fishersci.com]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. fishersci.com [fishersci.com]
- 5. 7.2 Organic Solvents [ehs.cornell.edu]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. bucknell.edu [bucknell.edu]
- 8. qmul.ac.uk [qmul.ac.uk]
- 9. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
- 10. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 12. zerowasteeurope.eu [zerowasteeurope.eu]
- 13. toolkit.pops.int [toolkit.pops.int]
- 14. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 15. epa.gov [epa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

